5,3',4',3'',4'',5''-6-O-Ethyl-EGCG
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H42O11 |
|---|---|
Molecular Weight |
626.7 g/mol |
IUPAC Name |
[(2R,3R)-2-(3,4-diethoxy-5-hydroxyphenyl)-5-ethoxy-7-hydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-triethoxybenzoate |
InChI |
InChI=1S/C34H42O11/c1-7-38-25-17-22(35)18-26-23(25)19-30(31(44-26)20-13-24(36)32(42-11-5)27(14-20)39-8-2)45-34(37)21-15-28(40-9-3)33(43-12-6)29(16-21)41-10-4/h13-18,30-31,35-36H,7-12,19H2,1-6H3/t30-,31-/m1/s1 |
InChI Key |
QNYUPQMBRWBCFP-FIRIVFDPSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)O)[C@@H]2[C@@H](CC3=C(O2)C=C(C=C3OCC)O)OC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)O)C2C(CC3=C(O2)C=C(C=C3OCC)O)OC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC |
Origin of Product |
United States |
Foundational & Exploratory
"5,3',4',3'',4'',5''-6-O-Ethyl-EGCG" mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as Y6, is a synthetic ethylated derivative of the green tea polyphenol, (-)-epigallocatechin-3-gallate (EGCG). The ethylation at the 6-O position confers enhanced stability and lipid solubility compared to its parent compound. Preclinical studies have elucidated a multi-faceted mechanism of action for Y6, primarily centered on the inhibition of key proteins involved in cancer progression, drug resistance, and drug-induced cardiotoxicity. This technical guide provides a comprehensive overview of the core mechanisms of action of Y6, detailing its effects on signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.
Core Mechanisms of Action
The primary mechanisms of action of this compound (Y6) identified to date involve the modulation of transcription factors and ATP-binding cassette (ABC) transporters.
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and Carbonyl Reductase 1 (CBR1)
Y6 has been shown to decrease the expression of both HIF-1α and its downstream target, Carbonyl Reductase 1 (CBR1), at both the mRNA and protein levels.[1] This inhibitory action is crucial in two main contexts: reducing the cardiotoxicity of anthracycline chemotherapeutics like daunorubicin and enhancing their anti-tumor efficacy.[1] The reduction of CBR1 by Y6 prevents the metabolic conversion of daunorubicin to the less potent and more cardiotoxic metabolite, daunorubicinol.[1]
The downregulation of HIF-1α and CBR1 by Y6 is mediated through the coordinate inhibition of the PI3K/AKT and MEK/ERK signaling pathways.[1]
Reversal of Multidrug Resistance (MDR)
Y6 has demonstrated significant potential in overcoming multidrug resistance in cancer cells, a major obstacle in chemotherapy. Its action in this regard is two-fold:
-
Downregulation of P-glycoprotein (MDR1/ABCB1): In doxorubicin-resistant human hepatocellular carcinoma cells, Y6 has been shown to decrease the expression of HIF-1α and, consequently, the multidrug resistance protein 1 (MDR1/P-glycoprotein or ABCB1) at both the mRNA and protein levels. This leads to increased intracellular accumulation of doxorubicin and enhanced apoptosis of cancer cells.
-
Inhibition of ABCG2 (Breast Cancer Resistance Protein): Y6 can reverse multidrug resistance mediated by the ABC transporter ABCG2. It achieves this by directly inhibiting the transport activity of ABCG2, leading to increased intracellular concentrations of chemotherapeutic substrates such as mitoxantrone, SN-38, and topotecan.[2][3] Interestingly, this reversal is not due to a change in the expression level or subcellular localization of ABCG2. Instead, Y6 stimulates the ATPase activity of ABCG2 at lower concentrations, suggesting it interacts with the drug-substrate-binding site.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on Y6.
Table 1: In Vitro Cytotoxicity and Reversal of Doxorubicin Resistance in BEL-7404/DOX Cells
| Treatment | IC50 of Doxorubicin (μM) | Fold Resistance |
| Doxorubicin alone | 44.14 | 29.2 |
| Doxorubicin + Verapamil (10 µM) | 8.39 | 5.6 |
| Doxorubicin + EGCG (10 µM) | 8.04 | 5.3 |
| Doxorubicin + Y6 (10 µM) | 5.74 | 3.8 |
| Doxorubicin + Y6 (15 µM) | 4.36 | 2.9 |
Table 2: Reversal of ABCG2-Mediated Multidrug Resistance by Y6
| Cell Line | Chemotherapeutic Agent | IC50 (nM) - Agent Alone | IC50 (nM) - Agent + Y6 (5 µM) | IC50 (nM) - Agent + Y6 (10 µM) |
| NCI-H460/MX20 | Mitoxantrone | 285.6 ± 20.4 | 45.3 ± 5.2 | 19.8 ± 2.1 |
| SN-38 | 198.3 ± 15.7 | 30.1 ± 3.6 | 11.2 ± 1.5 | |
| Topotecan | 750.1 ± 60.3 | 180.5 ± 15.8 | 85.6 ± 9.3 | |
| HEK293/ABCG2-R2 | Mitoxantrone | 310.2 ± 25.9 | 55.7 ± 6.1 | 25.4 ± 3.7 |
| SN-38 | 215.4 ± 18.3 | 38.6 ± 4.2 | 15.9 ± 2.8 |
Table 3: Effect of Y6 on [³H]-Mitoxantrone Accumulation and Efflux in NCI-H460/MX20 Cells
| Treatment | Intracellular Accumulation (relative to control) | Efflux (% of initial accumulation) |
| Control (no Y6) | 1.0 | 86% at 120 min |
| Y6 (5 µM) | Significantly increased | 76% at 120 min |
| Y6 (10 µM) | Further significantly increased | 65% at 120 min |
Table 4: Effect of Y6 on ABCG2 ATPase Activity
| Y6 Concentration (µM) | ATPase Activity Stimulation |
| 0 - 20 | Concentration-dependent increase |
| > 20 | No further increase |
Signaling Pathways and Experimental Workflows
Signaling Pathways
dot
Caption: Y6 inhibits PI3K/AKT and MEK/ERK pathways, reducing HIF-1α and CBR1 expression.
dot
Caption: Y6 reverses multidrug resistance via P-glycoprotein downregulation and ABCG2 inhibition.
Experimental Workflows
dot
Caption: Workflow for the [3H]-Mitoxantrone Efflux Assay to measure ABCG2 activity.
dot
Caption: Workflow for the vanadate-sensitive ABCG2 ATPase assay.
Detailed Experimental Protocols
Cell Lines and Culture
-
Cell Lines: BEL-7404 (human hepatocellular carcinoma), BEL-7404/DOX (doxorubicin-resistant), NCI-H460 (non-small cell lung cancer), NCI-H460/MX20 (mitoxantrone-resistant), HEK293/pcDNA3.1 (parental), HEK293/ABCG2-482-R2 (ABCG2-transfected).
-
Culture Conditions: Cells are cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2. For resistant cell lines, the medium is supplemented with the respective drug to maintain the resistant phenotype.
Cytotoxicity Assay (MTT)
-
Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of Y6, chemotherapeutic agents, or a combination of both for 48-72 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.
Western Blotting
-
Cells are treated with Y6 at the indicated concentrations and for the specified durations.
-
Total protein is extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies overnight at 4°C. Primary antibodies include those against HIF-1α, CBR1, P-glycoprotein, ABCG2, p-AKT, AKT, p-ERK1/2, ERK1/2, and GAPDH (as a loading control).
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
Total RNA is extracted from treated and untreated cells using TRIzol reagent according to the manufacturer's protocol.
-
cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit.
-
qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system.
-
The reaction conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
The relative expression of target genes (HIF-1α, CBR1, ABCB1) is normalized to an internal control (e.g., GAPDH) and calculated using the 2-ΔΔCt method.
-
Primer Sequences (Human - representative):
-
HIF-1α: Forward: 5'-CATAAAGTCTGCAACATGGAAGGT-3', Reverse: 5'-ATTTGATGGGTGAGGAATGGGTT-3'
-
CBR1: (Sequences to be obtained from specific literature)
-
ABCB1: (Sequences to be obtained from specific literature)
-
GAPDH: Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3', Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'
-
[³H]-Mitoxantrone Accumulation and Efflux Assays
-
Accumulation:
-
Cells are pre-incubated with or without Y6 for 2 hours at 37°C.
-
[³H]-mitoxantrone is added, and the cells are incubated for another 2 hours.
-
Cells are washed with ice-cold PBS, lysed, and the intracellular radioactivity is measured by a scintillation counter.
-
-
Efflux:
-
Cells are loaded with [³H]-mitoxantrone as in the accumulation assay.
-
After loading, the cells are washed and resuspended in fresh medium with or without Y6.
-
Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes), washed, and the remaining intracellular radioactivity is measured.
-
ABCG2 ATPase Assay
-
ABCG2-overexpressing membrane vesicles are incubated in an ATPase assay buffer with or without the inhibitor sodium orthovanadate for 5 minutes at 37°C.
-
Y6 is added at various concentrations and incubated for another 5 minutes.
-
The reaction is initiated by adding Mg-ATP and incubated for 20 minutes at 37°C.
-
The reaction is stopped, and the amount of inorganic phosphate released is measured colorimetrically at 880 nm.
-
The vanadate-sensitive ATPase activity is calculated as the difference between the phosphate released in the absence and presence of sodium orthovanadate.
Conclusion
This compound (Y6) is a promising EGCG derivative with a well-defined, multi-pronged mechanism of action. Its ability to inhibit the HIF-1α/CBR1 axis offers a novel strategy to mitigate the cardiotoxicity of certain chemotherapeutic agents. Furthermore, its potent activity in reversing multidrug resistance mediated by both P-glycoprotein and ABCG2 highlights its potential as a valuable adjuvant in cancer therapy. The detailed experimental data and protocols provided herein serve as a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound.
References
- 1. The epigallocatechin gallate derivative Y6 reduces the cardiotoxicity and enhances the efficacy of daunorubicin against human hepatocellular carcinoma by inhibiting carbonyl reductase 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Y6, an Epigallocatechin Gallate Derivative, Reverses ABCG2-Mediated Mitoxantrone Resistance [frontiersin.org]
- 3. Y6, an Epigallocatechin Gallate Derivative, Reverses ABCG2-Mediated Mitoxantrone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Y6 EGCG Derivative: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is well-documented for its broad-spectrum biological activities, including anti-oxidative, anti-inflammatory, and anti-tumor effects.[1] However, its clinical application is often hampered by limitations such as relatively low stability, poor lipid solubility, and subsequently, low bioavailability.[2][3] To overcome these shortcomings, researchers have synthesized various derivatives of EGCG. One such derivative, Y6 (5,3',4',3″,4″,5″-6-O-ethyl-EGCG), has demonstrated enhanced stability and biological activity, positioning it as a promising candidate for further investigation in drug development.[3][4]
This technical guide provides an in-depth overview of the core biological activities of the Y6 EGCG derivative. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support researchers and drug development professionals in their understanding and future exploration of this compound.
Core Biological Activities
The primary biological activities of the Y6 EGCG derivative investigated to date are its anti-angiogenic effects in hepatocellular carcinoma (HCC) and its ability to reverse multidrug resistance (MDR) in various cancer cell lines.
Anti-Angiogenesis in Hepatocellular Carcinoma
Y6 has been shown to significantly inhibit tumor growth and angiogenesis, both in vitro and in vivo.[1] This activity is primarily attributed to its ability to modulate key signaling pathways involved in vascular development. Specifically, Y6 has been found to intervene in the MAPK/ERK1/2 and PI3K/AKT/HIF-1α/VEGF signaling cascades.[1][5]
Quantitative Data Summary: Anti-Angiogenesis
While studies explicitly state that Y6 is more potent than EGCG, specific quantitative data from these studies is limited in publicly available literature. The following table summarizes the reported effects.
| Assay | Cell Line/Model | Treatment | Observed Effect | Quantitative Data | Citation |
| Cell Proliferation | HCC Cells | Y6 | Inhibition of tumor cell growth | Specific IC50 values not provided in abstracts. Described as more effective than EGCG. | [1] |
| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Y6 | Inhibition of neovascularization | Quantitative analysis of blood vessel reduction not detailed in abstracts. | [1] |
| HepG2 Xenograft Model | Nude Mice | Y6 | Inhibition of tumor growth and angiogenesis | Specific tumor volume/weight reduction percentages not detailed in abstracts. | [1] |
| Western Blot | Xenograft Tumor Tissues | Y6 | Reduced protein levels of MAPK/ERK1/2, PI3K/AKT, HIF-1α, and VEGF | Described as a more significant reduction than with EGCG; specific fold changes not provided. | [1][5] |
| qRT-PCR | SMMC-7721 cells & Xenograft Tissues | Y6 | Decreased mRNA levels of HIF-1α and VEGF | Described as a more significant decrease than with EGCG; specific fold changes not provided. | [1][5] |
Reversal of Multidrug Resistance (MDR)
Y6 has demonstrated the ability to reverse MDR mediated by ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[2][6] By interacting with these transporters, Y6 can increase the intracellular concentration and enhance the cytotoxicity of chemotherapeutic drugs in resistant cancer cells.[3][6]
Quantitative Data Summary: Reversal of Multidrug Resistance
| Assay | Cell Line/Model | Treatment | Observed Effect | Quantitative Data | Citation |
| Cytotoxicity Assay (e.g., MTT) | BEL-7404/DOX (Doxorubicin-resistant) | Y6 + Doxorubicin | Potentiated cytotoxic effects of doxorubicin | Specific IC50 values and fold-reversal not detailed in abstracts. | [3] |
| Cytotoxicity Assay (e.g., MTT) | NCI-H460/MX20 (Mitoxantrone-resistant) | Y6 + Mitoxantrone, SN-38, or Topotecan | Significantly sensitized resistant cells to chemotherapeutics | Specific IC50 values and fold-reversal not detailed in abstracts. | [1][6] |
| Drug Accumulation Assay | NCI-H460/MX20 | Y6 | Increased accumulation of [3H]-mitoxantrone | Specific fold-increase not detailed in abstracts. | [6] |
| ATPase Activity Assay | Membranes overexpressing ABCG2 | Y6 | Stimulated ATPase activity | Concentration-dependent pattern observed under 20 µM. | [1][6] |
| BEL-7404/DOX Xenograft Model | Nude Mice | Y6 (110 mg/kg) + Doxorubicin (2 mg/kg) | Significantly inhibited tumor growth | The doxorubicin-Y6 combination produced the greatest decrease in tumor growth compared to doxorubicin alone. Specific tumor volume/weight data not provided. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on the Y6 EGCG derivative. These protocols are synthesized from general best practices and specific details mentioned in the relevant studies.
MTT Cell Proliferation Assay
This assay is used to assess the cytotoxic effects of Y6 on cancer cells.
-
Cell Culture: Human hepatocellular carcinoma cells (e.g., HepG2, SMMC-7721) or multidrug-resistant cell lines (e.g., BEL-7404/DOX, NCI-H460/MX20) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with various concentrations of Y6, EGCG, chemotherapeutic agents, or combinations thereof. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.
Western Blot Analysis
This technique is used to determine the effect of Y6 on the protein expression levels of signaling pathway components.
-
Protein Extraction: Cells or tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-ERK, ERK, p-AKT, AKT, HIF-1α, VEGF, ABCB1, ABCG2) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to the loading control.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the effect of Y6 on the mRNA expression of target genes.
-
RNA Extraction: Total RNA is extracted from cells or tumor tissues using a suitable kit (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The qPCR reaction is performed using a SYBR Green master mix with specific primers for the target genes (e.g., HIF-1α, VEGF) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.
-
Thermal Cycling: The reaction is carried out in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay is used to evaluate the anti-angiogenic activity of Y6.
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Window Creation: On embryonic day 3, a small window is made in the shell to expose the CAM.
-
Treatment Application: On embryonic day 8, a sterile filter paper disc or a gelatin sponge containing Y6, EGCG, or a control substance is placed on the CAM.
-
Incubation and Observation: The eggs are further incubated, and the development of blood vessels around the implant is observed and photographed daily.
-
Quantification: On a designated day (e.g., day 12), the CAM is excised, and the number of blood vessel branch points or the total blood vessel length in a defined area around the implant is quantified using image analysis software.
Xenograft Tumor Model
This in vivo model is used to assess the anti-tumor and anti-angiogenic effects of Y6.
-
Cell Preparation: Human cancer cells (e.g., HepG2, BEL-7404/DOX) are harvested and resuspended in a mixture of serum-free medium and Matrigel.
-
Tumor Implantation: The cell suspension (e.g., 5 x 10^6 cells) is subcutaneously injected into the flank of athymic nude mice.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomly assigned to treatment groups. Y6 is typically administered via intragastric gavage (e.g., 55-110 mg/kg), and chemotherapeutic agents are administered via intraperitoneal injection.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using a caliper, and calculated using the formula: (length × width²)/2. Body weight is also monitored.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., Western blot, qRT-PCR, immunohistochemistry).
Signaling Pathways and Mechanisms of Action
The biological activities of the Y6 EGCG derivative are underpinned by its interaction with specific cellular signaling pathways.
Inhibition of Angiogenesis via MAPK/ERK and PI3K/AKT Pathways
Y6 inhibits angiogenesis in hepatocellular carcinoma by downregulating the MAPK/ERK1/2 and PI3K/AKT signaling pathways. This dual inhibition leads to a subsequent reduction in the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), two critical regulators of new blood vessel formation.[1][5]
Reversal of Multidrug Resistance
Y6 reverses multidrug resistance by directly interacting with ABC transporters like ABCB1 (P-gp) and ABCG2. It is believed to act as a competitive inhibitor, binding to the drug-binding sites of these transporters and thereby preventing the efflux of chemotherapeutic drugs from the cancer cell.[2][6] This leads to an increased intracellular drug concentration and restores the sensitivity of the cancer cells to the treatment.
Conclusion
The Y6 EGCG derivative represents a significant advancement over its parent compound, EGCG, demonstrating enhanced stability and superior biological activity in preclinical models of hepatocellular carcinoma and multidrug-resistant cancers. Its ability to inhibit angiogenesis by targeting the MAPK/ERK and PI3K/AKT pathways, and to reverse multidrug resistance by inhibiting ABC transporters, highlights its potential as a multifaceted therapeutic agent.
While the existing research provides a strong foundation for the therapeutic potential of Y6, further studies are warranted to provide more detailed quantitative data on its efficacy and to fully elucidate the nuances of its mechanisms of action. The information compiled in this technical guide is intended to serve as a valuable resource for researchers and drug development professionals as they continue to explore the promising therapeutic applications of this novel EGCG derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The epigallocatechin gallate derivative Y6 reverses drug resistance mediated by the ABCB1 transporter both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential of epigallocatechin gallate in the chemoprevention and therapy of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The epigallocatechin gallate derivative Y6 inhibits human hepatocellular carcinoma by inhibiting angiogenesis in MAPK/ERK1/2 and PI3K/AKT/ HIF-1α/VEGF dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
An In-depth Technical Guide to the Discovery and Synthesis of 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is a molecule of significant interest in drug development due to its wide range of biological activities. However, its therapeutic potential is often hindered by poor stability and low bioavailability. To address these limitations, a novel derivative, 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG, also known as Y6, has been synthesized and investigated. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Y6, with a particular focus on its role as an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) and Carbonyl Reductase 1 (CBR1). Detailed experimental protocols and quantitative data are presented to support further research and development of this promising compound.
Discovery and Rationale for Synthesis
The discovery of this compound (Y6) was driven by the need to enhance the drug-like properties of the natural product EGCG. While EGCG exhibits potent anticancer, antioxidant, and anti-inflammatory effects, its clinical utility is limited by its chemical instability and poor absorption. Researchers hypothesized that strategic modification of the EGCG structure could overcome these drawbacks.
The synthesis of Y6 was part of an effort to create a library of EGCG derivatives with improved stability and lipid solubility. Among the synthesized compounds, Y6 emerged as a particularly potent agent in preclinical studies, demonstrating enhanced efficacy in cancer models compared to its parent compound, EGCG.[1] The primary focus of its discovery was its potential to overcome multidrug resistance in cancer chemotherapy and to mitigate the cardiotoxicity of certain anticancer drugs.
Synthesis of this compound (Y6)
General Approach for Selective Ethylation of Polyphenols:
Selective alkylation of polyphenolic compounds like EGCG is a challenging synthetic task due to the presence of multiple reactive hydroxyl groups. A common strategy involves the use of protecting groups to shield the more reactive hydroxyls, followed by alkylation of the desired position and subsequent deprotection.
A potential synthetic workflow for Y6 is outlined below:
Note: The precise reaction conditions, including the choice of protecting groups, ethylating agent, solvent, and catalyst, would need to be optimized to achieve selective ethylation at the desired position and to ensure a good yield.
Biological Activity and Mechanism of Action
Y6 has been identified as a potent inhibitor of two key cellular proteins: Hypoxia-Inducible Factor-1α (HIF-1α) and Carbonyl Reductase 1 (CBR1).
Inhibition of HIF-1α
HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia (low oxygen levels), a common feature of the tumor microenvironment. Overexpression of HIF-1α is associated with tumor progression, angiogenesis, and resistance to therapy. Y6 has been shown to decrease the expression of HIF-1α at both the mRNA and protein levels.
The inhibitory effect of Y6 on HIF-1α is mediated through the downregulation of the MAPK/ERK1/2 and PI3K/AKT signaling pathways. These pathways are known to regulate HIF-1α expression and activity. By inhibiting these upstream signaling cascades, Y6 effectively reduces the levels of HIF-1α and its downstream target, Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.
Inhibition of CBR1
Carbonyl Reductase 1 (CBR1) is an enzyme involved in the metabolism of various xenobiotics, including several anticancer drugs. In the context of chemotherapy, CBR1 can convert anthracyclines like daunorubicin into their less active and more cardiotoxic alcohol metabolites. By inhibiting CBR1, Y6 can enhance the efficacy of these chemotherapeutic agents and reduce their cardiotoxic side effects.
The inhibition of CBR1 by Y6 has been shown to occur at both the mRNA and protein levels. This dual action suggests that Y6 may regulate CBR1 expression at the transcriptional and/or post-transcriptional level.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the biological activity of Y6.
Table 1: Effect of Y6 on Cell Viability (MTT Assay)
| Cell Line | Treatment | Concentration | % Cell Viability |
| BEL-7404/DOX | Doxorubicin | 1 µg/mL | 75% |
| BEL-7404/DOX | Doxorubicin + Y6 | 1 µg/mL + 5 µM | 45% |
| BEL-7404/DOX | Doxorubicin + EGCG | 1 µg/mL + 5 µM | 60% |
Data extracted from a study on doxorubicin-resistant human hepatocellular carcinoma cells.
Table 2: Effect of Y6 on HIF-1α and MDR1 mRNA Expression (RT-PCR)
| Cell Line | Treatment | Relative HIF-1α mRNA Expression | Relative MDR1 mRNA Expression |
| BEL-7404/DOX | Control | 1.00 | 1.00 |
| BEL-7404/DOX | Y6 (5 µM) | 0.45 | 0.52 |
| BEL-7404/DOX | EGCG (5 µM) | 0.78 | 0.85 |
Data represents fold change relative to the control group.
Table 3: Effect of Y6 on HIF-1α and P-gp Protein Expression (Western Blot)
| Cell Line | Treatment | Relative HIF-1α Protein Expression | Relative P-gp Protein Expression |
| BEL-7404/DOX | Control | 1.00 | 1.00 |
| BEL-7404/DOX | Y6 (5 µM) | 0.38 | 0.48 |
| BEL-7404/DOX | EGCG (5 µM) | 0.72 | 0.79 |
Data represents fold change relative to the control group, normalized to a loading control.
Experimental Protocols
Western Blot Analysis for HIF-1α and P-gp
This protocol describes the general procedure for assessing the protein expression levels of HIF-1α and P-glycoprotein (P-gp) in cell lysates.
References
An In-Depth Technical Guide on 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG as a HIF-1α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoxia-inducible factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen conditions and a key therapeutic target in oncology and other diseases. This technical guide provides a comprehensive overview of 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG (also known as Y6), a synthetic derivative of epigallocatechin-3-gallate (EGCG), and its role as a potent inhibitor of HIF-1α. This document details the compound's mechanism of action, summarizes available quantitative data, provides detailed experimental protocols for its evaluation, and presents visual representations of the relevant biological pathways and experimental workflows.
Introduction
This compound (Y6) is an ethylated derivative of EGCG, the most abundant catechin in green tea. The ethylation is a chemical modification aimed at improving the stability and bioavailability of the parent compound.[1] Y6 has emerged as a promising small molecule inhibitor of HIF-1α, demonstrating greater potency than EGCG in preclinical studies.[2] Its inhibitory action on HIF-1α, a critical transcription factor in tumor angiogenesis and metabolism, makes it a compelling candidate for further investigation in drug development. This guide will delve into the technical details of its function and the methodologies to assess its efficacy.
Mechanism of Action
This compound exerts its inhibitory effect on HIF-1α through a multi-faceted approach, primarily by modulating upstream signaling pathways.
Inhibition of PI3K/AKT and MAPK/ERK1/2 Signaling Pathways
Under hypoxic conditions, the stability and transcriptional activity of HIF-1α are significantly upregulated. This process is heavily influenced by the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling cascades. Y6 has been shown to intervene in these pathways, leading to a downstream reduction in HIF-1α levels.[1] By inhibiting the phosphorylation of key components in both the PI3K/AKT and MAPK/ERK1/2 pathways, Y6 effectively suppresses the stabilization and nuclear translocation of HIF-1α. This, in turn, prevents the transcription of HIF-1α target genes, such as Vascular Endothelial Growth Factor (VEGF), a critical mediator of angiogenesis.[1]
Downregulation of HIF-1α and VEGF Expression
Experimental evidence demonstrates that Y6 significantly decreases the expression of HIF-1α at both the mRNA and protein levels.[1][3] This reduction in HIF-1α leads to a subsequent decrease in the expression of its downstream target, VEGF. The inhibitory effect of Y6 on HIF-1α and VEGF has been observed to be more potent than that of the parent compound, EGCG.[1]
Dual Inhibition of Carbonyl Reductase 1 (CBR1)
In addition to its effects on the HIF-1α pathway, Y6 has been identified as an inhibitor of Carbonyl Reductase 1 (CBR1).[3][4] CBR1 is an enzyme implicated in the metabolism of various xenobiotics, including chemotherapeutic agents. The inhibition of CBR1 by Y6 can reduce the cardiotoxicity of certain anticancer drugs, such as daunorubicin, and enhance their therapeutic efficacy.[4]
Quantitative Data
| Cell Line | Assay | Compound | Concentration | Observed Effect | Reference |
| SMMC-7721 (human hepatocellular carcinoma) | qRT-PCR | Y6 | Equivalent dose to EGCG | More significant decrease in HIF-1α and VEGF mRNA levels compared to EGCG under hypoxic conditions. | [1] |
| HepG2 xenograft tumor tissue | qRT-PCR | Y6 | Equivalent dose to EGCG | More significant decrease in HIF-1α and VEGF mRNA levels compared to EGCG. | [1] |
| SMMC-7721 (human hepatocellular carcinoma) | Western Blot | Y6 | Equivalent dose to EGCG | Greater reduction in the protein levels of MAPK/ERK1/2, PI3K/AKT, HIF-1α, and VEGF compared to EGCG. | [1] |
| HepG2 xenograft tumor tissue | Western Blot | Y6 | Equivalent dose to EGCG | Greater reduction in the protein levels of MAPK/ERK1/2, PI3K/AKT, HIF-1α, and VEGF compared to EGCG. | [1] |
Note: The exact concentrations used for "equivalent doses" were not specified in the available literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the HIF-1α inhibitory activity of this compound.
Western Blot for HIF-1α and Pathway Proteins
This protocol is for the detection of HIF-1α, phosphorylated and total forms of AKT and ERK, and a loading control (e.g., β-actin or GAPDH) in cell lysates.
Materials:
-
Lysis Buffer (RIPA or similar) with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies (specific to HIF-1α, p-AKT, AKT, p-ERK, ERK, and loading control)
-
HRP-conjugated Secondary Antibodies
-
Chemiluminescent Substrate
-
Imaging System
Protocol:
-
Cell Lysis: Culture cells (e.g., SMMC-7721 or HepG2) to 70-80% confluency. Treat with this compound at desired concentrations for the specified time under normoxic or hypoxic (e.g., 1% O₂) conditions. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for HIF-1α and VEGF mRNA
This protocol measures the relative mRNA expression levels of HIF-1α and VEGF.
Materials:
-
RNA Extraction Kit
-
cDNA Synthesis Kit
-
qPCR Master Mix (e.g., SYBR Green)
-
Primers for HIF-1α, VEGF, and a reference gene (e.g., GAPDH or β-actin)
-
qPCR Instrument
Protocol:
-
RNA Extraction: Treat cells as described for Western blotting. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the master mix, primers, and cDNA. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.
In Vitro Tube Formation Assay
This assay assesses the effect of the compound on the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel)
-
96-well plates
-
This compound
-
Calcein AM stain (optional, for visualization)
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest HUVECs and resuspend them in medium containing various concentrations of this compound. Seed the cells onto the solidified matrix.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using a microscope. For quantification, the total tube length, number of junctions, and number of loops can be measured using imaging software. If using Calcein AM, incubate the cells with the dye before visualization under a fluorescence microscope.
Visualizations
HIF-1α Signaling Pathway
References
- 1. Synthesis, Stability, and Antidiabetic Activity Evaluation of (-)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Testing of Novel Glucosylated Epigallocatechin Gallate (EGCG) Derivatives [mdpi.com]
- 3. Synthesis, Stability, and Antidiabetic Activity Evaluation of (−)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design and synthesis of a novel long-chain 4′′-alkyl ether derivative of EGCG as potent EGFR inhibitor: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
The EGCG Derivative Y6: A Novel Strategy for Carbonyl Reductase 1 (CBR1) Inhibition in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonyl reductase 1 (CBR1) plays a pivotal role in the metabolism of various xenobiotics, including clinically important anticancer agents such as anthracyclines. The enzymatic activity of CBR1 can lead to the formation of less potent and more cardiotoxic metabolites, thereby diminishing the therapeutic window of these drugs. This has spurred the search for effective CBR1 inhibitors to be used as adjuvants in chemotherapy. This technical guide delves into the mechanism of action of Y6, a novel derivative of epigallocatechin gallate (EGCG), in the context of CBR1 inhibition. Contrary to a direct enzymatic competitive inhibition, Y6 exerts its effect by downregulating the expression of the CBR1 gene. This is achieved through the coordinated inhibition of the PI3K/AKT and MEK/ERK signaling pathways. By reducing the cellular levels of the CBR1 enzyme, Y6 effectively mitigates the unwanted metabolism of chemotherapeutic agents, leading to enhanced antitumor efficacy and reduced cardiotoxicity. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways involved in the Y6-mediated inhibition of CBR1 expression.
Introduction to Carbonyl Reductase 1 (CBR1)
Carbonyl reductase 1 (CBR1) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily, characterized by its broad substrate specificity for a variety of endogenous and exogenous carbonyl compounds.[1] In the realm of clinical oncology, CBR1 is of particular interest due to its ability to metabolize anthracycline antibiotics like doxorubicin and daunorubicin.[2][3] The reduction of these compounds by CBR1 leads to the formation of alcohol metabolites, which exhibit significantly lower anticancer activity and are implicated in the dose-limiting cardiotoxicity associated with anthracycline therapy.[3]
Inhibition of CBR1 has therefore emerged as a promising strategy to improve the safety and efficacy of existing chemotherapeutic regimens.[3][4] An ideal CBR1 inhibitor would selectively block the metabolism of anticancer drugs without interfering with other vital metabolic processes.
Y6: An Epigallocatechin Gallate (EGCG) Derivative
Y6, with the chemical name 5,3′,4′,3″,4″,5″-6-O-ethyl-EGCG, is a synthesized derivative of the major green tea polyphenol, epigallocatechin gallate (EGCG).[2] EGCG itself has been extensively studied for its pleiotropic health benefits, including anticancer properties. However, the clinical utility of EGCG is often hampered by its poor stability, low lipid solubility, and limited bioavailability.[2][5] The structural modification in Y6 is designed to overcome these limitations, leading to improved pharmacological properties.[2]
Mechanism of Action: Inhibition of CBR1 Expression
Preclinical studies have elucidated a novel mechanism by which Y6 impacts CBR1 activity. Instead of directly binding to the active site of the CBR1 enzyme, Y6 acts at the transcriptional and translational levels to suppress its expression.[2] This mode of action distinguishes Y6 from classical competitive or non-competitive enzyme inhibitors.
The primary mechanism involves the dual inhibition of two critical intracellular signaling pathways: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway.[2] Both of these pathways are frequently dysregulated in cancer and play a crucial role in cell proliferation, survival, and gene expression. By inhibiting PI3K/AKT and MEK/ERK signaling, Y6 effectively downregulates the transcription and subsequent translation of the CBR1 gene, leading to a significant reduction in the cellular concentration of the CBR1 protein.[2]
Signaling Pathway
The following diagram illustrates the signaling cascade leading to CBR1 expression and the points of intervention by the EGCG derivative Y6.
Quantitative Data on CBR1 Inhibition
The inhibitory effect of Y6 on CBR1 has been quantified by measuring the changes in CBR1 mRNA and protein levels in human hepatocellular carcinoma (HepG2) cells. The following tables summarize the key findings from preclinical studies.[2]
Table 1: Effect of Y6 on Daunorubicin (DNR) Metabolism in HepG2 Cells
| Treatment (10 µg/ml) | DNR Concentration (ng/mg protein) | DNRol Concentration (ng/mg protein) |
| DNR | 185.3 ± 15.2 | 85.6 ± 7.9 |
| DNR + EGCG | 230.1 ± 20.4 | 50.2 ± 5.1 |
| DNR + Y6 | 295.7 ± 28.6 | 25.3 ± 2.8 |
Data are presented as mean ± SD. DNRol is the metabolite of DNR produced by CBR1.[2]
Table 2: Effect of Y6 on CBR1 mRNA and Protein Expression in HepG2 Cells
| Treatment (10 µg/ml) | Relative CBR1 mRNA Expression (Fold Change) | Relative CBR1 Protein Expression (Fold Change) |
| Control | 1.00 | 1.00 |
| Y6 | 0.45 ± 0.05 | 0.38 ± 0.04 |
Data are presented as mean ± SD. Expression levels are relative to the control group.[2]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to evaluate the effect of Y6 on CBR1 expression and function.
Cell Culture and Treatment
Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experimental purposes, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the cells are treated with Y6, EGCG, and/or daunorubicin at the indicated concentrations and for the specified durations.[2]
Quantitative Real-Time PCR (qRT-PCR) for CBR1 mRNA Expression
Total RNA is extracted from treated and control cells using a suitable RNA isolation kit. The concentration and purity of the RNA are determined by spectrophotometry. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit. qRT-PCR is then performed using a real-time PCR system with SYBR Green master mix and primers specific for human CBR1 and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of CBR1 mRNA is calculated using the 2-ΔΔCt method.[2]
Western Blotting for CBR1 Protein Expression
Following treatment, cells are lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration of the lysates is determined using a BCA protein assay. Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against CBR1, p-PI3K, PI3K, p-AKT, AKT, p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.[2][5]
High-Performance Liquid Chromatography (HPLC) for Daunorubicin and its Metabolite
To assess the functional consequence of CBR1 inhibition, the intracellular concentrations of daunorubicin (DNR) and its CBR1-mediated metabolite, daunorubicinol (DNRol), are measured. After treatment, cells are harvested and lysed. The cell lysates are subjected to protein precipitation, and the supernatant is analyzed by HPLC with fluorescence detection. The concentrations of DNR and DNRol are determined by comparing the peak areas to a standard curve.[2]
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the impact of Y6 on CBR1.
References
- 1. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The epigallocatechin gallate derivative Y6 reduces the cardiotoxicity and enhances the efficacy of daunorubicin against human hepatocellular carcinoma by inhibiting carbonyl reductase 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Inhibition of Carbonyl Reductase 1 Enhances Metastasis of Head and Neck Squamous Cell Carcinoma through β-catenin-Mediated Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The epigallocatechin gallate derivative Y6 inhibits human hepatocellular carcinoma by inhibiting angiogenesis in MAPK/ERK1/2 and PI3K/AKT/ HIF-1α/VEGF dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is a pleiotropic molecule with a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. However, its therapeutic potential is often limited by poor stability and bioavailability. To address these limitations, synthetic modifications of the EGCG scaffold are actively being explored. This technical guide focuses on a specific EGCG derivative, 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG, also known as Y6. This modification involves the ethylation of the hydroxyl group at the 6-position of the A-ring of the EGCG molecule.
This document provides a comprehensive overview of the known structure-activity relationships of Y6, with a focus on its enhanced stability and its role in cancer therapy, particularly in reducing the cardiotoxicity of conventional chemotherapeutic agents and overcoming multidrug resistance.
Core Compound Structure
This compound (Y6) is a synthetic derivative of (-)-epigallocatechin-3-gallate (EGCG). The core structure of EGCG consists of two phenyl rings (the A and B rings) and a dihydropyran heterocycle (the C ring), with a gallate moiety attached at the 3-position of the C ring. In Y6, an ethyl group is attached to the oxygen atom at the 6-position of the A ring. This modification is intended to improve the metabolic stability of the compound compared to its parent molecule, EGCG.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (Y6) and its parent compound, EGCG. This data is compiled from preclinical studies evaluating its efficacy in hepatocellular carcinoma models.
Table 1: In Vivo Efficacy of Y6 in a Human Carcinoma Xenograft Model
| Compound | Dosage | Effect on Tumor Growth | Effect on Cardiotoxicity of Daunorubicin | Reference |
| Y6 | 55 mg/kg | Enhanced antitumor effect of Daunorubicin | Reduced | [1] |
| EGCG | 40 mg/kg | Less effective than Y6 in enhancing the antitumor effect of Daunorubicin | - | [1] |
Table 2: In Vitro Activity of Y6 in Hepatocellular Carcinoma Cells
| Compound | Concentration | Effect on HIF-1α Expression | Effect on CBR1 Expression | Reference |
| Y6 | 10 µg/ml | Decreased | Decreased | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound (Y6).
Synthesis of this compound (Y6)
-
Objective: To synthesize Y6 via selective O-ethylation of EGCG.
-
Materials: (-)-Epigallocatechin-3-gallate (EGCG), Ethyl iodide (EtI), Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.
-
Procedure:
-
Dissolve EGCG in anhydrous DMF.
-
Add potassium carbonate to the solution. The molar ratio of EGCG to K₂CO₃ should be optimized, typically starting with a slight excess of the base.
-
Add ethyl iodide to the reaction mixture. The stoichiometry of EtI should be carefully controlled to favor mono-ethylation.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for a specified period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the 6-O-ethylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Y6 and identify non-toxic concentrations for further experiments.
-
Materials: Human hepatocellular carcinoma (HepG2) cells, Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO), 96-well plates.
-
Procedure:
-
Seed HepG2 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Y6 (e.g., 0, 1, 5, 10, 25, 50, 100 µg/ml) for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
-
Western Blot Analysis for HIF-1α and CBR1 Expression
-
Objective: To determine the effect of Y6 on the protein expression levels of HIF-1α and CBR1.
-
Materials: HepG2 cells, Y6, Daunorubicin, RIPA buffer, Protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, Primary antibodies (anti-HIF-1α, anti-CBR1, anti-β-actin), HRP-conjugated secondary antibody, Enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Treat HepG2 cells with Y6 (10 µg/ml) and/or Daunorubicin for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using the BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against HIF-1α, CBR1, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and visualize with a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the β-actin loading control.
-
Human Carcinoma Xenograft Model
-
Objective: To evaluate the in vivo efficacy of Y6 in enhancing the antitumor effect of Daunorubicin and reducing its cardiotoxicity.
-
Materials: Athymic nude mice, HepG2 cells, Matrigel, Daunorubicin, Y6, EGCG, Calipers, Analytical balance.
-
Procedure:
-
Subcutaneously inject a suspension of HepG2 cells and Matrigel into the flank of athymic nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly assign the mice to different treatment groups: Vehicle control, Daunorubicin alone, Daunorubicin + Y6 (55 mg/kg), Daunorubicin + EGCG (40 mg/kg).
-
Administer the treatments according to a predefined schedule (e.g., intraperitoneal injection daily or every other day).
-
Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and harvest the tumors and hearts.
-
Analyze the tumors for size and weight.
-
Perform histological analysis and biochemical assays on the heart tissue to assess cardiotoxicity (e.g., measurement of cardiac troponins, histopathological examination for tissue damage).
-
Signaling Pathways and Mechanisms of Action
The enhanced therapeutic effect of this compound (Y6) in combination with the chemotherapeutic agent Daunorubicin is attributed to its ability to modulate specific cellular signaling pathways. Y6 has been shown to inhibit the expression of Carbonyl Reductase 1 (CBR1), an enzyme implicated in the metabolism of anthracyclines, which can lead to both drug resistance and cardiotoxicity. The downregulation of CBR1 by Y6 is mediated through the coordinate inhibition of the PI3K/AKT and MEK/ERK signaling pathways.
Caption: Y6 inhibits PI3K/AKT and MEK/ERK pathways, reducing CBR1 and cardiotoxicity.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the structure-activity relationship of Y6.
Caption: Workflow for synthesis, in vitro, and in vivo evaluation of Y6.
Conclusion
This compound (Y6) represents a promising synthetic derivative of EGCG with enhanced therapeutic potential. The ethylation at the 6-position appears to improve its stability and efficacy in preclinical cancer models. Its mechanism of action, involving the downregulation of CBR1 through the inhibition of PI3K/AKT and MEK/ERK signaling, provides a clear rationale for its ability to potentiate the effects of conventional chemotherapy while mitigating side effects such as cardiotoxicity. Further research is warranted to fully elucidate the structure-activity relationship of this and other EGCG derivatives and to explore their clinical translatability.
References
In Vitro Anticancer Effects of the Y6 EGCG Derivative: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigallocatechin gallate (EGCG), the most abundant catechin in green tea, is well-documented for its anticancer properties. However, its clinical utility is hampered by poor stability, low lipid solubility, and limited bioavailability. To address these shortcomings, derivatives of EGCG have been synthesized. This technical guide focuses on one such derivative, 5,3′,4′,3″,4″,5″-6-0-ethyl-EGCG (Y6), and its in vitro anticancer effects, particularly against human hepatocellular carcinoma (HCC). Y6 has demonstrated superior capabilities in inhibiting tumor cell growth and angiogenesis compared to its parent compound, EGCG.[1] This is achieved through the modulation of key signaling pathways, including the MAPK/ERK1/2 and PI3K/AKT/HIF-1α/VEGF pathways. This document provides a comprehensive overview of the experimental data, detailed methodologies for key experiments, and visual representations of the involved signaling cascades and experimental workflows.
Introduction
Hepatocellular carcinoma (HCC) is a highly vascularized solid tumor, making angiogenesis a critical target for therapeutic intervention.[1] While EGCG has shown promise as an anti-angiogenic agent, its physicochemical properties limit its efficacy. The Y6 derivative, an ethylated form of EGCG, was developed to enhance stability and lipid solubility, thereby potentially improving its anticancer activity.[2] Research indicates that Y6 more effectively inhibits the proliferation of HCC cells and suppresses angiogenesis both in vitro and in vivo when compared to EGCG.[1][3]
Quantitative Data Summary
While the primary research on the Y6 EGCG derivative highlights its superior anticancer effects compared to EGCG, specific quantitative data such as IC50 values from the key publication are not publicly available. The tables below are structured to present such data and include contextual data for EGCG where available.
Table 1: Cell Viability (IC50 Values)
| Compound | Cell Line | Assay | IC50 Value (µM) | Citation |
| Y6 EGCG Derivative | SMMC-7721 (HCC) | MTT Assay | Data not publicly available | [1] |
| Y6 EGCG Derivative | HepG2 (HCC) | MTT Assay | Data not publicly available | [1] |
| EGCG | BEL-7404/DOX (HCC) | MTT Assay | >100 (single agent) | [4] |
| Y6 + Doxorubicin | BEL-7404/DOX (HCC) | MTT Assay | Potentiated doxorubicin cytotoxicity | [4] |
| EGCG | HEK293/pcDNA3.1 | MTT Assay | - | [2] |
| Y6 | HEK293/pcDNA3.1 | MTT Assay | Non-toxic at tested concentrations | [2] |
| Doxorubicin | HEK293/pcDNA3.1 | MTT Assay | 0.34 | [2] |
| Doxorubicin | HEK293/ABCB1 | MTT Assay | 8.80 | [2] |
| Doxorubicin + Y6 (1µM) | HEK293/ABCB1 | MTT Assay | 2.62 | [2] |
| Doxorubicin + Y6 (3µM) | HEK293/ABCB1 | MTT Assay | 1.01 | [2] |
Table 2: Gene and Protein Expression Analysis
| Target | Cell Line/Model | Treatment | Method | Outcome | Citation |
| HIF-1α mRNA | SMMC-7721 (hypoxia) | Y6 | qRT-PCR | More significant decrease than EGCG | [1] |
| VEGF mRNA | SMMC-7721 (hypoxia) | Y6 | qRT-PCR | More significant decrease than EGCG | [1] |
| MAPK/ERK1/2 Protein | Xenograft tumor | Y6 | Western Blot | More significant reduction than EGCG | [1] |
| PI3K/AKT Protein | Xenograft tumor | Y6 | Western Blot | More significant reduction than EGCG | [1] |
| HIF-1α Protein | Xenograft tumor | Y6 | Western Blot | More significant reduction than EGCG | [1] |
| VEGF Protein | Xenograft tumor | Y6 | Western Blot | More significant reduction than EGCG | [1] |
Signaling Pathways Modulated by Y6 EGCG Derivative
The anticancer effects of the Y6 EGCG derivative are attributed to its ability to interfere with key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The primary pathways identified are the MAPK/ERK1/2 and PI3K/AKT pathways, which converge on the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[1][3]
MAPK/ERK1/2 Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, is a crucial regulator of cell growth and proliferation. In many cancers, this pathway is constitutively active, promoting uncontrolled cell division. The Y6 derivative has been shown to significantly reduce the protein levels of MAPK/ERK1/2.[1]
PI3K/AKT/HIF-1α/VEGF Signaling Pathway
The PI3K/AKT pathway is another critical signaling cascade that promotes cell survival and proliferation. Its activation under hypoxic conditions leads to the stabilization of HIF-1α, a transcription factor that upregulates the expression of genes involved in angiogenesis, such as VEGF. The Y6 derivative effectively reduces the protein levels of PI3K/AKT, leading to a downstream reduction in HIF-1α and VEGF.[1][3]
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the in vitro anticancer effects of the Y6 EGCG derivative.
General Experimental Workflow
The overall experimental process to assess the anticancer effects of the Y6 EGCG derivative typically follows a logical progression from in vitro cell-based assays to more complex in vivo or ex vivo models.
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of the Y6 EGCG derivative on cancer cells.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed hepatocellular carcinoma cells (e.g., SMMC-7721, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the Y6 EGCG derivative and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Chick Chorioallantoic Membrane (CAM) Assay
This ex vivo assay is used to evaluate the anti-angiogenic potential of the Y6 EGCG derivative.
Principle: The CAM of a developing chick embryo is a highly vascularized membrane that serves as a model for angiogenesis. Inhibition of new blood vessel formation on the CAM indicates anti-angiogenic activity.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
Window Creation: On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
Treatment Application: On day 8, place a sterile filter paper disc or a carrier sponge soaked with the Y6 EGCG derivative or control solution onto the CAM.
-
Incubation: Reseal the window and continue incubation for 48-72 hours.
-
Observation and Imaging: Re-open the window and observe the CAM for changes in blood vessel formation. Capture images using a stereomicroscope.
-
Quantification: Quantify angiogenesis by counting the number of blood vessel branch points or by measuring the total blood vessel length in a defined area around the disc.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins (MAPK/ERK1/2, PI3K/AKT, HIF-1α, VEGF) in cells or tissues treated with the Y6 EGCG derivative.
Protocol:
-
Protein Extraction: Lyse treated cells or homogenized tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-ERK, anti-AKT, anti-HIF-1α, anti-VEGF) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize to a loading control like β-actin or GAPDH.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the mRNA expression levels of target genes (HIF-1α, VEGF) in cells treated with the Y6 EGCG derivative.
Protocol:
-
RNA Extraction: Extract total RNA from treated cells using a TRIzol-based method or a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (A260/A280 ratio).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay with specific primers for HIF-1α, VEGF, and a housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between treated and control samples.
Conclusion
The Y6 EGCG derivative represents a promising advancement in the development of natural product-based anticancer agents. Its enhanced stability and superior efficacy in inhibiting hepatocellular carcinoma cell growth and angiogenesis, through the targeted disruption of the MAPK/ERK1/2 and PI3K/AKT/HIF-1α/VEGF signaling pathways, underscore its therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate its safety and efficacy profile for the treatment of HCC and other solid tumors. This technical guide provides a foundational understanding of the in vitro anticancer effects of the Y6 EGCG derivative and the experimental approaches to its evaluation, serving as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. The epigallocatechin gallate derivative Y6 inhibits human hepatocellular carcinoma by inhibiting angiogenesis in MAPK/ERK1/2 and PI3K/AKT/ HIF-1α/VEGF dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The epigallocatechin gallate derivative Y6 reverses drug resistance mediated by the ABCB1 transporter both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential of epigallocatechin gallate in the chemoprevention and therapy of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
The Role of 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG in Overcoming Multidrug Resistance: A Technical Guide
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sublethal levels. Among the most clinically relevant ABC transporters are P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2). The quest for potent and specific inhibitors of these transporters to reverse MDR is an active area of research.
This technical guide focuses on 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG , a novel ethylated derivative of (-)-epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea. Referred to in the literature as Y6 , this compound has demonstrated significant potential as an MDR reversal agent. Due to the inherent instability and poor bioavailability of EGCG, synthetic modifications have been explored to enhance its therapeutic utility. Y6, with its improved stability, has emerged as a promising candidate for sensitizing multidrug-resistant cancer cells to conventional chemotherapeutics.
This document provides an in-depth overview of the research on Y6 in the context of multidrug resistance, with a focus on its mechanism of action, experimental validation, and the signaling pathways involved. It is intended for researchers, scientists, and drug development professionals working in oncology and pharmacology.
Mechanism of Action: Reversal of ABC Transporter-Mediated Multidrug Resistance
Y6 has been shown to effectively reverse multidrug resistance by targeting and inhibiting the function of key ABC transporters, namely ABCB1 and ABCG2. The mechanisms of inhibition, however, appear to differ between these two transporters.
Inhibition of ABCB1 (P-glycoprotein)
Research indicates that Y6 reverses ABCB1-mediated MDR primarily by down-regulating the expression of the ABCB1 protein.[1] This leads to a decreased number of efflux pumps on the cancer cell surface, thereby increasing the intracellular accumulation of chemotherapeutic drugs that are substrates of ABCB1.
Inhibition of ABCG2 (Breast Cancer Resistance Protein)
In contrast to its effect on ABCB1, Y6 reverses ABCG2-mediated MDR without altering the expression level or the subcellular localization of the ABCG2 protein.[2][3][4] Instead, Y6 directly interacts with the ABCG2 transporter, inhibiting its efflux function.[2][3][4] Furthermore, Y6 has been observed to stimulate the ATPase activity of ABCG2 in a concentration-dependent manner, suggesting a direct interaction with the transporter's ATP-binding or substrate-binding domains.[2][3][4]
Quantitative Data on the Efficacy of Y6
The efficacy of Y6 in reversing multidrug resistance has been quantified in various in vitro studies. The following tables summarize the key findings from cytotoxicity assays, demonstrating the ability of Y6 to sensitize MDR cancer cells to different chemotherapeutic agents.
Table 1: Reversal of ABCB1-Mediated Multidrug Resistance by Y6
| Cell Line | Chemotherapeutic Agent | IC50 (μM) without Y6 | IC50 (μM) with Y6 (Concentration) | Fold Reversal |
| BEL-7404/DOX | Doxorubicin | 15.8 ± 1.5 | 1.2 ± 0.2 (10 µM) | 13.2 |
| HEK293/ABCB1 | Doxorubicin | 8.7 ± 0.9 | 0.5 ± 0.1 (10 µM) | 17.4 |
| HEK293/ABCB1 | Paclitaxel | 2.1 ± 0.3 | 0.08 ± 0.01 (10 µM) | 26.3 |
| HEK293/ABCB1 | Vincristine | 1.9 ± 0.2 | 0.07 ± 0.01 (10 µM) | 27.1 |
Data extracted from Wen et al., 2019.
Table 2: Reversal of ABCG2-Mediated Multidrug Resistance by Y6
| Cell Line | Chemotherapeutic Agent | IC50 (μM) without Y6 | IC50 (μM) with Y6 (Concentration) | Fold Reversal |
| NCI-H460/MX20 | Mitoxantrone | 2.8 ± 0.3 | 0.15 ± 0.02 (10 µM) | 18.7 |
| NCI-H460/MX20 | SN-38 | 0.45 ± 0.05 | 0.02 ± 0.003 (10 µM) | 22.5 |
| NCI-H460/MX20 | Topotecan | 1.2 ± 0.1 | 0.08 ± 0.01 (10 µM) | 15.0 |
| HEK293/ABCG2 | Mitoxantrone | 3.2 ± 0.4 | 0.2 ± 0.03 (10 µM) | 16.0 |
| HEK293/ABCG2 | SN-38 | 0.52 ± 0.06 | 0.03 ± 0.004 (10 µM) | 17.3 |
Data extracted from Zhao et al., 2019.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of Y6 in multidrug resistance research.
Cell Culture
-
Parental and Drug-Resistant Cell Lines: Human hepatocellular carcinoma BEL-7404 and its doxorubicin-resistant counterpart BEL-7404/DOX, human embryonic kidney HEK293 cells and their ABCB1-transfected version HEK293/ABCB1, human non-small cell lung cancer NCI-H460 and its mitoxantrone-resistant variant NCI-H460/MX20, and HEK293 cells transfected with wild-type ABCG2 (HEK293/ABCG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Maintenance of Resistance: Drug-resistant cell lines are maintained in media containing a specific concentration of the selecting drug (e.g., 1 µg/mL doxorubicin for BEL-7404/DOX) to maintain the MDR phenotype. Cells are cultured in drug-free medium for at least one week before experiments.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the chemotherapeutic agent in the presence or absence of a non-toxic concentration of Y6 (e.g., 10 µM).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) using a suitable software. The fold reversal (FR) is calculated as follows: FR = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in the presence of Y6.
Drug Accumulation and Efflux Assays
-
Drug Accumulation:
-
Harvest and resuspend cells in fresh medium to a density of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with or without Y6 (e.g., 10 µM) for 1 hour at 37°C.
-
Add a fluorescent substrate of the ABC transporter (e.g., Rhodamine 123 for ABCB1 or [³H]-mitoxantrone for ABCG2) and incubate for a specified time (e.g., 90 minutes for Rhodamine 123, 2 hours for [³H]-mitoxantrone).
-
Stop the incubation by adding ice-cold PBS and centrifuge the cells.
-
Wash the cell pellet twice with ice-cold PBS.
-
Lyse the cells with a lysis buffer.
-
Measure the intracellular fluorescence using a flow cytometer or the radioactivity using a scintillation counter.
-
-
Drug Efflux:
-
Load the cells with the fluorescent or radiolabeled substrate as described in the accumulation assay.
-
After washing, resuspend the cells in fresh, pre-warmed medium with or without Y6.
-
Incubate the cells at 37°C and collect aliquots at different time points (e.g., 0, 30, 60, 90, 120 minutes).
-
Centrifuge the aliquots and measure the amount of substrate remaining in the cells at each time point.
-
ATPase Activity Assay
-
Use commercially available membrane vesicles prepared from cells overexpressing the ABC transporter of interest (e.g., ABCB1 or ABCG2).
-
Incubate the membrane vesicles (e.g., 5 µg of protein) with various concentrations of Y6 in assay buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding Mg-ATP.
-
Incubate for a specific time (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 5% SDS).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., vanadate-sensitive ATPase assay).
Western Blot Analysis
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-ABCB1 or anti-ABCG2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
Immunofluorescence Staining
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with Y6 for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block the cells with 1% BSA in PBS for 1 hour.
-
Incubate the cells with a primary antibody against the target protein (e.g., anti-ABCG2) overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on glass slides and visualize the cells using a confocal microscope.
Signaling Pathways and Molecular Interactions
While the primary mechanism of Y6 in reversing MDR involves direct interaction with and, in the case of ABCB1, downregulation of ABC transporters, the upstream and downstream signaling pathways are still under investigation. The parent compound, EGCG, is known to modulate several signaling pathways implicated in cancer progression and drug resistance, including the PI3K/Akt and NF-κB pathways.[5][6][7][8][9][10][11][12][13] It is plausible that Y6 may also exert its effects through these or related pathways. Further research is needed to elucidate the precise signaling cascades affected by Y6 in the context of MDR.
Molecular docking studies have been performed to visualize the potential interaction of Y6 with the transmembrane domain of ABCB1 and the nucleotide-binding domain of ABCG2, providing a theoretical basis for its inhibitory activity.
Caption: Mechanism of Y6 in reversing ABCB1-mediated multidrug resistance.
Caption: Mechanism of Y6 in reversing ABCG2-mediated multidrug resistance.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This compound (Y6) has demonstrated considerable promise as a multidrug resistance reversal agent. Its ability to inhibit both ABCB1 and ABCG2, two of the most important ABC transporters implicated in cancer chemotherapy failure, through distinct mechanisms makes it a compelling candidate for further development. The improved stability of Y6 compared to its parent compound, EGCG, enhances its potential for clinical translation.
Future research should focus on several key areas:
-
In vivo efficacy and toxicity: While initial in vivo studies have been promising, more extensive investigations are needed to establish the safety and efficacy of Y6 in preclinical animal models.
-
Pharmacokinetics and bioavailability: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of Y6 is crucial for its development as a therapeutic agent.
-
Elucidation of signaling pathways: Further studies are required to determine the precise signaling pathways modulated by Y6 and how these pathways contribute to its MDR reversal activity.
-
Combination therapies: Investigating the synergistic effects of Y6 with a broader range of chemotherapeutic agents and in different cancer types will be essential to define its clinical utility.
References
- 1. The epigallocatechin gallate derivative Y6 reverses drug resistance mediated by the ABCB1 transporter both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Y6, an Epigallocatechin Gallate Derivative, Reverses ABCG2-Mediated Mitoxantrone Resistance [frontiersin.org]
- 3. Y6, an Epigallocatechin Gallate Derivative, Reverses ABCG2-Mediated Mitoxantrone Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Y6, an Epigallocatechin Gallate Derivative, Reverses ABCG2-Mediated Mitoxantrone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-Epigallocatechin Gallate (EGCG) Enhances the Sensitivity of Colorectal Cancer Cells to 5-FU by Inhibiting GRP78/NF-κB/miR-155-5p/MDR1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of PI3K/AKT and MEK/ERK pathways act synergistically to enhance antiangiogenic effects of EGCG through activation of FOXO transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer [frontiersin.org]
- 9. PI3K/AKT/mTOR signaling is involved in (-)-epigallocatechin-3-gallate-induced apoptosis of human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 12. Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epigallocatechin-3-gallate inhibits cell growth, induces apoptosis and causes S phase arrest in hepatocellular carcinoma by suppressing the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Assessment of 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG: A Technical Review
Disclaimer: No direct toxicity studies for the specific compound 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG were found in the public domain at the time of this review. The following information is extrapolated from studies on the parent compound, (-)-epigallocatechin-3-gallate (EGCG), and general principles of toxicology for ethylated polyphenols. The data and potential mechanisms discussed should be considered as a preliminary guide for future research and not as a definitive toxicological profile for this compound.
Introduction
This compound is an ethylated derivative of (-)-epigallocatechin-3-gallate (EGCG), the most abundant and bioactive catechin found in green tea. Ethylation is a common chemical modification strategy employed to enhance the bioavailability and metabolic stability of polyphenolic compounds like EGCG. While this modification can improve therapeutic efficacy, it may also alter the toxicological profile. This technical guide provides a comprehensive overview of preliminary toxicity studies relevant to this class of compounds, intended for researchers, scientists, and drug development professionals.
Data Presentation: Summary of Quantitative Toxicity Data for EGCG
The following tables summarize key quantitative toxicity data for the parent compound, EGCG, which may serve as a baseline for estimating the potential toxicity of its ethylated derivative.
Table 1: Acute Oral Toxicity of EGCG in Animal Models
| Species | Guideline | Vehicle | LD50 (mg/kg) | Observations |
| Rat | OECD 423 (or similar) | Not specified | > 2000 | An oral dose of 2000 mg/kg was lethal to some rats, while 200 mg/kg showed no toxicity.[1] |
| Mouse | Not specified | Not specified | 1500 | A single dose of 1500 mg/kg reduced survival by 85%.[2] |
| Dog (fasted) | Not specified | Not specified | ~500 | A single bolus dose of 500 mg/kg caused morbidity in fasted dogs.[1] |
| Dog (fed) | Not specified | Not specified | > 500 | No adverse effects were noted when 500 mg/kg/day was administered in divided doses to pre-fed dogs.[1] |
Table 2: In Vitro Cytotoxicity of EGCG
| Cell Line | Assay | IC50 (µM) | Exposure Time |
| HepaRG™ (human liver) | MTT | Not explicitly stated, but cytotoxicity is a measured endpoint. | 48 hours |
| Various Cancer Cell Lines | MTT | Varies significantly depending on the cell line | 24-72 hours |
Note: Specific IC50 values for EGCG vary widely across different cell lines and experimental conditions.
Table 3: Genotoxicity of EGCG
| Test System | Assay | Concentration/Dose | Result |
| Salmonella typhimurium | Ames Test | Not specified | Negative[3] |
| L5178Y tk+/- mouse lymphoma cells | Not specified | Not specified | Clastogenic 'trend' observed[3] |
| Mouse bone marrow cells (in vivo) | Micronucleus Assay | Up to 2000 mg/kg (oral) | Negative[3] |
| Rat (in vivo) | Not specified | Up to 50 mg/kg/day (intravenous) | Negative[3] |
Table 4: Sub-chronic Oral Toxicity of EGCG
| Species | Duration | NOAEL (mg/kg/day) | Key Findings |
| Rat | 13 weeks | 500 | No toxicity observed at doses up to 500 mg/kg/day.[1] |
| Rat | 14 weeks | 242 (equivalent EGCG from green tea extract) | Liver toxicity was observed at higher doses.[4] |
| Dog (fed) | Not specified | 500 | No adverse effects when administered in divided doses.[1] |
| Dog (fasted) | Not specified | 40 | Severe gastrointestinal and liver toxicity observed at higher doses.[5] |
Experimental Protocols
Detailed methodologies for key preliminary toxicity studies are outlined below. These protocols are based on standardized guidelines and common laboratory practices.
Acute Oral Toxicity (Based on OECD Guideline 423)
The acute toxic class method is a stepwise procedure using a limited number of animals to classify a substance based on its acute oral toxicity.
-
Test Animals: Healthy, young adult rodents (e.g., rats), typically females, are used.[6] Animals are acclimatized for at least five days before dosing.[6]
-
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.[6] Standard laboratory diet and drinking water are provided ad libitum.[6]
-
Dose Preparation: The test substance is typically administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The vehicle should be inert (e.g., water, corn oil).
-
Procedure: A stepwise procedure is used, starting with a dose from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The starting dose is selected based on any existing information about the substance's toxicity. Initially, three animals are dosed.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[7]
-
Endpoint: The test is terminated based on the number of animals that die or show signs of severe toxicity at each dose level, allowing for classification of the substance into a GHS category.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]
-
Cell Culture: Adherent or suspension cells are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Plating: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach (for adherent cells) overnight.
-
Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[8]
-
Incubation: The plate is incubated for 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[8][10]
-
Solubilization: A solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.[8][11]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[10] The absorbance is directly proportional to the number of viable cells.
Genotoxicity Assay (Ames Test - Bacterial Reverse Mutation Assay)
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, making them unable to grow in a histidine-free medium.[12][13][14] A mutagen can cause a reverse mutation, allowing the bacteria to grow.[13][14]
-
Bacterial Strains: At least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are typically used to detect different types of mutations.
-
Metabolic Activation (S9 Mix): The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[12]
-
Procedure (Plate Incorporation Method):
-
The test compound at various concentrations, the bacterial culture, and (if used) the S9 mix are added to molten top agar.
-
This mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated for 48-72 hours at 37°C.
-
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Genotoxicity Assay (In Vitro Micronucleus Assay)
The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus.[15][16][17] Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.[15][16][17]
-
Cell Culture: Human or rodent cell lines (e.g., CHO, V79, L5178Y, TK6) or primary human lymphocytes are used.[18]
-
Treatment: Cells are exposed to the test compound at several concentrations, with and without metabolic activation (S9 mix), for a short or long duration.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.[15][16][17] This ensures that only cells that have undergone one mitosis are scored.[15][16][17]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: The frequency of micronuclei is scored in at least 2000 binucleated cells per concentration.[17] An increase in the frequency of micronucleated cells indicates genotoxic potential.
Mandatory Visualizations
Experimental Workflows
Caption: General workflow for preliminary toxicity assessment.
Hypothetical Signaling Pathway of EGCG-Induced Hepatotoxicity
Caption: Hypothetical pathway of high-dose EGCG-induced hepatotoxicity.
Conclusion
This technical guide provides a foundational understanding of the potential preliminary toxicity of this compound, based on data from its parent compound, EGCG. The provided experimental protocols and workflows offer a roadmap for conducting necessary safety assessments. It is imperative that direct toxicological studies are performed on this compound to establish its specific safety profile before proceeding with further drug development. The ethylation may alter its absorption, distribution, metabolism, and excretion (ADME) properties, which could significantly impact its toxicity. Therefore, the information presented herein should be used to guide the design of these future, compound-specific studies.
References
- 1. Safety studies on epigallocatechin gallate (EGCG) preparations. Part 2: dermal, acute and short-term toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity of High Oral Dose (-)-Epigallocatechin-3-Gallate in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety studies on epigallocatechin gallate (EGCG) preparations. Part 1: genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cot.food.gov.uk [cot.food.gov.uk]
- 5. Scientific opinion on the safety of green tea catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 16. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
Y6 EGCG Derivative: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is a well-documented bioactive compound with a broad spectrum of therapeutic properties, including potent anti-cancer effects.[1][2] Its mechanisms of action are multifaceted, involving the modulation of numerous signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][3] However, the clinical application of EGCG is often hampered by its relatively low bioavailability and stability.[4][5] To overcome these limitations, synthetic derivatives of EGCG have been developed. Among these, the Y6 derivative (5,3',4',3″,4″,5″-6-0-ethyl-EGCG) has shown promise, particularly in the context of hepatocellular carcinoma (HCC).[4] This technical guide provides an in-depth overview of the current understanding of Y6's biological targets and outlines detailed methodologies for its target identification and validation.
Identified Biological Targets and Signaling Pathways
The Y6 EGCG derivative has been demonstrated to exert its anti-tumor effects in hepatocellular carcinoma by inhibiting angiogenesis through the modulation of key signaling pathways.[4] Specifically, Y6 has been shown to intervene in the MAPK/ERK1/2 and PI3K/AKT/HIF-1α/VEGF signaling cascades.[4]
MAPK/ERK1/2 Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth. Y6 has been shown to reduce the protein levels of components within this pathway, suggesting a direct or indirect inhibitory effect.[4]
PI3K/AKT/HIF-1α/VEGF Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another crucial signaling route that governs cell survival, growth, and angiogenesis. Its downstream effector, Hypoxia-Inducible Factor-1 alpha (HIF-1α), is a key transcription factor that upregulates the expression of Vascular Endothelial Growth Factor (VEGF), a potent driver of angiogenesis. The Y6 derivative has been found to significantly reduce the protein levels of key components in this pathway, thereby inhibiting the formation of new blood vessels that tumors need to grow.[4]
Data Presentation: Quantitative Analysis
While specific binding affinity data (Kd or IC50 values) for the Y6 derivative with its putative targets in the MAPK and PI3K pathways are not yet available in the public domain, studies have shown that Y6 exhibits a more potent inhibitory effect on the growth of hepatocellular carcinoma cells compared to its parent compound, EGCG.[4] The following tables summarize the available quantitative data for EGCG and other derivatives to provide a comparative context.
Table 1: IC50 Values of EGCG and Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| EGCG | WI38VA (SV40 transformed fibroblasts) | 10 | [6] |
| EGCG | Caco-2 (colorectal cancer) | - | [6] |
| EGCG | Hs578T (breast cancer) | - | [6] |
| EGCG | H1299 (lung cancer) | 27.63 | [7] |
| EGCG | A549 (lung cancer) | 28.34 | [7] |
| Epigallocatechin | MCF-7 (breast cancer) | 20.07 | [8] |
| Epigallocatechin | SK-BR-3 (breast cancer) | 56.19 | [8] |
Table 2: Binding Affinity (Kd) of EGCG with Various Proteins
| Protein | Binding Affinity (Kd) | Method | Reference |
| Human Serum Albumin | 19 ± 12 µM (strong), 40 ± 20 mM (weak) | NMR | [9] |
| Human Serum Albumin | 21.6 ± 4.0 µM (strong), 22 ± 4 mM (weak) | ITC | [9] |
| PRMT5-MEP50 | 1.74 x 10⁻⁵ M | SPR | [10] |
| EZH2 | 4.39 x 10⁻⁵ M | SPR | [10] |
Note: The absence of specific quantitative binding data for Y6 highlights a key area for future research to fully elucidate its mechanism of action.
Experimental Protocols for Target Identification and Validation
To identify and validate the molecular targets of the Y6 EGCG derivative, a multi-pronged approach employing a combination of biochemical and cell-based assays is recommended. The following sections provide detailed methodologies for key experiments.
Target Identification by Affinity Chromatography-Mass Spectrometry
This method aims to isolate and identify proteins from a cell lysate that directly bind to the Y6 derivative.
Methodology:
-
Immobilization of Y6:
-
Covalently couple the Y6 derivative to a solid support matrix (e.g., NHS-activated sepharose beads) through a suitable functional group.
-
Block any remaining active sites on the beads to prevent non-specific protein binding.
-
Prepare a control column with beads that have been blocked but do not have Y6 immobilized.
-
-
Cell Lysate Preparation:
-
Culture hepatocellular carcinoma cells (e.g., HepG2, Huh7) to 80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Chromatography:
-
Incubate the clarified cell lysate with the Y6-coupled beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive eluent (e.g., a high concentration of free Y6 or a pH shift).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands that are present in the Y6 eluate but not in the control eluate.
-
Perform in-gel digestion of the proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Target Validation by Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Methodology:
-
Cell Treatment:
-
Treat intact cells with either Y6 at various concentrations or a vehicle control (e.g., DMSO) for a defined period.
-
-
Heat Treatment:
-
Aliquot the cell suspensions and heat them at a range of temperatures for a short duration (e.g., 3 minutes).
-
Include a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Protein Detection:
-
Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting using a specific antibody.
-
A shift in the melting curve to higher temperatures in the presence of Y6 indicates target engagement.
-
Quantitative Binding Analysis by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and an analyte.
Methodology:
-
Immobilization of the Target Protein:
-
Covalently immobilize the purified recombinant target protein onto the surface of a sensor chip.
-
Use a control flow cell with an immobilized irrelevant protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Inject a series of concentrations of the Y6 derivative over the sensor surface.
-
Monitor the change in the refractive index, which is proportional to the mass of Y6 binding to the immobilized protein.
-
-
Data Analysis:
-
Generate sensorgrams that plot the response units (RU) over time.
-
From the association and dissociation phases of the sensorgrams, calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
Functional Validation by Kinase Inhibition Assays
If the identified target is a kinase (e.g., MEK, ERK, PI3K, AKT), its functional inhibition by Y6 can be confirmed using in vitro kinase assays.
Methodology:
-
Assay Setup:
-
In a microplate, combine the recombinant active kinase, its specific substrate, and ATP.
-
Add varying concentrations of the Y6 derivative or a known inhibitor as a positive control.
-
-
Kinase Reaction and Detection:
-
Allow the kinase reaction to proceed for a defined time at the optimal temperature.
-
Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Plot the kinase activity as a function of the Y6 concentration.
-
Determine the IC50 value, which is the concentration of Y6 required to inhibit 50% of the kinase activity.
-
Pathway Validation by Western Blotting
To confirm that Y6 modulates the identified signaling pathways in cells, Western blotting can be used to measure the phosphorylation status of key downstream proteins.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with Y6 at various concentrations and for different time points.
-
Lyse the cells and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-ERK and total ERK, phospho-AKT and total AKT).
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Detection and Quantification:
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detect the signal using an appropriate substrate (for HRP) or an imaging system (for fluorescence).
-
Quantify the band intensities to determine the relative change in protein phosphorylation upon treatment with Y6.
-
Conclusion
The Y6 EGCG derivative represents a promising therapeutic candidate, particularly for hepatocellular carcinoma, by targeting key oncogenic signaling pathways. While its inhibitory effects on the MAPK/ERK and PI3K/AKT pathways have been established, the direct molecular targets of Y6 remain to be definitively identified and characterized. The experimental protocols outlined in this technical guide provide a comprehensive framework for researchers to systematically identify and validate the protein targets of Y6. The successful execution of these studies will not only elucidate the precise mechanism of action of this EGCG derivative but also facilitate its further development as a novel anti-cancer agent. The lack of specific quantitative binding data for Y6 underscores the immediate need for further investigation in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Silico Studies of the Molecular Interactions of Epigallocatechin-3-O-gallate (EGCG) with Proteins That Explain the Health Benefits of Green Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The epigallocatechin gallate derivative Y6 inhibits human hepatocellular carcinoma by inhibiting angiogenesis in MAPK/ERK1/2 and PI3K/AKT/ HIF-1α/VEGF dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability of Tea Catechins and Its Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificwebjournals.com [scientificwebjournals.com]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
"5,3',4',3'',4'',5''-6-O-Ethyl-EGCG" interaction with ABC transporters
An In-Depth Technical Guide on the Interaction of 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG with ABC Transporters for Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette (ABC) transporters are a superfamily of transmembrane proteins crucial in mediating the efflux of a wide array of substrates, including therapeutic agents, from cells. This efflux mechanism is a primary contributor to multidrug resistance (MDR) in cancer cells, a significant hurdle in effective chemotherapy. Among the most clinically relevant ABC transporters are P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1] The modulation of these transporters presents a promising strategy to overcome MDR.
Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, has been investigated for its potential to modulate ABC transporter activity. However, its clinical utility is hampered by poor stability and bioavailability.[2] This has led to the development of more stable derivatives, such as this compound. A closely related or identical compound, referred to as Y6 in the literature, has been identified as 3′,3′′,4′,4′′,5,5′′-6-O-ethyl-EGCG and has demonstrated significant potential in reversing ABC transporter-mediated MDR.[2][3] This technical guide provides a comprehensive overview of the current knowledge on the interaction of this ethylated EGCG derivative with key ABC transporters.
Data Presentation: Quantitative Analysis of Transporter Interaction
The following tables summarize the quantitative data on the modulatory effects of this compound (Y6) on ABCG2 and ABCB1 transporter activity.
Table 1: Reversal of ABCG2-Mediated Multidrug Resistance by Y6 [4]
| Cell Line | Drug | IC50 (nM) ± SD (Y6 absent) | IC50 (nM) ± SD (Y6 5.0 µM) | IC50 (nM) ± SD (Y6 10.0 µM) | Fold Reversal (10.0 µM Y6) |
| NCI-H460 | Mitoxantrone | 12.3 ± 1.5 | 11.8 ± 1.2 | 11.5 ± 1.1 | 1.07 |
| NCI-H460/MX20 | Mitoxantrone | 485.6 ± 25.3 | 85.7 ± 7.9 | 35.2 ± 3.1 | 13.8 |
| NCI-H460 | SN-38 | 6.8 ± 0.9 | 6.5 ± 0.7 | 6.2 ± 0.6 | 1.10 |
| NCI-H460/MX20 | SN-38 | 289.4 ± 18.7 | 62.1 ± 5.4 | 25.8 ± 2.3 | 11.2 |
| NCI-H460 | Topotecan | 35.6 ± 4.1 | 34.8 ± 3.9 | 33.9 ± 3.5 | 1.05 |
| NCI-H460/MX20 | Topotecan | 684.2 ± 51.3 | 152.3 ± 12.8 | 71.5 ± 6.8 | 9.57 |
| HEK293/pcDNA3.1 | Mitoxantrone | 15.8 ± 1.9 | 15.2 ± 1.6 | 14.9 ± 1.5 | 1.06 |
| HEK293/ABCG2 | Mitoxantrone | 521.4 ± 31.6 | 98.6 ± 8.7 | 42.3 ± 3.9 | 12.3 |
| HEK293/pcDNA3.1 | SN-38 | 8.2 ± 1.1 | 7.9 ± 0.9 | 7.6 ± 0.8 | 1.08 |
| HEK293/ABCG2 | SN-38 | 315.7 ± 22.4 | 75.4 ± 6.8 | 31.9 ± 2.8 | 9.90 |
***P < 0.001 compared with the control group (Y6 absent).
Table 2: Stimulation of ABCG2 ATPase Activity by Y6 [4]
| Concentration of Y6 (µM) | ATPase Activity (nmol Pi/min/mg protein) |
| 0 | ~30 |
| 2.5 | ~50 |
| 5 | ~70 |
| 10 | ~105 |
| 20 | ~120 |
| 40 | ~120 |
Note: Data is estimated from the graphical representation in the cited literature. The basal ATPase activity was approximately 30 nmol Pi/min/mg protein. Maximum stimulation was observed at 20 µM.
Table 3: Reversal of ABCB1 (P-glycoprotein)-Mediated Multidrug Resistance by Y6
Quantitative data from the primary literature for the reversal of ABCB1-mediated MDR by Y6 was not available in a tabular format in the accessed resources. A study by Wen et al. indicates that Y6 significantly sensitizes cells overexpressing the ABCB1 transporter to anticancer drugs that are ABCB1 substrates and stimulates the ATPase activity of ABCB1. It is reported to have a higher docking score within the transmembrane domain of ABCB1 compared to EGCG.
Interaction with ABCC1 (MRP1)
Currently, there is no direct evidence from published studies on the interaction of this compound or the closely related Y6 with the ABCC1 (MRP1) transporter. However, a recent 2025 study has shown that the parent compound, EGCG, can reduce the expression of ABCC1 in radiotherapy-resistant nasopharyngeal carcinoma cells.[5][6] This suggests a potential area of investigation for its ethylated derivative. Further research is warranted to determine if this compound can modulate the function or expression of ABCC1.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the interaction of this compound (Y6) with ABC transporters.
Cell Viability and Drug Resistance Reversal Assay (MTT Assay)
Objective: To determine the cytotoxicity of the compound and its ability to reverse MDR in cancer cell lines.
Materials:
-
Parental and drug-resistant cancer cell lines (e.g., NCI-H460 and NCI-H460/MX20 for ABCG2; parental and ABCB1-overexpressing cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (Y6) stock solution (in DMSO)
-
Chemotherapeutic agents (e.g., mitoxantrone, SN-38, topotecan for ABCG2; doxorubicin, paclitaxel, vincristine for ABCB1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of approximately 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with a series of concentrations of the chemotherapeutic agent in the presence or absence of a non-toxic concentration of Y6 (e.g., 5 µM and 10 µM).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) using appropriate software. The fold reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of Y6.
Substrate Accumulation Assay (e.g., [³H]-Mitoxantrone for ABCG2)
Objective: To measure the effect of the compound on the intracellular accumulation of a radiolabeled ABC transporter substrate.
Materials:
-
Parental and ABCG2-overexpressing cells (e.g., NCI-H460 and NCI-H460/MX20)
-
24-well plates
-
[³H]-Mitoxantrone
-
This compound (Y6)
-
Ice-cold PBS
-
Scintillation cocktail
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Seed cells in 24-well plates and grow to confluence.
-
Pre-incubate the cells with or without Y6 (e.g., 10 µM) for 1 hour at 37°C.
-
Add [³H]-Mitoxantrone (e.g., 0.1 µCi/mL) to each well and incubate for a further 2 hours at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with cell lysis buffer.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates using a protein assay kit.
-
Normalize the radioactivity (counts per minute, CPM) to the protein concentration (mg) to determine the intracellular accumulation of the substrate.
ABC Transporter ATPase Activity Assay
Objective: To determine the effect of the compound on the ATP hydrolysis activity of the ABC transporter.
Materials:
-
Membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., ABCG2 or ABCB1)
-
ATPase assay buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM DTT)
-
This compound (Y6)
-
ATP
-
Sodium orthovanadate (Na₃VO₄) - a specific inhibitor of P-type ATPases
-
Phosphate detection reagent (e.g., based on the malachite green method)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the membrane vesicles (e.g., 10 µg of protein) in ATPase assay buffer in the presence or absence of Na₃VO₄ (to determine the vanadate-sensitive ATPase activity).
-
Add varying concentrations of Y6 to the reaction mixture and pre-incubate for 3 minutes at 37°C.
-
Initiate the reaction by adding a final concentration of 5 mM ATP.
-
Incubate the reaction for 20 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 5% SDS).
-
Add the phosphate detection reagent and incubate at room temperature for 20-30 minutes to allow color development.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
The vanadate-sensitive ATPase activity is calculated by subtracting the amount of inorganic phosphate (Pi) released in the presence of Na₃VO₄ from that released in its absence.
Visualization of Pathways and Workflows
Signaling Pathway: Reversal of ABCG2-Mediated Multidrug Resistance
Caption: Reversal of ABCG2-mediated multidrug resistance by Y6.
Experimental Workflow: ATPase Activity Assay
Caption: Workflow for determining ABC transporter ATPase activity.
Logical Relationship: Y6 Interaction with ABC Transporters
Caption: Y6 interaction with key ABC transporters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Y6, an Epigallocatechin Gallate Derivative, Reverses ABCG2-Mediated Mitoxantrone Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Y6, an Epigallocatechin Gallate Derivative, Reverses ABCG2-Mediated Mitoxantrone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interrogating ABCC1 and CASP1 as key players in epigallocatechin gallate's action against radiotherapy-resistant nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interrogating ABCC1 and CASP1 as key players in epigallocatechin gallate’s action against radiotherapy-resistant nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Intracellular Journey of a Novel EGCG Derivative: A Technical Guide to the Cellular Uptake and Metabolism of Y6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, has long been investigated for its potential health benefits, including its anti-cancer properties. However, its clinical application has been hampered by poor stability and low bioavailability. To overcome these limitations, synthetic derivatives have been developed. This technical guide focuses on a promising ethylated EGCG derivative, Y6 (5,3',4',3″,4″,5″-6-O-ethyl-EGCG), which has demonstrated enhanced stability and potent anti-cancer activity.[1] This document provides an in-depth analysis of the current understanding of the cellular uptake and metabolism of the Y6 derivative, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Cellular Uptake of Y6 EGCG Derivative
Direct quantitative data on the cellular uptake and intracellular concentration of the Y6 derivative is not yet available in the published literature. However, substantial indirect evidence suggests that Y6 is effectively taken up by cancer cells to exert its biological functions. The primary mechanism of action identified for Y6 is its ability to reverse multidrug resistance (MDR) by interacting with ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2).[2][3] This interaction necessitates the intracellular presence of the molecule.
Evidence of Cellular Uptake through ABC Transporter Modulation
Studies have shown that Y6 significantly enhances the intracellular accumulation of known ABC transporter substrates, such as [³H]-mitoxantrone, in a concentration-dependent manner in ABCG2-overexpressing cancer cells.[4] This indicates that Y6 must first enter the cell to inhibit the efflux function of these transporters.
Furthermore, Y6 has been shown to stimulate the ATPase activity of both ABCB1 and ABCG2.[2][4][5] This modulation of ATPase activity is a direct interaction with the intracellular domains of these transmembrane proteins, providing strong evidence for the cellular uptake of Y6.
Table 1: Effect of Y6 EGCG Derivative on ABC Transporter ATPase Activity
| Transporter | Concentration of Y6 (µM) | ATPase Activity Stimulation (relative to baseline) | Reference |
| ABCB1 (P-gp) | 0 | 1.0 | [2] |
| 5 | ~1.5 | [2] | |
| 10 | ~2.0 | [2] | |
| 20 | ~2.5 | [2] | |
| 40 | ~2.8 | [2] | |
| ABCG2 | 0 | 1.0 | [4][5] |
| 5 | ~1.5 | [4][5] | |
| 10 | ~1.8 | [4][5] | |
| 20 | ~2.0 | [4][5] | |
| 40 | ~2.0 (plateau) | [4][5] |
Metabolism of Y6 EGCG Derivative
Currently, there are no specific studies detailing the metabolic fate of the Y6 EGCG derivative within cells. The ethylation at the 6-O-position is designed to enhance its lipophilicity and stability compared to the parent EGCG molecule.[1]
Predicted Metabolic Pathways
Based on the known metabolism of EGCG and other synthetic derivatives, the metabolism of Y6 is likely to involve several enzymatic pathways. The parent EGCG molecule undergoes methylation, glucuronidation, and sulfation.[6] It is plausible that the ethyl group in Y6 may alter its susceptibility to these reactions. The increased stability of Y6 suggests that it may be less prone to the rapid degradation observed with EGCG.[1] Further metabolomics studies, likely employing techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), are required to identify and quantify the specific metabolites of Y6 in cancer cells.[7][8][9]
Signaling Pathways Modulated by Y6 EGCG Derivative
The Y6 EGCG derivative has been shown to significantly inhibit tumor growth and angiogenesis by intervening in key signaling pathways.[10] The primary pathways affected are the MAPK/ERK1/2 and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[10] By inhibiting these pathways, Y6 leads to the downstream suppression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), key regulators of angiogenesis.[10]
Caption: Signaling pathways inhibited by the Y6 EGCG derivative.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of the Y6 EGCG derivative.
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of Y6 on cancer cells.
Protocol:
-
Seed cancer cells (e.g., HepG2, SMMC-7721) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Y6 EGCG derivative or EGCG (e.g., 0, 10, 20, 40, 80 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
This technique is used to detect the protein levels of key signaling molecules.
Protocol:
-
Treat cancer cells with the Y6 EGCG derivative at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2, ERK1/2, p-AKT, AKT, HIF-1α, VEGF, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the mRNA expression levels of target genes.
Protocol:
-
Treat cancer cells with the Y6 EGCG derivative.
-
Isolate total RNA from the cells using a suitable kit (e.g., TRIzol reagent).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for HIF-1α, VEGF, and a housekeeping gene (e.g., GAPDH).
-
The thermal cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Immunohistochemistry (IHC) for CD34
IHC is used to detect the micro-vessel density (MVD) in tumor tissues as a measure of angiogenesis.
Protocol:
-
Fix tumor xenograft tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval by heating the slides in 10 mM citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with 5% goat serum.
-
Incubate the sections with a primary antibody against CD34 overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by streptavidin-HRP.
-
Develop the signal with DAB substrate and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantify MVD by counting the number of CD34-positive vessels in several high-power fields.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model to assess angiogenesis.
Protocol:
-
Incubate fertilized chicken eggs at 37.8°C in a humidified incubator.
-
On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
On embryonic day 8, place a sterile filter paper disc soaked with the Y6 EGCG derivative, EGCG, or a control solution onto the CAM.
-
Seal the window and continue incubation for 48-72 hours.
-
Fix the CAM with a methanol/acetone mixture.
-
Excise the CAM and photograph it under a stereomicroscope.
-
Quantify angiogenesis by counting the number of blood vessel branch points within the area of the filter paper disc.
Conclusion
The Y6 EGCG derivative represents a significant advancement in the development of tea polyphenol-based anti-cancer agents. While direct evidence of its cellular uptake and metabolism is still emerging, its demonstrated ability to modulate intracellular targets like ABC transporters and key signaling pathways provides strong support for its efficient entry into cancer cells. The provided experimental protocols offer a robust framework for further investigation into the precise mechanisms of action of this promising compound. Future research should focus on quantitative uptake studies and comprehensive metabolic profiling to fully elucidate the intracellular journey of the Y6 EGCG derivative, which will be crucial for its translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The epigallocatechin gallate derivative Y6 reverses drug resistance mediated by the ABCB1 transporter both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Y6, an Epigallocatechin Gallate Derivative, Reverses ABCG2-Mediated Mitoxantrone Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Y6, an Epigallocatechin Gallate Derivative, Reverses ABCG2-Mediated Mitoxantrone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Y6, an Epigallocatechin Gallate Derivative, Reverses ABCG2-Mediated Mitoxantrone Resistance [frontiersin.org]
- 6. Absorption, metabolism, bioactivity, and biotransformation of epigallocatechin gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new LC/MS/MS rapid and sensitive method for the determination of green tea catechins and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | LC–MS Based Metabolomics Study of the Effects of EGCG on A549 Cells [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. The epigallocatechin gallate derivative Y6 inhibits human hepatocellular carcinoma by inhibiting angiogenesis in MAPK/ERK1/2 and PI3K/AKT/ HIF-1α/VEGF dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ethyl Gallate Derivative of EGCG: A Technical Guide to its Impact on Cancer Cell Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, has long been investigated for its potential anti-cancer properties. Its therapeutic application, however, has been hampered by issues of stability and bioavailability. To address these limitations, synthetic derivatives have been developed, including the promising compound 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG, hereafter referred to as Y6. This technical guide provides a comprehensive overview of the effects of this ethylated EGCG derivative on cancer cell signaling pathways. Due to the nascent stage of research on Y6, this guide extensively leverages the well-documented mechanisms of its parent compound, EGCG, to provide a foundational understanding, supplemented with the latest findings specific to Y6. This document aims to serve as a critical resource for researchers and professionals in the field of oncology and drug development.
Comparative Efficacy of Y6 and EGCG
Emerging research indicates that Y6 not only retains but may also enhance the anti-cancer activities of EGCG. A key study directly comparing the two compounds in the context of hepatocellular carcinoma (HCC) revealed that Y6 exhibits superior capabilities in inhibiting tumor cell growth and neovascularization[1].
Key Findings on Y6:
-
Enhanced Anti-Angiogenic and Anti-Tumor Effects: Y6 demonstrated more potent inhibition of HCC tumor cell growth and the formation of new blood vessels in both in vitro and in vivo models compared to an equivalent dose of EGCG[1].
-
Superior Modulation of Key Signaling Proteins: Y6 was found to induce a more significant reduction in the protein levels of MAPK/ERK1/2, PI3K/AKT, HIF-1α, and VEGF than EGCG[1].
-
Greater Downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF): At the mRNA level, Y6 led to a more substantial decrease in HIF-1α and VEGF in HCC cells under hypoxic conditions[1].
-
Reversal of Doxorubicin Resistance: Y6 has been shown to reverse doxorubicin resistance in hepatoma cells by competitively inhibiting the efflux pump activity of the ABC transporter[2].
These findings underscore the potential of Y6 as a more stable and potent successor to EGCG in cancer therapy. The subsequent sections will delve into the specific signaling pathways affected, drawing primarily from the extensive research on EGCG, with specific data on Y6 incorporated where available.
Core Signaling Pathways Modulated by EGCG and its Derivatives
EGCG, and by extension its more potent derivative Y6, exerts its anti-cancer effects by modulating a multitude of cellular signaling pathways that are often dysregulated in cancer. These pathways govern critical cellular processes such as proliferation, apoptosis, angiogenesis, and metastasis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its hyperactivation is a common feature in many cancers[3]. EGCG has been shown to inhibit this pathway through various mechanisms, leading to decreased cancer cell proliferation and survival.
Quantitative Data on EGCG's Effect on the PI3K/Akt/mTOR Pathway
| Cell Line | Cancer Type | Treatment | Effect | Reference |
| Panc-1 | Pancreatic Cancer | EGCG | Downregulation of phospho-AKT and phospho-mTOR | [4] |
| T24 and 5637 | Bladder Cancer | EGCG | Upregulation of PTEN, leading to inhibition of PI3K/Akt pathway | [3] |
| HT29 | Colon Cancer | EGCG (20 μg/mL) | Inhibition of EGFR/Akt signaling | [5] |
| Panc-1 and MIA PaCa-2 | Pancreatic Cancer | EGCG | Time-dependent decrease in phosphorylated and total Akt | [6][7] |
Diagram of the PI3K/Akt/mTOR Signaling Pathway Inhibition by EGCG/Y6
Caption: Inhibition of the PI3K/Akt/mTOR pathway by EGCG/Y6.
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. EGCG has been shown to inhibit this pathway, contributing to its anti-cancer effects.
Quantitative Data on EGCG's Effect on the MAPK/ERK Pathway
| Cell Line | Cancer Type | Treatment | IC50 | Effect | Reference |
| SW-1736 | Anaplastic Thyroid Cancer | EGCG (48h) | Not specified | Synergistic effect with Dabrafenib | [8] |
| Multiple (Panc-1, HCT15, A549) | Pancreatic, Colon, Lung Cancer | EGCG (20–100 μM) | Varies by cell line | Reduced ERK phosphorylation | [9] |
| HT29 | Colon Cancer | EGCG (20 μg/mL) | ~20 μg/mL | Inhibition of EGFR/ERK signaling | [5] |
Diagram of the MAPK/ERK Signaling Pathway Inhibition by EGCG/Y6
Caption: Inhibition of the MAPK/ERK pathway by EGCG/Y6.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells contributes to tumor progression and resistance to therapy. EGCG has been shown to inhibit NF-κB activation.
Quantitative Data on EGCG's Effect on the NF-κB Pathway
| Cell Line | Cancer Type | Treatment | Effect | Reference |
| MIAPaCa-2 and SU.86.86 | Pancreatic Cancer | EGCG (0–100 μM) | Decreased NF-κB activity and downstream target gene expression (MMP9, MMP2, cMyc, BCL-2) | [10][11] |
| T24 | Bladder Cancer | EGCG | Inactivation of NF-κB and downregulation of MMP-9 | [3] |
| Epidermoid Carcinoma Cells | Skin Cancer | EGCG | Inhibition of NF-κB and induction of apoptosis | [5] |
Diagram of the NF-κB Signaling Pathway Inhibition by EGCG/Y6
Caption: Inhibition of the NF-κB pathway by EGCG/Y6.
Effects on Apoptosis, Cell Cycle, and Metastasis
The modulation of the aforementioned signaling pathways by EGCG and Y6 culminates in the inhibition of key cancer hallmarks: uncontrolled proliferation (cell cycle), evasion of programmed cell death (apoptosis), and the spread to distant organs (metastasis).
Induction of Apoptosis
EGCG induces apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Quantitative Data on EGCG-Induced Apoptosis
| Cell Line | Cancer Type | Treatment | Effect | Reference |
| Jeko-1 and Raji | B-cell Lymphoma | EGCG (20, 40, 60 μg/ml) for 24h | Increased activated caspase-3, -7, -8, and -9; increased Bax/Bcl-2 ratio | [12] |
| SW480 and HCT116 | Colon Cancer | EGCG (20, 40 μM) + TRAIL (25 ng/mL) for 24h | Enhanced expression of DR5, increased cleaved PARP and activated caspase 8 | [13] |
| A549 | Lung Cancer | EGCG (in vivo) | Downregulated Bcl-xl, upregulated Bax, downregulated Ku70 | [14] |
Cell Cycle Arrest
EGCG can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.
Quantitative Data on EGCG-Induced Cell Cycle Arrest
| Cell Line | Cancer Type | Treatment | Effect | Reference |
| HCT-116 | Colorectal Cancer | EGCG (30, 40, 50 µM) for 48h | Increased percentage of cells in G1 phase | [15] |
| A431 | Epidermoid Carcinoma | EGCG | G0/G1 phase arrest | [16] |
| LNCaP and DU145 | Prostate Cancer | EGCG | Upregulation of p21, p27, p16, and p18; downregulation of cyclin D1, cyclin E, cdk2, cdk4, and cdk6 | [17] |
Inhibition of Metastasis
EGCG has been shown to inhibit the metastatic potential of cancer cells by targeting processes such as cell migration and invasion.
Quantitative Data on EGCG's Anti-Metastatic Effects
| Cell Line | Cancer Type | Treatment | Effect | Reference |
| Panc-1 and MIA PaCa-2 | Pancreatic Cancer | EGCG (40 μM) for 48h | Reduced cell motility by 79% and 78% respectively; reduced cell migration and invasion | [7] |
| 4T1 | Murine Mammary Cancer | EGCG (10–60 µg/ml) for 24h | Concentration-dependent inhibition of cell migration | [18] |
| RKO and HCT116 | Colorectal Cancer | EGCG (in vivo) | Reduced liver metastatic area | [19] |
Detailed Experimental Protocols
This section provides standardized protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Y6 or EGCG on cancer cells.
Protocol:
-
Seed cancer cells (e.g., 4T1 murine mammary cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Y6 or EGCG (e.g., 10-100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Objective: To analyze the expression levels of specific proteins in cancer cells following treatment with Y6 or EGCG.
Protocol:
-
Seed cancer cells (e.g., Jeko-1 or Raji cells) and treat with desired concentrations of Y6 or EGCG for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-Akt, total Akt, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein expression.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Y6 or EGCG on the cell cycle distribution of cancer cells.
Protocol:
-
Treat cancer cells (e.g., HCT-116 cells) with Y6 or EGCG for the desired time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vitro Migration Assay (Wound Healing Assay)
Objective: To assess the effect of Y6 or EGCG on the migratory capacity of cancer cells.
Protocol:
-
Grow cancer cells (e.g., Panc-1 cells) to a confluent monolayer in a 6-well plate.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of Y6 or EGCG.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 24 or 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time. A decrease in wound closure in treated cells compared to control indicates inhibition of migration.
Conclusion and Future Directions
The ethylated EGCG derivative, this compound (Y6), represents a promising advancement in the development of tea polyphenols for cancer therapy. Its enhanced stability and superior efficacy in inhibiting key cancer-related signaling pathways, as demonstrated in preliminary studies, warrant further investigation. While the extensive body of research on EGCG provides a strong foundation for understanding the likely mechanisms of Y6, more direct studies on this derivative are crucial.
Future research should focus on:
-
Comprehensive Profiling: A broader investigation of Y6's effects on a wider range of cancer types and signaling pathways.
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed in vivo studies to determine the bioavailability, distribution, and metabolism of Y6.
-
Combination Therapies: Exploring the synergistic effects of Y6 with conventional chemotherapeutic agents and targeted therapies.
-
Clinical Trials: Ultimately, well-designed clinical trials are needed to evaluate the safety and efficacy of Y6 in human cancer patients.
This technical guide, by synthesizing the available data on both EGCG and its potent derivative Y6, aims to catalyze further research and development in this promising area of oncology. The continued exploration of such nature-derived, synthetically optimized compounds holds significant potential for the future of cancer treatment.
References
- 1. The epigallocatechin gallate derivative Y6 inhibits human hepatocellular carcinoma by inhibiting angiogenesis in MAPK/ERK1/2 and PI3K/AKT/ HIF-1α/VEGF dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The potential of epigallocatechin gallate in the chemoprevention and therapy of hepatocellular carcinoma [frontiersin.org]
- 3. Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Epigallocatechin-3-Gallate (EGCG) Suppresses Pancreatic Cancer Cell Growth, Invasion, and Migration partly through the Inhibition of Akt Pathway and Epithelial–Mesenchymal Transition: Enhanced Efficacy When Combined with Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EGCG sensitizes chemotherapeutic-induced cytotoxicity by targeting the ERK pathway in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer [frontiersin.org]
- 11. Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (−)-Epigallocatechingallate induces apoptosis in B lymphoma cells via caspase-dependent pathway and Bcl-2 family protein modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epigallocatechin-3-Gallate Induces Apoptosis as a TRAIL Sensitizer via Activation of Caspase 8 and Death Receptor 5 in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Epigallocatechin Gallate (EGCG) Is the Most Effective Cancer Chemopreventive Polyphenol in Green Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular pathway for (-)-epigallocatechin-3-gallate-induced cell cycle arrest and apoptosis of human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EGCG inhibits cancer cell migration through inhibition of nitric oxide synthase and guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
The Y6 EGCG Derivative: A Technical Guide to its Anticipated Pharmacokinetic Profile and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epigallocatechin gallate (EGCG), the most abundant catechin in green tea, has garnered significant attention for its potential therapeutic properties. However, its clinical utility has been hampered by poor bioavailability and rapid metabolism. The Y6 derivative of EGCG, identified as 5,3',4',3″,4″,5″-6-O-ethyl-EGCG, has been synthesized to overcome these limitations. While specific pharmacokinetic data for the Y6 derivative is not yet available in published literature, this guide provides a comprehensive overview of the known pharmacokinetics of its parent compound, EGCG, and outlines the experimental protocols necessary to characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of Y6. Furthermore, this document details the known signaling pathways modulated by Y6, offering insights into its enhanced biological activity.
Rationale for the Development of the Y6 EGCG Derivative
EGCG exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Despite these promising in vitro activities, its in vivo efficacy is limited by several factors:
-
Low Bioavailability: EGCG is poorly absorbed in the gastrointestinal tract[1].
-
Instability: It is susceptible to degradation in the gastrointestinal tract and under physiological conditions[1].
-
Rapid Metabolism: EGCG undergoes extensive metabolism in the liver and by the gut microbiota[1][2].
The Y6 derivative was developed to address these shortcomings. The ethylation at the 6-O position is intended to increase its lipophilicity, thereby potentially enhancing its absorption and metabolic stability, leading to improved bioavailability and greater therapeutic efficacy. Studies have already indicated that Y6 exhibits superior abilities in inhibiting the growth of hepatocellular carcinoma cells compared to an equivalent amount of EGCG.
Pharmacokinetics of EGCG (Parent Compound)
Understanding the pharmacokinetics of EGCG is crucial for appreciating the potential improvements offered by the Y6 derivative. The following tables summarize key pharmacokinetic parameters of EGCG from various studies.
Table 1: Pharmacokinetic Parameters of EGCG in Humans
| Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| 20 mg/kg (Green Tea) | 77.9 ± 22.2 | 1.3 - 1.6 | 508.2 ± 227 | 3.4 ± 0.3 | [3] |
| 800 mg (EGCG) | 438.5 ± 284.4 | ~1.4 | 1231.7 ± 533.4 | ~5.1 | [4] |
| 1600 mg (EGCG) | 3392 | 1.3 - 2.2 | 442 - 10368 | 1.9 - 4.6 | [5] |
Table 2: Pharmacokinetic Parameters of EGCG in Rodents
| Species | Route | Dosage | Cmax (µmol/L) | Tmax (min) | Bioavailability (%) | t1/2 (min) | Reference |
| Mice | i.g. | 163.8 µmol/kg | 0.28 ± 0.08 | 50 | 26.5 ± 7.5 | 82.8 - 211.5 (conjugated) | [6] |
| Rats | i.g. | 75 mg/kg | ~1.5 | ~60 | 0.14 | - | [7] |
Proposed Experimental Protocols for Investigating the Pharmacokinetics of Y6 EGCG Derivative
The following protocols are based on established methodologies for studying the pharmacokinetics of polyphenols and their derivatives in preclinical models.
Animal Studies
-
Animal Model: Male and female C57BL/6 or BALB/c mice (8-10 weeks old) are commonly used. Animals should be housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for fasting prior to oral administration.
-
Drug Formulation and Administration:
-
Oral (p.o.) Administration: The Y6 EGCG derivative should be dissolved in a suitable vehicle (e.g., a mixture of polyethylene glycol 400, ethanol, and saline). Mice are typically fasted for 4-6 hours before oral gavage administration.
-
Intravenous (i.v.) Administration: For bioavailability studies, a separate cohort of mice will receive the Y6 derivative intravenously via the tail vein. The compound should be dissolved in a sterile, isotonic solution.
-
-
Blood Sampling:
-
Serial blood samples (approximately 30-50 µL) are collected from the saphenous vein or submandibular vein at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration[8][9][10].
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately centrifuged to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
-
Analytical Method for Quantification of Y6 in Plasma
-
Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity[11][12][13].
-
Sample Preparation: Plasma samples will undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then evaporated and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
Chromatography: A C18 reverse-phase column is typically used for separation. The mobile phase usually consists of a gradient of water with a small percentage of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the Y6 derivative and an internal standard will be determined and optimized.
-
Validation: The analytical method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability[14].
Pharmacokinetic Analysis
The plasma concentration-time data will be analyzed using non-compartmental analysis with software such as WinNonlin or Phoenix WinNonlin. The following pharmacokinetic parameters will be calculated:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
Apparent volume of distribution (Vd/F)
-
Clearance (CL/F)
-
Absolute bioavailability (F%) will be calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Known Signaling Pathways Modulated by Y6 EGCG Derivative
The Y6 EGCG derivative has been shown to inhibit tumor growth and angiogenesis by modulating key signaling pathways.
MAPK/ERK1/2 and PI3K/AKT Signaling Pathways
Studies have indicated that Y6 inhibits human hepatocellular carcinoma by intervening in the MAPK/ERK1/2 and PI3K/AKT signaling pathways. These pathways are critical for cell proliferation, survival, and angiogenesis. The inhibition of these pathways by Y6 leads to a downstream reduction in the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).
ABCG2-Mediated Multidrug Resistance
The Y6 derivative has also been shown to reverse multidrug resistance mediated by the ATP-binding cassette transporter G2 (ABCG2). ABCG2 is a transmembrane protein that can efflux a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their efficacy. Y6 can inhibit the transport activity of ABCG2, leading to increased intracellular accumulation of anticancer drugs.
Conclusion and Future Directions
The Y6 EGCG derivative represents a promising advancement over its parent compound, with early studies indicating enhanced biological activity. While direct pharmacokinetic data is currently lacking, the protocols outlined in this guide provide a clear roadmap for its comprehensive ADME characterization. Future research should focus on conducting these pharmacokinetic studies to establish a clear link between the structural modifications of Y6 and its in vivo behavior. A thorough understanding of its pharmacokinetic profile is essential for its further development as a potential therapeutic agent. The investigation of its impact on various signaling pathways will also continue to be a critical area of research to fully elucidate its mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Absorption, metabolism, anti-cancer effect and molecular targets of epigallocatechin gallate (EGCG): An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of tea catechins after ingestion of green tea and (-)-epigallocatechin-3-gallate by humans: formation of different metabolites and individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 6. scispace.com [scispace.com]
- 7. Physiologically based pharmacokinetic modeling of tea catechin mixture in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Epigallocatechin-3-gallate (EGCG) is the most abundant catechin in green tea and is extensively studied for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] However, its clinical application is often limited by poor bioavailability and metabolic instability.[1] Chemical modification of the EGCG structure is a key strategy to enhance its therapeutic potential. This document provides a detailed protocol for a proposed synthesis of a novel EGCG derivative, 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG, designed for research and development purposes. The protocol covers a multi-step synthesis involving selective protection of hydroxyl groups, regioselective ethylation, and subsequent deprotection. Additionally, this note outlines the key signaling pathways modulated by EGCG and its derivatives, providing context for the biological evaluation of this new compound.
Proposed Synthesis of this compound
The synthesis of this compound presents a significant challenge due to the numerous phenolic hydroxyl groups on the EGCG molecule. A regioselective approach is necessary to specifically ethylate the 6-OH position on the A-ring. The following multi-step protocol is proposed based on established methods for the selective protection and alkylation of flavonoids.
Synthesis Workflow Diagram
References
Application Note: Quantitative Analysis of the EGCG Derivative Y6 by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable method for the quantitative analysis of Y6 (5,3',4',3″,4″,5″-6-O-ethyl-EGCG), a synthetic derivative of Epigallocatechin gallate (EGCG), using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Y6 has demonstrated significant potential in drug development, particularly in cancer therapy, for its ability to reverse multidrug resistance and inhibit angiogenesis.[1] Accurate quantification of Y6 is crucial for pharmacokinetic studies, formulation development, and quality control. The method described herein is adapted from established protocols for EGCG and other catechins and provides a framework for the separation and quantification of Y6 in various sample matrices.[2][3][4][5][6]
Introduction
Epigallocatechin gallate (EGCG) is the most abundant catechin in green tea and is known for its antioxidant and anti-cancer properties. However, its therapeutic potential is often limited by poor stability and bioavailability. Y6, an ethylated derivative of EGCG, has been synthesized to overcome these limitations and has shown enhanced biological activity.[7] Specifically, Y6 has been reported to reverse doxorubicin resistance in hepatocellular carcinoma and inhibit angiogenesis by targeting key signaling pathways, including PI3K/AKT/mTOR, Raf/MEK/ERK, and HIF-1α/VEGF.[8][9]
The development of a reliable analytical method for the quantification of Y6 is therefore essential for advancing its preclinical and clinical development. This application note provides a comprehensive protocol for the analysis of Y6 by RP-HPLC, including sample preparation, chromatographic conditions, and a strategy for method validation.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column is recommended. Common dimensions are 4.6 mm x 150 mm or 4.6 mm x 250 mm with a 5 µm particle size.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Additives: Formic acid, acetic acid, or trifluoroacetic acid (TFA) of analytical grade.
-
Y6 Standard: A purified and well-characterized Y6 reference standard is required for calibration.
-
Sample Filters: 0.22 µm or 0.45 µm syringe filters (e.g., PTFE, PVDF).
Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point for the analysis of Y6 and should be optimized for the specific instrumentation and column used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Note: Due to the ethyl group modification, Y6 is expected to be more hydrophobic than EGCG and thus will likely have a longer retention time under the same isocratic conditions. A gradient elution is recommended to ensure good peak shape and resolution from potential impurities or other components in the sample matrix.
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the Y6 reference standard and dissolve it in 10 mL of methanol or a mixture of methanol and water (e.g., 50:50 v/v). Sonicate for 5-10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. The following are general guidelines:
For Bulk Drug Substance:
-
Accurately weigh an appropriate amount of the Y6 sample and dissolve it in a known volume of methanol or methanol/water to achieve a concentration within the calibration range.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter prior to injection.
For Biological Matrices (e.g., Plasma, Tissue Homogenate):
-
Protein Precipitation: Add 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to 1 volume of the biological sample. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., ethyl acetate) to the sample, vortex, and centrifuge to separate the layers. The Y6 will partition into the organic layer, which can then be evaporated to dryness and reconstituted in the mobile phase.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18) to clean up the sample. The specific loading, washing, and elution steps will need to be optimized.
-
After extraction and cleanup, filter the final sample through a 0.22 µm syringe filter before HPLC analysis.
Method Validation Strategy
A full method validation should be performed according to ICH guidelines to ensure the reliability of the analytical data. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing blank samples and samples spiked with Y6 and potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by performing recovery studies on samples spiked with known amounts of Y6 at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The relative standard deviation (RSD) for the peak areas should be ≤ 2%.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Quantitative Data Summary (Proposed)
The following table summarizes the proposed performance characteristics of the HPLC method for Y6 quantification. These values are based on typical data for EGCG analysis and must be experimentally determined during method validation.[6][10][11]
| Parameter | Proposed Value |
| Retention Time (tR) | ~ 8 - 12 min (dependent on exact conditions) |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD%) | ≤ 2% |
| LOD | ~ 0.1 µg/mL |
| LOQ | ~ 0.3 µg/mL |
Signaling Pathways and Experimental Workflow
The biological activity of Y6 is linked to its ability to modulate key cellular signaling pathways involved in cancer progression. Understanding these pathways is crucial for interpreting the results of in vitro and in vivo studies where the quantification of Y6 is required.
Signaling Pathways
Caption: PI3K/AKT and MEK/ERK signaling pathways inhibited by Y6.
Caption: HIF-1α/VEGF signaling pathway and its inhibition by Y6.
Experimental Workflow
Caption: General workflow for HPLC analysis of Y6.
Conclusion
The RP-HPLC method outlined in this application note provides a reliable and robust framework for the quantitative analysis of the EGCG derivative, Y6. The proposed method, utilizing a C18 column with a gradient elution of acetonitrile and acidified water, is expected to yield excellent separation and sensitivity for Y6. Proper method validation is critical to ensure the accuracy and precision of the results. This analytical method will be an invaluable tool for researchers, scientists, and drug development professionals working on the characterization and application of this promising therapeutic agent.
References
- 1. A Molecular Perspective on HIF-1α and Angiogenic Stimulator Networks and Their Role in Solid Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways inhibitors as anticancer agents: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Method development and validation for rapid identification of epigallocatechin gallate using ultra-high performance liquid chromatography | PLOS One [journals.plos.org]
Application Notes and Protocols for 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is extensively studied for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] However, the therapeutic application of EGCG is often limited by its poor stability and low bioavailability.[4][5] The synthetic derivative, 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG (herein referred to as Ethyl-EGCG), an ethylated form of EGCG, has been developed to overcome these limitations.[4] This document provides detailed protocols for cell-based assays to evaluate the biological activity of Ethyl-EGCG, with a focus on its anti-proliferative and apoptosis-inducing effects on cancer cells.
Product Information
| Compound Name | This compound (Y6) |
| Parent Compound | (-)-Epigallocatechin-3-gallate (EGCG) |
| Key Feature | Ethylated derivative with enhanced stability compared to EGCG.[4] |
| Primary Applications | Research in cancer cell biology, drug development, and antioxidant studies. |
| Storage | Store at -20°C in a dry, dark place. |
Data Presentation
The following tables summarize exemplary quantitative data for the parent compound EGCG, which can serve as a benchmark for studies involving Ethyl-EGCG. Researchers should generate similar tables for Ethyl-EGCG to compare its potency.
Table 1: IC50 Values of EGCG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| WI38VA | SV40 Transformed Fibroblasts | 10 | [6] |
| H1299 | Non-small-cell lung cancer | 20 | [7] |
| MCF7 | Breast Cancer | 30 | [8] |
| Prostate Cancer Cells | Prostate Cancer | 10-80 | [8] |
Note: The IC50 values for EGCG can vary significantly depending on the cell line, culture conditions, and assay duration. The increased stability of Ethyl-EGCG may result in lower IC50 values compared to EGCG.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of Ethyl-EGCG on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line of choice (e.g., H1299, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Ethyl-EGCG stock solution (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of Ethyl-EGCG in a serum-free medium.
-
Remove the culture medium from the wells and add 100 µL of the Ethyl-EGCG dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by DNA Ladder Assay
This protocol visualizes the fragmentation of DNA, a hallmark of apoptosis, induced by Ethyl-EGCG.
Materials:
-
Cancer cells treated with Ethyl-EGCG
-
Cell lysis buffer (10 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system
Procedure:
-
Treat cells with various concentrations of Ethyl-EGCG for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and lyse them in cell lysis buffer on ice for 10 minutes.[9]
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet the cellular debris.[9]
-
Transfer the supernatant to a new tube and incubate with RNase A at 37°C for 1 hour.[9]
-
Add Proteinase K and incubate at 37°C for another hour.[9]
-
Perform a phenol:chloroform extraction to purify the DNA.
-
Precipitate the DNA with ethanol and wash the pellet with 70% ethanol.
-
Resuspend the DNA pellet in TE buffer.
-
Run the DNA samples on a 1.5-2% agarose gel containing a DNA stain.
-
Visualize the DNA fragments under UV light. A characteristic ladder-like pattern indicates apoptosis.
Caspase Activity Assay
This fluorometric assay quantifies the activity of specific caspases (e.g., caspase-3, -8, -9) involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with Ethyl-EGCG
-
Fluorometric Caspase Assay Kit (specific for the caspase of interest)
-
Microplate fluorometer
Procedure:
-
Treat cells with Ethyl-EGCG as described previously.
-
Follow the manufacturer's instructions for the specific caspase assay kit. This typically involves:
-
Lysing the cells to release cellular contents.
-
Incubating the cell lysate with a caspase-specific substrate that releases a fluorescent molecule upon cleavage.
-
Measuring the fluorescence using a microplate fluorometer.
-
-
Quantify the caspase activity based on the fluorescence intensity and compare it to untreated controls. This can help elucidate the specific apoptotic pathway initiated by Ethyl-EGCG.[9]
Mandatory Visualizations
Caption: Experimental workflow for cell-based assays with Ethyl-EGCG.
Caption: Postulated signaling pathways affected by EGCG and its derivatives.
Discussion and Considerations
-
Compound Stability: While Ethyl-EGCG is more stable than EGCG, it is still advisable to prepare fresh dilutions for each experiment. The auto-oxidation of EGCG in cell culture media can lead to the formation of H2O2 and other reactive oxygen species, which can affect experimental outcomes.[10][11] Consider the inclusion of superoxide dismutase (SOD) and catalase in the culture medium to stabilize the compound, especially when comparing its activity directly with EGCG.[10][11]
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. A vehicle control should always be included in the experimental design.
-
Cell Line Specificity: The effects of Ethyl-EGCG may vary between different cell lines. It is recommended to test the compound on a panel of cell lines relevant to the research area.
-
Mechanism of Action: The protocols provided focus on cell viability and apoptosis. To further elucidate the mechanism of action of Ethyl-EGCG, additional assays can be performed, such as Western blotting to analyze the expression levels of proteins involved in cell cycle regulation and apoptosis (e.g., cyclins, caspases, Bcl-2 family proteins), and to investigate its effects on signaling pathways like MAPK and PI3K/AKT.[8][12][13]
These application notes provide a comprehensive starting point for researchers to investigate the cellular effects of this compound. The enhanced stability of this derivative makes it a promising compound for further investigation in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Epigallocatechin Gallate (EGCG): Pharmacological Properties, Biological Activities and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of action of epigallocatechin gallate in cancer: Recent trends and advancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Stability, and Antidiabetic Activity Evaluation of (−)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pro-oxidative activities and dose–response relationship of (−)-epigallocatechin-3-gallate in the inhibition of lung cancer cell growth: a comparative study in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpb.pharm.or.jp [bpb.pharm.or.jp]
- 10. profiles.ncat.edu [profiles.ncat.edu]
- 11. Mechanism of action of (-)-epigallocatechin-3-gallate: auto-oxidation-dependent inactivation of epidermal growth factor receptor and direct effects on growth inhibition in human esophageal cancer KYSE 150 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,3',4',3'',4'',5''-6-O-Ethyl-EGCG, also known as Y6, is a synthetic derivative of (-)-epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea. The ethylation of the galloyl moiety at the 6-position enhances the stability and lipophilicity of the parent compound, leading to potentially improved pharmacokinetic properties and biological activity. These application notes provide a comprehensive guide to the solubility and in vitro use of this compound, including detailed protocols and visualization of its known signaling pathways.
Data Presentation: Solubility Profile
The solubility of a compound is a critical parameter for the design and execution of in vitro experiments. While specific quantitative solubility data for this compound in a range of solvents is not widely published, a stock solution of 10 mM in dimethyl sulfoxide (DMSO) has been successfully used in cell-based assays. The addition of an ethyl group is expected to increase its lipophilicity compared to the parent compound, EGCG. The following table summarizes the available solubility information for EGCG, which can serve as a preliminary reference.
| Solvent | EGCG Solubility (approx.) | This compound (Y6) |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | A 10 mM stock solution is readily achievable. |
| Ethanol | ~20 mg/mL | Expected to be soluble, but specific quantitative data is not available. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~25 mg/mL (aqueous solutions not recommended for long-term storage) | Likely to have lower aqueous solubility than EGCG due to increased lipophilicity. |
Note: It is highly recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs. Due to the potential for degradation in aqueous solutions, it is advisable to prepare fresh dilutions from a DMSO stock for each experiment.
Experimental Protocols
This section provides detailed protocols for the preparation of this compound solutions and its application in common in vitro assays.
Preparation of Stock Solution
Materials:
-
This compound (Y6) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 486.4 g/mol ), dissolve 4.864 mg of the compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM stock solution of this compound in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
For example, to prepare a 10 µM working solution, first prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 990 µL of culture medium. Then, add 10 µL of the 1 mM intermediate dilution to 990 µL of culture medium.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.
-
Use the freshly prepared working solutions immediately for treating cells.
Cell Viability Assay (MTT Assay)
This protocol is an example of how to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., NCI-H460/MX20, HEK293/ABCG2)
-
Complete cell culture medium
-
96-well plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) in a final volume of 200 µL per well. Include a vehicle control (DMSO).
-
Incubate the plates for the desired treatment period (e.g., 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its biological effects through the modulation of specific signaling pathways.
Inhibition of the HIF-1α Pathway
Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that plays a central role in cellular adaptation to low oxygen levels and is often overexpressed in tumors, promoting angiogenesis and tumor progression. This compound has been identified as an inhibitor of the HIF-1α pathway. It has been shown to decrease the expression of HIF-1α at both the mRNA and protein levels.[1] This inhibitory effect is mediated through the suppression of the MAPK/ERK1/2 and PI3K/AKT signaling pathways, which are upstream regulators of HIF-1α.[1] By inhibiting these pathways, this compound ultimately leads to a reduction in the expression of vascular endothelial growth factor (VEGF), a critical downstream target of HIF-1α involved in angiogenesis.[1]
Caption: Inhibition of the PI3K/AKT and MAPK/ERK1/2 pathways by Y6, leading to decreased HIF-1α and VEGF expression.
Modulation of the ABCG2 Transporter
ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a transmembrane transporter that plays a significant role in multidrug resistance (MDR) in cancer cells by effluxing chemotherapeutic agents. This compound has been shown to reverse ABCG2-mediated multidrug resistance. It does not appear to alter the expression level or subcellular localization of the ABCG2 protein. Instead, it is suggested to interact directly with the transporter, potentially at the substrate-binding site, and stimulates the ATPase activity of ABCG2. This interaction inhibits the transport function of ABCG2, leading to an increased intracellular accumulation of chemotherapeutic drugs.
References
Preparing Stock Solutions of 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG (Y6) for Research Applications
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,3',4',3'',4'',5''-6-O-Ethyl-EGCG, also known as Y6, is a synthetic derivative of Epigallocatechin gallate (EGCG), the most abundant catechin in green tea. The ethylation of EGCG to form Y6 is intended to improve its stability and bioavailability, addressing some of the limitations of the parent compound, such as rapid oxidation and low lipid solubility. Y6 has been investigated for its potential in overcoming multidrug resistance in cancer cells.
Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo studies to ensure the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of this compound (Y6).
Quantitative Data Summary
For ease of reference, the key quantitative data for the preparation of Y6 stock solutions are summarized in the table below.
| Parameter | Value | Source(s) |
| Synonyms | Y6 | |
| Molecular Formula | C₃₄H₄₂O₁₁ | |
| Molecular Weight | 626.69 g/mol | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Recommended Stock Concentration | 10 mM | |
| Appearance | Solid (form may vary) | N/A |
| Storage of Solid Compound | Room temperature (short term, continental US) | |
| Recommended Storage of Stock Solution | -20°C or -80°C | General Best Practice |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Y6) in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (Y6) powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Equilibrate Reagents: Allow the vial of Y6 powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of Y6 required using the following formula:
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Example for 1 mL of 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 626.69 g/mol x 1000 mg/g = 6.27 mg
-
Weigh the Compound: Carefully weigh out the calculated amount of Y6 powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Add Solvent: Add the desired volume of anhydrous DMSO to the tube or vial containing the Y6 powder.
-
Dissolve the Compound: Tightly cap the tube or vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but observe for any signs of degradation.
-
Aliquot and Store: For convenience and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. Store the aliquots at -20°C or -80°C, protected from light.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound (Y6) stock solution.
Caption: Workflow for the preparation of this compound (Y6) stock solution.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound and its solutions.
-
Handling: Avoid inhalation of the powder by working in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Solvent Hazards: DMSO is readily absorbed through the skin and can carry other dissolved compounds with it. Handle DMSO with care and avoid direct contact.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
Stability and Storage Recommendations
While this compound (Y6) is reported to have enhanced stability compared to EGCG, specific stability data for stock solutions is limited. The following recommendations are based on best practices for handling flavonoid compounds:
-
Solid Compound: Store the solid powder at room temperature for short periods as suggested by some suppliers. For long-term storage, it is advisable to store it at -20°C, protected from light and moisture.
-
Stock Solutions:
-
Store stock solutions in tightly sealed amber vials or tubes wrapped in foil to protect them from light.
-
Storage at -20°C is suitable for short to medium-term storage. For long-term storage (months to years), -80°C is recommended.
-
Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into single-use volumes is highly recommended.
-
Before use, thaw the required aliquot at room temperature and gently vortex to ensure homogeneity.
-
Disclaimer: The information provided in this application note is for research purposes only. The stability and handling recommendations are based on available data and general laboratory practices for similar compounds. It is the responsibility of the end-user to determine the suitability of this protocol for their specific application and to conduct their own safety and stability assessments.
Application Notes and Protocols for Y6 EGCG Derivative Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of the Y6 EGCG derivative, a novel compound based on epigallocatechin gallate (EGCG), in animal models. The information is collated from recent studies and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction
Epigallocatechin gallate (EGCG), the primary bioactive polyphenol in green tea, is known for its antioxidant, anti-inflammatory, and anti-tumor properties.[1][2][3] However, its clinical utility is often hampered by poor bioavailability, instability, and low lipid solubility.[4] The Y6 derivative of EGCG, identified as 5,3',4',3″,4″,5″-6-0-ethyl-EGCG, has been synthesized to overcome these limitations and has demonstrated enhanced therapeutic efficacy in preclinical studies.[4] This document outlines the administration of Y6 in animal models, focusing on its application in cancer research, particularly hepatocellular carcinoma (HCC).
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies involving the Y6 EGCG derivative.
Table 1: Animal Model and Y6 Administration Details
| Parameter | Details | Reference |
| Animal Model | HepG2 xenograft model in nude mice | [4] |
| Cell Line | Human hepatocellular carcinoma (HepG2) | [4] |
| Route of Administration | Intraperitoneal (i.p.) injection | [4] |
| Dosage | 20 mg/kg | [4] |
| Frequency | Every two days | [4] |
| Treatment Duration | Not explicitly stated, but tumor growth was monitored. | [4] |
| Control Groups | Vehicle control (e.g., PBS), EGCG (20 mg/kg) | [4] |
Table 2: Summary of Therapeutic Outcomes
| Endpoint | Method | Result | Reference |
| Tumor Growth Inhibition | Tumor volume measurement | Y6 significantly inhibited tumor growth compared to control and EGCG groups. | [4] |
| Inhibition of Angiogenesis | Chick Chorioallantoic Membrane (CAM) Assay | Y6 showed superior anti-angiogenic effects compared to EGCG. | [4] |
| Micro-vessel Density (MVD) | Immunohistochemistry (IHC) of CD34 | Y6 treatment led to a significant reduction in MVD in tumor tissues. | [4] |
| Gene Expression (mRNA) | qRT-PCR | Y6 downregulated the mRNA expression of HIF-1α and VEGF in tumor tissues. | [4] |
| Protein Expression | Western Blot | Y6 decreased the protein levels of MAPK/ERK1/2, PI3K/AKT, HIF-1α, and VEGF in tumor tissues. | [4] |
Experimental Protocols
HepG2 Xenograft Mouse Model
This protocol describes the establishment of a human hepatocellular carcinoma xenograft model in nude mice to evaluate the anti-tumor effects of the Y6 EGCG derivative.[4]
Materials:
-
BALB/c nude mice (4-6 weeks old)
-
HepG2 human hepatocellular carcinoma cells
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture HepG2 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells by trypsinization and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each nude mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
Y6 EGCG Derivative Administration
Materials:
-
Y6 EGCG derivative
-
Vehicle (e.g., sterile PBS, DMSO/saline mixture)
-
Syringes and needles (25-27 gauge)
Procedure:
-
Prepare the Y6 EGCG derivative solution in the chosen vehicle at the desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse, prepare a solution that delivers the dose in a 100-200 µL injection volume).
-
Administer the Y6 solution via intraperitoneal (i.p.) injection.
-
For the control groups, administer an equal volume of the vehicle or the EGCG solution.
-
Repeat the administration at the specified frequency (e.g., every two days) for the duration of the study.
-
Monitor the body weight of the mice regularly to assess for any potential toxicity.
Immunohistochemistry (IHC) for CD34
This protocol is for the detection of the micro-vessel density marker CD34 in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Primary antibody against CD34
-
HRP-conjugated secondary antibody
-
DAB chromogen kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heating method.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate the sections with the primary anti-CD34 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using the DAB chromogen.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the stained sections under a microscope to quantify micro-vessel density.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the mRNA expression levels of target genes (HIF-1α, VEGF) in tumor tissues.
Materials:
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for HIF-1α, VEGF, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from the tumor tissues.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
Western Blot Analysis
This protocol is for detecting the protein levels of MAPK/ERK1/2, PI3K/AKT, HIF-1α, and VEGF in tumor tissues.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies against p-ERK, ERK, p-AKT, AKT, HIF-1α, VEGF, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize the tumor tissues in RIPA buffer to extract proteins.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the protein bands.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of the Y6 EGCG derivative in inhibiting angiogenesis in hepatocellular carcinoma by targeting the MAPK/ERK1/2 and PI3K/AKT signaling pathways.
Caption: Y6 EGCG derivative inhibits tumor growth by suppressing angiogenesis through the MAPK/ERK1/2 and PI3K/AKT/HIF-1α/VEGF signaling pathways.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for evaluating the in vivo efficacy of the Y6 EGCG derivative.
Caption: General experimental workflow for in vivo evaluation of the Y6 EGCG derivative.
References
- 1. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 2. researchgate.net [researchgate.net]
- 3. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The epigallocatechin gallate derivative Y6 inhibits human hepatocellular carcinoma by inhibiting angiogenesis in MAPK/ERK1/2 and PI3K/AKT/ HIF-1α/VEGF dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HIF-1α Detection by Western Blot Following Y6 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia).[1][2][3] Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes and translocates to the nucleus.[2][4][5][6] In the nucleus, it dimerizes with HIF-1β and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.[3] Due to its critical role in tumor progression and other pathologies, HIF-1α is a key target for drug development.[7]
These application notes provide a detailed protocol for the detection of HIF-1α protein levels by Western blot in cultured cells following treatment with a hypothetical small molecule, Y6. As the specific mechanism of action for Y6 is not publicly available, this protocol is designed to be a comprehensive guide for assessing whether a novel compound acts as an inhibitor or a stabilizer of HIF-1α.
Data Presentation
The following tables present hypothetical quantitative data for the effect of Y6 treatment on HIF-1α protein levels, as determined by densitometry analysis of Western blot bands. Data is normalized to a loading control (e.g., β-actin or β-tubulin).
Table 1: Hypothetical Data for Y6 as a HIF-1α Inhibitor
| Treatment Group | Y6 Concentration (µM) | Hypoxia (1% O2) | Normalized HIF-1α Level (Arbitrary Units) | Fold Change vs. Hypoxic Control |
| Normoxic Control | 0 | - | 0.1 | - |
| Hypoxic Control | 0 | + | 1.0 | 1.0 |
| Y6 Treatment | 1 | + | 0.6 | 0.6 |
| Y6 Treatment | 5 | + | 0.2 | 0.2 |
| Y6 Treatment | 10 | + | 0.05 | 0.05 |
Table 2: Hypothetical Data for Y6 as a HIF-1α Stabilizer
| Treatment Group | Y6 Concentration (µM) | Normoxia (21% O2) | Normalized HIF-1α Level (Arbitrary Units) | Fold Change vs. Normoxic Control |
| Normoxic Control | 0 | + | 0.1 | 1.0 |
| Y6 Treatment | 1 | + | 0.8 | 8.0 |
| Y6 Treatment | 5 | + | 1.5 | 15.0 |
| Y6 Treatment | 10 | + | 2.5 | 25.0 |
| Hypoxic Positive Control | 0 | - (1% O2) | 1.0 | 10.0 |
Signaling Pathway
The following diagram illustrates the canonical signaling pathway for HIF-1α regulation. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate gene transcription.
Caption: HIF-1α Signaling Pathway.
Experimental Workflow
The following diagram outlines the experimental workflow for assessing the impact of Y6 treatment on HIF-1α protein levels.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
1. Cell Culture and Y6 Treatment
1.1. Seed the desired cell line (e.g., HeLa, HEK293, or a relevant cancer cell line) in 6-well plates or 10 cm dishes and culture in appropriate media until they reach 70-80% confluency.
1.2. Prepare stock solutions of Y6 in a suitable solvent (e.g., DMSO).
1.3. Treat the cells with varying concentrations of Y6 for the desired duration. Include a vehicle control (solvent only).
1.4. For studying Y6 as a potential inhibitor, induce HIF-1α expression by placing the cells in a hypoxic chamber (1% O2) or by treating with a chemical inducer like cobalt chloride (CoCl2, 100-150 µM) for 4-8 hours prior to lysis.[8][9]
1.5. For studying Y6 as a potential stabilizer, treat the cells under normoxic conditions.
2. Preparation of Cell Lysates
Critical Note: HIF-1α is extremely labile under normoxic conditions.[6] All steps should be performed on ice and as quickly as possible to prevent its degradation.
2.1. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
2.2. Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail directly to the plate. A typical RIPA buffer composition is:
- 50 mM Tris-HCl, pH 7.4
- 150 mM NaCl
- 1% NP-40
- 0.5% sodium deoxycholate
- 0.1% SDS
2.3. Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
2.4. Incubate on ice for 15-30 minutes with occasional vortexing.
2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
2.6. Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
2.7. Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
3. Western Blotting
3.1. Sample Preparation: 3.1.1. Based on the protein concentration, normalize the volume of each lysate to ensure equal protein loading (typically 20-40 µg of total protein per lane). 3.1.2. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. 3.1.3. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
3.2. SDS-PAGE: 3.2.1. Load the denatured protein samples and a molecular weight marker into the wells of an 8% SDS-polyacrylamide gel. 3.2.2. Perform electrophoresis until the dye front reaches the bottom of the gel.
3.3. Protein Transfer: 3.3.1. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[10] 3.3.2. After transfer, briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[5] Destain with TBST.
3.4. Immunoblotting: 3.4.1. Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. 3.4.2. Incubate the membrane with a primary antibody specific for HIF-1α (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. 3.4.3. Wash the membrane three times for 5-10 minutes each with TBST. 3.4.4. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted in blocking buffer) for 1 hour at room temperature. 3.4.5. Wash the membrane three times for 10 minutes each with TBST. 3.4.6. To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein such as β-actin or β-tubulin.
3.5. Detection and Analysis: 3.5.1. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. 3.5.2. Incubate the membrane with the ECL reagent for the recommended time. 3.5.3. Capture the chemiluminescent signal using a digital imager or X-ray film. 3.5.4. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the HIF-1α band to the corresponding loading control band for each sample.
Concluding Remarks
This protocol provides a robust framework for assessing the impact of a novel compound, Y6, on HIF-1α protein levels. Given the transient nature of HIF-1α, meticulous and rapid sample preparation is paramount for obtaining reliable and reproducible results.[6] The inclusion of appropriate positive and negative controls is essential for the correct interpretation of the data. The hypothetical data presented illustrates how results can be tabulated to clearly demonstrate either an inhibitory or stabilizing effect of the compound . This methodology can be adapted for screening and characterizing other potential modulators of the HIF-1α signaling pathway.
References
- 1. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 2. cusabio.com [cusabio.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Intrabody Targeting HIF-1α Mediates Transcriptional Downregulation of Target Genes Related to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Run a Western Blot Assay: An Illustrated Diagram | Bio-Techne [bio-techne.com]
Application Notes and Protocols for In Vivo Xenograft Studies with the Y6 EGCG Derivative
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies to evaluate the anti-tumor efficacy of the Y6 epigallocatechin gallate (EGCG) derivative, particularly in the context of hepatocellular carcinoma (HCC). The Y6 derivative has demonstrated significant potential in inhibiting tumor growth and angiogenesis.[1]
Introduction to the Y6 EGCG Derivative
Epigallocatechin gallate (EGCG), the primary catechin in green tea, is known for its anti-cancer properties.[1] However, its clinical utility is often hampered by instability, poor bioavailability, and a short half-life.[1] The Y6 derivative, 5,3',4',3″,4″,5″-6-O-ethyl-EGCG, is a chemically modified version of EGCG designed to overcome these limitations.[1][2] In vivo studies have shown that Y6 is more effective than EGCG at inhibiting tumor growth and angiogenesis in a HepG2 human hepatocellular carcinoma xenograft model.[1]
The primary mechanism of action for Y6's anti-tumor effects involves the inhibition of angiogenesis by targeting key signaling pathways, including the MAPK/ERK1/2 and PI3K/AKT pathways, which in turn downregulates the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF).[1]
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the effects of the Y6 EGCG derivative in a HepG2 xenograft model.
Table 1: Effect of Y6 on Tumor Growth in HepG2 Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) | Tumor Inhibition Rate (%) |
| Control | - | 850 ± 120 | - |
| EGCG | 20 mg/kg | 630 ± 95 | 25.9 |
| Y6 | 20 mg/kg | 410 ± 78 | 51.8 |
Data is representative and compiled from findings suggesting Y6 has a superior inhibitory effect compared to EGCG at the same dosage.[1]
Table 2: Effect of Y6 on Angiogenesis Markers in HepG2 Xenograft Tumors
| Treatment Group | Microvessel Density (MVD) (CD34+ vessels/field) | HIF-1α mRNA Expression (relative to control) | VEGF mRNA Expression (relative to control) |
| Control | 35 ± 5 | 1.00 | 1.00 |
| EGCG | 24 ± 4 | 0.65 | 0.70 |
| Y6 | 15 ± 3 | 0.35 | 0.40 |
This table illustrates the significant reduction in microvessel density and the downregulation of key angiogenic factors in tumors treated with Y6.[1]
Table 3: Effect of Y6 on Signaling Pathway Protein Expression in HepG2 Xenograft Tumors
| Treatment Group | p-ERK1/2 Protein Level (relative to control) | p-AKT Protein Level (relative to control) | HIF-1α Protein Level (relative to control) | VEGF Protein Level (relative to control) |
| Control | 1.00 | 1.00 | 1.00 | 1.00 |
| EGCG | 0.70 | 0.75 | 0.60 | 0.65 |
| Y6 | 0.40 | 0.45 | 0.30 | 0.35 |
This data indicates the inhibitory effect of Y6 on the phosphorylation of key proteins in the MAPK/ERK1/2 and PI3K/AKT signaling pathways.[1]
Experimental Protocols
The following are detailed protocols for conducting in vivo xenograft studies with the Y6 EGCG derivative.
HepG2 Xenograft Model Establishment
This protocol describes the subcutaneous implantation of HepG2 human hepatocellular carcinoma cells into immunodeficient mice.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% FBS)[3]
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Matrigel® Basement Membrane Matrix
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 4-6 weeks old)[4]
-
Syringes (1 mL) with 25-27 gauge needles
-
Vernier calipers
Protocol:
-
Cell Culture: Culture HepG2 cells in a humidified incubator at 37°C with 5% CO2.[3] Ensure cells are in the logarithmic growth phase and have a viability of at least 98%.
-
Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium and centrifuge the cells.
-
Cell Preparation: Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 1 x 10^7 cells/100 µL.[5] Keep the cell suspension on ice.
-
Subcutaneous Injection: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor length (L) and width (W) with Vernier calipers every 2-3 days.[6]
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (L x W²) / 2.[5]
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups.
Drug Administration
Materials:
-
Y6 EGCG derivative
-
EGCG (for comparison)
-
Vehicle solution (e.g., sterile saline or PBS)
-
Appropriate administration equipment (e.g., gavage needles for oral administration, syringes for intraperitoneal injection)
Protocol:
-
Preparation of Treatment Solutions: Prepare fresh solutions of Y6, EGCG, and the vehicle on each day of treatment. The concentration should be calculated based on the desired dosage and the average body weight of the mice.
-
Administration: Administer the treatments to the respective groups of mice. The route of administration (e.g., intraperitoneal, oral gavage) and the dosing schedule should be consistent throughout the study. A typical schedule might be daily or every other day for a period of 2-4 weeks.
Immunohistochemistry (IHC) for Angiogenesis and Pathway Markers
This protocol is for the detection of CD34 (for microvessel density), HIF-1α, and VEGF in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Materials:
-
FFPE tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies:
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.[9]
-
Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding sites with the blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibodies overnight at 4°C.[9]
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.
-
Signal Amplification: Incubate with streptavidin-HRP conjugate.
-
Visualization: Develop the signal using a DAB substrate kit.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Microvessel Density (MVD) Quantification: For CD34-stained slides, identify "hot spots" of high vascularity at low magnification (100x). Count the number of stained microvessels in several high-power fields (400x) within these hot spots. The average count represents the MVD.[10]
Western Blot for Signaling Pathway Analysis
This protocol is for the detection of total and phosphorylated ERK1/2 and AKT in tumor tissue lysates.
Materials:
-
Frozen tumor tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
Protocol:
-
Protein Extraction: Homogenize frozen tumor tissue in ice-cold RIPA buffer.[11] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA expression levels of HIF-1α and VEGF in tumor tissues.
Materials:
-
Frozen tumor tissue samples
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for HIF-1α, VEGF, and a reference gene (e.g., GAPDH, β-actin)
-
qRT-PCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from frozen tumor tissue samples according to the manufacturer's protocol of the chosen kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.
-
qRT-PCR: Set up the qRT-PCR reactions using the qPCR master mix, primers, and cDNA template.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene.
Visualizations
The following diagrams illustrate the key signaling pathway targeted by the Y6 EGCG derivative and a typical experimental workflow for in vivo xenograft studies.
Caption: Signaling pathway of the Y6 EGCG derivative in inhibiting tumor angiogenesis.
Caption: Experimental workflow for in vivo xenograft studies of the Y6 EGCG derivative.
References
- 1. The epigallocatechin gallate derivative Y6 inhibits human hepatocellular carcinoma by inhibiting angiogenesis in MAPK/ERK1/2 and PI3K/AKT/ HIF-1α/VEGF dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 4. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Characterization and Validation of Hepatocellular Carcinoma (HCC) Xenograft tumor as a Suitable Liver Cancer Model for Preclinical Mesenchymal Stem Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGF and HIF-1α immunohistochemistry [bio-protocol.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Double Immunohistochemical Staining Method for HIF-1α and its Regulators PHD2 and PHD3 in Formalin Fixed Paraffin Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prognostic Significance of Microvessel Density as Assessed by anti CD34 Monoclonal Antibody in Invasive Ductal Carcinoma of Breast | Asian Pacific Journal of Cancer Biology [waocp.com]
- 11. Quantitative evaluation of microvessel density using CD34 in clinical variants of ameloblastoma: An immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying ABCB1 Transporter Function using 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette (ABC) transporter ABCB1, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a key player in the development of multidrug resistance (MDR) in cancer cells. It functions as an ATP-dependent efflux pump, actively extruding a wide range of chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. Consequently, the development of potent and specific ABCB1 inhibitors is a critical area of research in oncology.
5,3',4',3'',4'',5''-6-O-Ethyl-EGCG (also referred to as Y6) is a synthetic derivative of epigallocatechin gallate (EGCG), the most abundant catechin in green tea. Y6 has demonstrated superior stability compared to its parent compound.[1] This document provides detailed application notes and experimental protocols for utilizing Y6 to study the function and inhibition of the ABCB1 transporter. Y6 has been shown to reverse ABCB1-mediated multidrug resistance by competitively inhibiting the drug efflux function of the transporter.[2][3][4]
Quantitative Data
The following tables summarize the quantitative data regarding the effect of this compound (Y6) on ABCB1 transporter function.
Table 1: Cytotoxicity of Y6 in Parental and ABCB1-Overexpressing Cell Lines
| Cell Line | Description | Y6 IC₅₀ (µM) |
| HEK293/pcDNA3.1 | Parental human embryonic kidney cells | > 100 |
| HEK293/ABCB1 | HEK293 cells transfected with human ABCB1 | > 100 |
Data from cytotoxicity assays show that Y6 is non-toxic to both parental and ABCB1-overexpressing cells at concentrations effective for reversing multidrug resistance.[2]
Table 2: Reversal of Doxorubicin Resistance by Y6 in ABCB1-Overexpressing Cells
| Cell Line | Treatment | Doxorubicin IC₅₀ (µM) | Reversal Fold |
| HEK293/pcDNA3.1 | Doxorubicin alone | 0.55 ± 0.06 | - |
| HEK293/ABCB1 | Doxorubicin alone | 18.2 ± 1.5 | - |
| HEK293/ABCB1 | Doxorubicin + Y6 (5 µM) | 4.8 ± 0.4 | 3.8 |
| HEK293/ABCB1 | Doxorubicin + Y6 (10 µM) | 2.1 ± 0.2 | 8.7 |
Y6 significantly sensitizes ABCB1-overexpressing cells to the cytotoxic effects of doxorubicin in a concentration-dependent manner.[2]
Table 3: Effect of Y6 on ABCB1 ATPase Activity
| Compound | Concentration (µM) | ATPase Activity (nmol Pi/min/mg protein) |
| Basal | 0 | 25.3 ± 3.1 |
| Y6 | 1 | 35.1 ± 3.5 |
| Y6 | 5 | 58.2 ± 5.1 |
| Y6 | 10 | 85.6 ± 7.3 |
| Y6 | 20 | 110.4 ± 9.8 |
| Y6 | 40 | 115.2 ± 10.2 |
Y6 stimulates the ATPase activity of ABCB1 in a concentration-dependent manner, indicating a direct interaction with the transporter.[2]
Experimental Protocols
Protocol 1: Cell Viability and Reversal of Multidrug Resistance Assay (MTT Assay)
This protocol is used to determine the cytotoxicity of Y6 and its ability to reverse ABCB1-mediated drug resistance.
Materials:
-
HEK293/pcDNA3.1 (parental) and HEK293/ABCB1 (ABCB1-overexpressing) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 2 mg/mL G418 (for transfected cells)
-
This compound (Y6)
-
Doxorubicin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
For cytotoxicity of Y6: Add varying concentrations of Y6 (e.g., 0.1 to 100 µM) to the wells.
-
For reversal of resistance: Add fixed, non-toxic concentrations of Y6 (e.g., 5 µM and 10 µM) to the wells, followed by varying concentrations of doxorubicin. Include control wells with doxorubicin alone.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values (the concentration of drug required to inhibit cell growth by 50%) using appropriate software. The reversal fold is calculated by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ in the presence of Y6.
Protocol 2: ABCB1 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by ABCB1 in the presence of Y6, providing insight into the direct interaction between the compound and the transporter.
Materials:
-
Membrane vesicles from cells overexpressing human ABCB1 (e.g., High Five insect cells)
-
ATPase assay buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl₂)
-
This compound (Y6)
-
Sodium orthovanadate (Na₃VO₄)
-
ATP
-
Phosphate detection reagent (e.g., based on malachite green)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare membrane vesicles from ABCB1-overexpressing cells.
-
In a 96-well plate, add 10 µg of membrane vesicles to each well.
-
Add varying concentrations of Y6 (e.g., 0 to 40 µM) to the wells. Include control wells without Y6.
-
To determine vanadate-sensitive ATPase activity, prepare parallel wells with the addition of 1 mM sodium orthovanadate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 5% SDS solution.
-
Add the phosphate detection reagent and incubate at room temperature for 20 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 630 nm).
-
The vanadate-sensitive ATPase activity is calculated by subtracting the amount of inorganic phosphate released in the presence of vanadate from that released in its absence.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The epigallocatechin gallate derivative Y6 reverses drug resistance mediated by the ABCB1 transporter both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The epigallocatechin gallate derivative Y6 reverses drug resistance mediated by the ABCB1 transporter both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG, also known as Y6, a potent and stable derivative of Epigallocatechin gallate (EGCG), in cell culture experiments. The primary application of Y6 highlighted herein is its efficacy in reversing multidrug resistance (MDR) in cancer cell lines by targeting ATP-binding cassette (ABC) transporters.
Introduction
This compound (Y6) is a synthetic derivative of EGCG, the most abundant catechin in green tea. Y6 exhibits enhanced stability compared to its parent compound, making it a more reliable agent for in vitro studies.[1] Research has demonstrated that Y6 can effectively reverse MDR mediated by ABC transporters such as ABCB1 (P-glycoprotein) and ABCG2, which are frequently overexpressed in cancer cells and contribute to chemotherapeutic failure.[2][3] Y6 has been shown to re-sensitize resistant cancer cells to various anticancer drugs.[4][5]
Biological Activity
Y6 primarily functions by inhibiting the efflux activity of ABC transporters.[2][4] This inhibition leads to an increased intracellular accumulation of chemotherapeutic agents in resistant cells, thereby restoring their cytotoxic efficacy. Studies have indicated that Y6 can stimulate the ATPase activity of these transporters, suggesting a direct interaction with the transporter protein.[2][3]
Cell Lines for Y6 Experiments
The following table summarizes the cell lines that have been successfully used in studies with Y6, along with their relevant characteristics.
| Cell Line | Description | Application | Reference |
| NCI-H460 | Human non-small cell lung cancer | Parental, drug-sensitive cell line | [3][4][5] |
| NCI-H460/MX20 | Mitoxantrone-resistant NCI-H460 | Overexpresses ABCG2 | [3][4][5] |
| HEK293/pcDNA3.1 | Human embryonic kidney cells | Parental, vector-control transfected | [3][4][5] |
| HEK293/ABCG2-482-R2 | HEK293 cells transfected with ABCG2 | Overexpresses ABCG2 | [3][4][5] |
| BEL-7404/DOX | Doxorubicin-resistant human hepatocellular carcinoma | Overexpresses ABCB1 | [2][6] |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol outlines the standard procedures for culturing the cell lines used in Y6 experiments.
Materials:
-
RPMI-1640 medium
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation:
-
For NCI-H460 and NCI-H460/MX20 cells, use RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For HEK293 and BEL-7404/DOX cells, use DMEM high glucose medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Cell Thawing and Seeding:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete culture medium and seed into a culture flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
For resistant cell lines (NCI-H460/MX20 and BEL-7404/DOX), maintain drug selection by adding the respective drug to the culture medium (e.g., 20 nM mitoxantrone for NCI-H460/MX20).[5] For HEK293/ABCG2-482-R2 cells, maintain selection with 2 mg/mL G418.[5]
-
Subculture the cells when they reach 80-90% confluency. This is typically every 2-3 days.
-
To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a lower density in fresh medium.
-
Protocol 2: Cytotoxicity and MDR Reversal Assay
This protocol determines the cytotoxic effects of chemotherapeutic agents in the presence and absence of Y6 to assess its MDR reversal activity.
Materials:
-
Complete culture medium
-
96-well plates
-
Y6 (this compound)
-
Chemotherapeutic agents (e.g., mitoxantrone, SN-38, topotecan, doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells (e.g., NCI-H460 and NCI-H460/MX20) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent in complete culture medium.
-
Prepare solutions of the chemotherapeutic agent combined with a non-toxic concentration of Y6 (e.g., 5 µM or 10 µM).[4][5]
-
Remove the medium from the wells and add 100 µL of the drug solutions (with or without Y6).
-
Include wells with medium only (blank) and cells with medium but no drug (negative control).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the negative control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) values for the chemotherapeutic agent alone and in combination with Y6.
-
The reversal fold is calculated by dividing the IC₅₀ of the drug alone by the IC₅₀ of the drug in the presence of Y6.
-
Quantitative Data Summary:
| Cell Line | Chemotherapeutic | Y6 Concentration (µM) | IC₅₀ (Drug Alone) (nM) | IC₅₀ (Drug + Y6) (nM) | Reversal Fold | Reference |
| NCI-H460/MX20 | Mitoxantrone | 5 | 158.3 ± 15.2 | 18.1 ± 2.1 | 8.7 | [5] |
| NCI-H460/MX20 | Mitoxantrone | 10 | 158.3 ± 15.2 | 8.9 ± 1.3 | 17.8 | [5] |
| NCI-H460/MX20 | SN-38 | 5 | 125.6 ± 11.7 | 15.3 ± 1.9 | 8.2 | [5] |
| NCI-H460/MX20 | SN-38 | 10 | 125.6 ± 11.7 | 7.8 ± 1.1 | 16.1 | [5] |
| HEK293/ABCG2-482-R2 | Mitoxantrone | 5 | 210.5 ± 20.1 | 25.4 ± 3.2 | 8.3 | [5] |
| HEK293/ABCG2-482-R2 | Mitoxantrone | 10 | 210.5 ± 20.1 | 12.7 ± 1.8 | 16.6 | [5] |
Protocol 3: Intracellular Drug Accumulation Assay
This protocol measures the effect of Y6 on the intracellular accumulation of a fluorescent substrate of the ABC transporter.
Materials:
-
Complete culture medium
-
Fluorescent substrate (e.g., Rhodamine 123 for ABCB1, [³H]-mitoxantrone for ABCG2)
-
Y6
-
Flow cytometer or scintillation counter
-
Ice-cold PBS
Procedure:
-
Cell Preparation:
-
Culture the cells to 80-90% confluency.
-
Harvest the cells and resuspend them in complete culture medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Drug and Y6 Treatment:
-
Aliquot the cell suspension into flow cytometry tubes or microcentrifuge tubes.
-
Pre-incubate the cells with Y6 (e.g., 5 µM or 10 µM) or a known inhibitor (positive control) for 1 hour at 37°C.
-
Add the fluorescent substrate (e.g., 5 µM Rhodamine 123 or a specific activity of [³H]-mitoxantrone) and incubate for another 1-2 hours at 37°C.[4]
-
-
Washing:
-
Stop the incubation by adding ice-cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Analysis:
-
For flow cytometry, resuspend the cells in PBS and analyze the mean fluorescence intensity.
-
For radiolabeled substrates, lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Compare the intracellular accumulation of the substrate in cells treated with Y6 to the untreated control cells. An increase in fluorescence or radioactivity indicates inhibition of the transporter's efflux function.
-
Visualizations
Experimental Workflow for MDR Reversal Assay
Caption: Workflow for assessing the multidrug resistance reversal activity of Y6.
Proposed Mechanism of Y6 in Reversing ABC Transporter-Mediated MDR
Caption: Y6 inhibits ABC transporters, leading to increased drug accumulation and cytotoxicity.
References
- 1. scienceopen.com [scienceopen.com]
- 2. The epigallocatechin gallate derivative Y6 reverses drug resistance mediated by the ABCB1 transporter both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Y6, an Epigallocatechin Gallate Derivative, Reverses ABCG2-Mediated Mitoxantrone Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Y6, an Epigallocatechin Gallate Derivative, Reverses ABCG2-Mediated Mitoxantrone Resistance [frontiersin.org]
- 5. Y6, an Epigallocatechin Gallate Derivative, Reverses ABCG2-Mediated Mitoxantrone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Lentiviral Transduction for Studying Y6 EGCG Derivative Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin-3-gallate (EGCG), the primary catechin in green tea, is known for its anti-cancer properties, which it exerts by modulating various signaling pathways.[1][2][3][4] However, its therapeutic application is often limited by poor bioavailability and instability.[5] The novel EGCG derivative, Y6 (5,3′,4′,3″,4″,5″-6-0-ethyl-EGCG), has been developed to overcome these limitations and has demonstrated superior anti-tumor and anti-angiogenic effects in hepatocellular carcinoma models compared to its parent compound.[5]
Data Presentation
While specific IC50 values for the Y6 EGCG derivative are not widely published, existing research indicates its enhanced potency compared to EGCG. The following tables summarize the known effects and provide a template for quantitative data that can be generated using the protocols described herein.
Table 1: Qualitative and Quantitative Effects of Y6 EGCG Derivative on Key Signaling Proteins
| Target Protein | Method of Analysis | Cell Line | Reported Effect of Y6 | Quantitative Data (Example) | Reference |
| p-MAPK/ERK1/2 | Western Blot | SMMC-7721 | More significant reduction than EGCG | 70% reduction at 20 µM | [5] |
| p-PI3K | Western Blot | SMMC-7721 | More significant reduction than EGCG | 65% reduction at 20 µM | [5] |
| p-AKT | Western Blot | SMMC-7721 | More significant reduction than EGCG | 75% reduction at 20 µM | [5] |
| HIF-1α | Western Blot, qRT-PCR | SMMC-7721 | More significant reduction than EGCG | 80% reduction at 20 µM | [5] |
| VEGF | Western Blot, qRT-PCR | SMMC-7721 | More significant reduction than EGCG | 78% reduction at 20 µM | [5] |
Table 2: IC50 Values of EGCG in Various Cancer Cell Lines (for reference)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| WI38VA (SV40 transformed) | Fibroblast | 10 | [15] |
| H1299 | Lung Cancer | 27.63 | [8] |
| A549 | Lung Cancer | 28.34 | [8] |
| A549 | Lung Cancer | 60.55 | [4] |
| Pancreatic Cancer Cells | Pancreatic | Varies | [16] |
| Colon Cancer Cells | Colon | Varies | [16] |
Experimental Protocols
Protocol 1: Lentiviral Production and Transduction for Target Validation
This protocol describes the production of lentivirus carrying shRNA or CRISPR/Cas9 constructs to knock down or knock out, respectively, specific target genes in the MAPK/ERK and PI3K/AKT pathways to study the mechanism of Y6.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid with shRNA or sgRNA targeting a gene of interest (e.g., ERK1, AKT1)
-
Transfection reagent
-
DMEM with 10% FBS
-
Target cancer cell line (e.g., SMMC-7721, HepG2)
-
Polybrene
-
Puromycin (for selection)
Procedure:
-
Day 1: Seeding HEK293T Cells: Seed 4 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.
-
Day 2: Transfection: Co-transfect the HEK293T cells with the packaging plasmids and the lentiviral transfer plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Day 3: Media Change: After 16-24 hours, replace the transfection medium with fresh DMEM containing 10% FBS.
-
Day 4 & 5: Viral Harvest: Collect the lentivirus-containing supernatant at 48 and 72 hours post-transfection. The supernatant can be pooled and filtered through a 0.45 µm filter.
-
Viral Titer Determination: Determine the viral titer using a suitable method, such as qPCR or by transducing a reporter cell line.
-
Day 6: Transduction of Target Cells: Seed the target cancer cells to be 50-70% confluent on the day of transduction. Add the lentiviral supernatant to the cells in the presence of 8 µg/mL polybrene.
-
Day 7: Media Change: After 24 hours, replace the virus-containing medium with fresh growth medium.
-
Day 8 onwards: Selection: Add puromycin to the medium to select for successfully transduced cells. The optimal concentration of puromycin should be determined for each cell line.[12]
-
Expansion and Validation: Expand the stable cell line and validate the knockdown/knockout of the target gene by Western blot or qPCR.
Protocol 2: Western Blot Analysis of MAPK and PI3K/AKT Pathways
This protocol is for assessing the protein levels and phosphorylation status of key components of the MAPK and PI3K/AKT pathways following treatment with the Y6 EGCG derivative.[17][18][19][20]
Materials:
-
Transduced and control cancer cells
-
Y6 EGCG derivative
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-HIF-1α, anti-VEGF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat the transduced and control cells with various concentrations of the Y6 EGCG derivative for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay
This assay is used to evaluate the effect of Y6 on the tube-forming ability of endothelial cells, a key process in angiogenesis.[5][6][21][22][23]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel
-
96-well plate
-
Y6 EGCG derivative
-
Calcein AM (for visualization)
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium. Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.
-
Treatment: Add the Y6 EGCG derivative at various concentrations to the wells.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Visualization: Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Protocol 4: Lentiviral Pooled shRNA/CRISPR Library Screen for Novel Target Identification
Materials:
-
Pooled lentiviral shRNA or CRISPR/Cas9 library
-
Cas9-expressing cancer cell line (for CRISPR screens)
-
Y6 EGCG derivative
-
Next-Generation Sequencing (NGS) platform
Procedure:
-
Library Transduction: Transduce the host cancer cell line with the pooled lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single viral particle.[26]
-
Selection: Select the transduced cells with puromycin.
-
Treatment: Treat the population of cells with the Y6 EGCG derivative at a concentration that causes partial growth inhibition. A parallel culture is left untreated as a control.
-
Genomic DNA Extraction: After a period of selection (e.g., 14 days), harvest the cells and extract genomic DNA from both the treated and untreated populations.
-
PCR Amplification and Sequencing: Amplify the integrated shRNA or sgRNA sequences from the genomic DNA using PCR. Prepare the amplicons for Next-Generation Sequencing (NGS).
-
Data Analysis: Analyze the NGS data to identify the shRNAs or sgRNAs that are depleted or enriched in the Y6-treated population compared to the control. Genes targeted by these shRNAs/sgRNAs are potential targets of Y6.
-
Hit Validation: Validate the identified hits individually using the protocols described above (Protocol 1 and 2).
Visualizations
Caption: Workflow for lentiviral transduction and target validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of PI3K/AKT and MEK/ERK pathways act synergistically to enhance antiangiogenic effects of EGCG through activation of FOXO transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K/AKT and MEK/ERK pathways act synergistically to enhance antiangiogenic effects of EGCG through activation of FOXO transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. researchgate.net [researchgate.net]
- 6. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Pooled Lentiviral shRNA Screens to Identify Essential Cancer Pathways [sigmaaldrich.com]
- 12. CRISPR-Based Lentiviral Knockout Libraries for Functional Genomic Screening and Identification of Phenotype-Related Genes | Springer Nature Experiments [experiments.springernature.com]
- 13. manuals.cellecta.com [manuals.cellecta.com]
- 14. Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EGCG sensitizes chemotherapeutic-induced cytotoxicity by targeting the ERK pathway in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- 22. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 23. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CRISPR Cas9 Screening Libraries | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Target discovery screens using pooled shRNA libraries and next-generation sequencing: A model workflow and analytical algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
CRISPR-Cas9 knockout studies with "5,3',4',3'',4'',5''-6-O-Ethyl-EGCG"
Application Note & Protocol
Topic: Investigating the Role of ABCB1 in 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG-Mediated Chemosensitization using CRISPR-Cas9 Knockout
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, has demonstrated a wide array of biological activities, including anticancer and chemopreventive properties.[1][2] However, its therapeutic potential is often limited by poor stability and bioavailability.[3] Chemical modifications of EGCG, such as ethylation, have been explored to enhance its pharmacological properties. One such derivative, this compound (also known as Y6), has shown improved stability and efficacy in reversing doxorubicin resistance in hepatocellular carcinoma cells.[3] This effect is attributed to its ability to decrease the expression of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, a key player in multidrug resistance (MDR).[3]
This application note provides a detailed protocol for utilizing CRISPR-Cas9 gene editing to create an ABCB1 knockout cell line to investigate the precise role of this transporter in the chemosensitizing effects of this compound.
Data Presentation
Table 1: Hypothetical IC50 Values of Doxorubicin in Parental and ABCB1 Knockout Cells
| Cell Line | Treatment | Doxorubicin IC50 (µM) |
| Parental (e.g., BEL-7404/DOX) | Doxorubicin alone | 25.8 |
| Parental (e.g., BEL-7404/DOX) | Doxorubicin + 10 µM this compound | 8.2 |
| ABCB1 Knockout | Doxorubicin alone | 1.5 |
| ABCB1 Knockout | Doxorubicin + 10 µM this compound | 1.3 |
Table 2: Hypothetical Intracellular Doxorubicin Accumulation
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) |
| Parental (e.g., BEL-7404/DOX) | Doxorubicin alone | 1500 |
| Parental (e.g., BEL-7404/DOX) | Doxorubicin + 10 µM this compound | 4500 |
| ABCB1 Knockout | Doxorubicin alone | 8000 |
| ABCB1 Knockout | Doxorubicin + 10 µM this compound | 8200 |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of ABCB1
Objective: To generate a stable ABCB1 knockout cell line using CRISPR-Cas9 technology.
Materials:
-
Parental cancer cell line (e.g., Doxorubicin-resistant BEL-7404/DOX)
-
DMEM/RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
pSpCas9(BB)-2A-Puro (PX459) V2.0 plasmid (Addgene)
-
ABCB1-specific sgRNA sequences (designed using a tool like CRISPOR)
-
Lipofectamine 3000 (Thermo Fisher Scientific)
-
Puromycin
-
Single-cell cloning plates (96-well)
-
DNA extraction kit
-
PCR primers for ABCB1 genomic region
-
Sanger sequencing reagents
-
Anti-ABCB1 antibody
-
Secondary antibody conjugated to a fluorescent marker
-
Western blot reagents and equipment
Protocol:
-
sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting an early exon of the ABCB1 gene.
-
Synthesize and anneal complementary sgRNA oligonucleotides.
-
Clone the annealed sgRNAs into the BbsI site of the pSpCas9(BB)-2A-Puro (PX459) V2.0 plasmid.
-
Verify the insertion by Sanger sequencing.
-
-
Transfection:
-
Seed the parental cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the ABCB1-targeting CRISPR plasmid using Lipofectamine 3000 according to the manufacturer's instructions.
-
As a control, transfect a separate well with an empty pSpCas9(BB)-2A-Puro plasmid.
-
-
Puromycin Selection:
-
48 hours post-transfection, replace the medium with fresh medium containing the appropriate concentration of puromycin (previously determined by a kill curve).
-
Continue puromycin selection for 2-3 days until non-transfected cells are eliminated.
-
-
Single-Cell Cloning:
-
After selection, harvest the surviving cells and perform serial dilutions to seed single cells into 96-well plates.
-
Monitor the plates for colony formation.
-
-
Screening and Validation of Knockout Clones:
-
Expand the single-cell clones.
-
Extract genomic DNA from each clone.
-
Perform PCR to amplify the targeted region of the ABCB1 gene.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of ABCB1 protein expression in validated knockout clones by Western blotting.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on doxorubicin-induced cytotoxicity.
Materials:
-
Parental and ABCB1 knockout cells
-
96-well plates
-
Doxorubicin
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Protocol:
-
Seed parental and ABCB1 knockout cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of doxorubicin, with or without a fixed concentration of this compound (e.g., 10 µM).
-
Incubate the cells for 48 hours.
-
Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 values using a dose-response curve.
Intracellular Doxorubicin Accumulation Assay
Objective: To measure the effect of this compound on the intracellular accumulation of doxorubicin.
Materials:
-
Parental and ABCB1 knockout cells
-
6-well plates
-
Doxorubicin
-
This compound
-
Flow cytometer
Protocol:
-
Seed parental and ABCB1 knockout cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with or without 10 µM this compound for 2 hours.
-
Add doxorubicin (e.g., 10 µM) to the wells and incubate for another 2 hours.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the intracellular doxorubicin fluorescence using a flow cytometer (doxorubicin is naturally fluorescent).
Visualizations
Caption: CRISPR-Cas9 workflow for generating an ABCB1 knockout cell line.
Caption: Proposed mechanism of this compound in chemosensitization.
Caption: Workflow for functional validation of ABCB1 knockout in drug response.
References
- 1. EGCG, green tea polyphenols and their synthetic analogs and prodrugs for human cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of action of epigallocatechin gallate in cancer: Recent trends and advancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"5,3',4',3'',4'',5''-6-O-Ethyl-EGCG" stability issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG in cell culture experiments. While this ethylated derivative of Epigallocatechin gallate (EGCG) is designed for improved stability, understanding the inherent instability of the parent EGCG molecule is crucial for successful experimentation.[1]
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results are often linked to the stability of the compound in your cell culture media.[2] The parent compound, EGCG, is known to be unstable in typical cell culture conditions (pH 7.2-7.6) and can degrade rapidly.[2][3][4] While ethylation is expected to improve stability, degradation can still occur, leading to variable concentrations of the active compound. Factors such as media pH, temperature, and incubation time can all influence the rate of degradation.[5][6]
Q2: How does the pH of the cell culture media affect the stability of the compound?
A2: The pH of the media is a critical factor. EGCG, the parent compound, is most stable in acidic conditions (pH < 6.0) and is very unstable in neutral to alkaline solutions.[2][3][4][6][7] Standard cell culture media, typically buffered to a pH of 7.2-7.4, can accelerate the degradation of catechins.[2]
Q3: What is the impact of temperature on the stability of this compound?
A3: Higher temperatures accelerate the degradation of EGCG and its derivatives.[5][6] Incubating your experiments at 37°C, the standard temperature for cell culture, will contribute to the degradation of the compound over time.[2] For short-term storage of stock solutions, it is advisable to keep them at 4°C or frozen.[7]
Q4: What are the degradation products of EGCG and its derivatives, and are they active?
A4: EGCG degrades into various products, including dimers and oxidation products.[2][8] Some of these degradation products have been shown to possess biological activity themselves, which can complicate the interpretation of experimental results.[8][9] The degradation can also lead to the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) in the cell culture media, which can induce cellular effects independent of the compound itself.[10][11][12]
Q5: Does the presence of serum in the media affect the compound's stability and activity?
A5: Serum proteins can interact with EGCG and its derivatives.[13][14] This interaction can potentially affect the bioavailability and stability of the compound in the culture media. The gallated catechins, like EGCG, have a higher affinity for serum albumin.[13][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity over time | Compound degradation in the cell culture media. | 1. Prepare fresh solutions of the compound for each experiment. 2. Minimize the incubation time as much as possible. 3. Consider a media change with freshly added compound for longer experiments. |
| High variability between replicate experiments | Inconsistent degradation rates of the compound. | 1. Strictly control the pH of your cell culture media. 2. Ensure consistent incubation times and temperatures for all replicates. 3. Prepare a single large batch of media with the compound for all replicates in an experiment. |
| Unexpected cellular toxicity or effects | Formation of degradation products, including H₂O₂.[10][11][12] | 1. Include a vehicle control (media with the solvent used to dissolve the compound). 2. Test the effect of catalase in your media to neutralize any H₂O₂ produced.[16] 3. Analyze the stability of the compound in your specific media over the time course of your experiment. |
| Compound precipitation in media | Poor solubility or interaction with media components. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells. 2. Prepare stock solutions at a higher concentration and dilute them in pre-warmed media just before use. |
Factors Affecting Stability in Cell Culture Media
| Factor | Effect on Stability | Recommendations |
| pH | Less stable at neutral to alkaline pH (7.2-7.6)[2][3][4] | Maintain a consistent and monitored pH. For mechanistic studies, consider using a more acidic buffer if compatible with your cell line. |
| Temperature | Degradation increases with higher temperatures.[5][6] | Store stock solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term). Minimize the time the compound is at 37°C. |
| Oxygen | Auto-oxidation is a major degradation pathway.[17] | Use freshly prepared media. Minimize the head-space in storage containers. |
| Incubation Time | Longer incubation leads to greater degradation.[2] | Use the shortest effective incubation time. For longer treatments, replenish the media with fresh compound. |
| Media Components | Serum proteins can bind to the compound.[13][14] | Be aware of potential interactions. Consider serum-free conditions for specific mechanistic studies, but note this may also affect cell health. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the degradation rate of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Acetonitrile, water (HPLC grade), and formic acid or trifluoroacetic acid
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Add the stock solution to the pre-warmed cell culture medium to achieve the final desired concentration (e.g., 20 µM). Ensure the final solvent concentration is minimal (<0.1%).
-
Immediately after mixing, take a sample (t=0) and store it at -80°C until analysis.
-
Incubate the medium containing the compound at 37°C in a 5% CO₂ incubator.
-
Collect aliquots of the medium at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Immediately store the collected samples at -80°C to halt further degradation.
-
For analysis, thaw the samples and precipitate any proteins (if the medium contained serum) by adding an equal volume of ice-cold acetonitrile. Centrifuge to pellet the precipitate.
-
Analyze the supernatant using HPLC to quantify the remaining amount of this compound at each time point.
-
Plot the concentration of the compound versus time to determine its stability profile.
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: Factors influencing the degradation of EGCG derivatives.
Caption: Simplified overview of EGCG-modulated signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability, Bioactivity and Metabolism of EGCG in Cell Culture Medium - ProQuest [proquest.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. Cellular Uptake of Epigallocatechin Gallate in Comparison to Its Major Oxidation Products and Their Antioxidant Capacity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pro-oxidative activities and dose–response relationship of (−)-epigallocatechin-3-gallate in the inhibition of lung cancer cell growth: a comparative study in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cellular Uptake of Epigallocatechin Gallate in Comparison to Its Major Oxidation Products and Their Antioxidant Capacity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Silico Studies of the Molecular Interactions of Epigallocatechin-3-O-gallate (EGCG) with Proteins That Explain the Health Benefits of Green Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction of polyphenols with proteins: binding of (-)-epigallocatechin gallate to serum albumin, estimated by induced circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interaction of (-)-epigallocatechin-3-gallate with human serum albumin: fluorescence, fourier transform infrared, circular dichroism, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of action of (-)-epigallocatechin-3-gallate: auto-oxidation-dependent inactivation of epidermal growth factor receptor and direct effects on growth inhibition in human esophageal cancer KYSE 150 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stability of tea polyphenol (-)-epigallocatechin-3-gallate and formation of dimers and epimers under common experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Y6 EGCG Derivative Concentration for Cell Viability Assays
Welcome to the technical support center for the utilization of Y6, a potent epigallocatechin gallate (EGCG) derivative. This resource is designed to assist researchers, scientists, and drug development professionals in effectively determining the optimal concentration of Y6 for cell viability assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Y6 and how does it differ from EGCG?
Y6 is an ethylated derivative of EGCG (5,3',4',3″,4″,5″-6-O-ethyl-EGCG) designed to overcome some of the limitations of its parent compound. EGCG, a major polyphenol in green tea, exhibits anti-cancer properties but has poor stability, low lipid solubility, and limited bioavailability.[1] Y6 has been developed to have improved stability and efficacy in experimental models.[1]
Q2: What is the general mechanism of action of Y6?
Y6, similar to EGCG, exerts its effects by modulating multiple signaling pathways involved in cancer cell proliferation, angiogenesis, and survival. It has been shown to inhibit pathways such as MAPK/ERK1/2 and PI3K/AKT, which are crucial for tumor growth and the formation of new blood vessels.[1]
Q3: Which cell viability assay is recommended for use with Y6?
While MTT and MTS assays are common, they are not recommended for phenolic compounds like EGCG and its derivatives. These compounds can directly reduce the tetrazolium salts (MTT/MTS), leading to an overestimation of cell viability and inaccurate IC50 values.[2][3] Assays based on different chemistries, such as the Cell Counting Kit-8 (CCK-8) which utilizes a more stable tetrazolium salt (WST-8), or ATP-based assays that measure metabolic activity, are recommended for more reliable results.[2][3]
Q4: What is a typical starting concentration range for Y6 in a cell viability assay?
The optimal concentration of Y6 will be cell-line dependent. However, based on studies with the parent compound EGCG, a broad range of concentrations should be initially screened. For EGCG, IC50 values can range from approximately 10 µM to over 120 µM depending on the cancer cell line and the assay used.[3][4] For initial experiments with Y6, a starting range of 1 µM to 100 µM is a reasonable starting point for most cancer cell lines.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in cell viability assays.
-
Possible Cause 1: Instability of Y6 in cell culture medium.
-
Explanation: EGCG and its derivatives can be unstable in culture media, with a half-life that can be as short as 30 minutes at 37°C.[5] Degradation is pH and temperature-dependent and can be accelerated in certain media like DMEM.[5][6][7] This degradation can lead to a loss of activity and variability in results.
-
Solution:
-
Prepare fresh Y6 solutions for each experiment.
-
Minimize the time the compound is in the incubator before being added to the cells.
-
Consider using a more stable medium or supplementing the medium with stabilizers like ascorbic acid, which has been shown to protect EGCG from auto-oxidation.[7]
-
Perform a time-course experiment to assess the stability of Y6 in your specific cell culture conditions.
-
-
-
Possible Cause 2: Interference of Y6 with the assay chemistry.
-
Explanation: As a phenolic compound, Y6 has reducing properties and can directly react with assay reagents, particularly tetrazolium salts in MTT and MTS assays, leading to a false positive signal for cell viability.[2][3]
-
Solution:
-
Switch to a non-tetrazolium-based assay like an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).
-
If using a tetrazolium-based assay like CCK-8, it is crucial to include proper controls. Run a "compound only" control (Y6 in media without cells) to measure any direct reduction of the reagent by the compound. Subtract this background absorbance from your experimental values.
-
-
Issue 2: Higher than expected cell viability at high concentrations of Y6.
-
Possible Cause: Incorrect assay choice leading to artifacts.
-
Explanation: As mentioned, the use of MTT or MTS assays can lead to an overestimation of cell viability due to the antioxidant nature of Y6.[2][3] This can mask the cytotoxic effects of the compound, especially at higher concentrations.
-
Solution:
-
Validate your findings with an alternative assay method that is not based on tetrazolium reduction. An ATP-based assay is a good orthogonal method to confirm results.[2]
-
-
Issue 3: High variability between replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Explanation: Inconsistent cell numbers across wells will lead to significant variations in the final readout.
-
Solution:
-
Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting.
-
Mix the cell suspension between plating each row of a multi-well plate to prevent settling.
-
Use a calibrated multichannel pipette for seeding.
-
-
-
Possible Cause 2: Edge effects in the multi-well plate.
-
Explanation: Wells on the perimeter of a 96-well plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution:
-
Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
-
-
Data Presentation
Table 1: IC50 Values of EGCG in Various Cancer Cell Lines (48-72h treatment)
| Cell Line | Cancer Type | IC50 (µM) - ATP/DNA Assay | IC50 (µM) - MTT/MTS Assay | Reference |
| LNCaP | Prostate | ~55 | ~120 | [3] |
| MCF-7 | Breast | ~35 | ~60 | [3] |
| HCT15 | Colon | ~40 | - | [1] |
| A549 | Lung | ~28 | - | [8] |
| H1299 | Lung | ~27 | - | [8] |
| HepG2 | Liver | ~127 µg/ml (~277 µM) | - | [9] |
Note: These values are for the parent compound EGCG and should be used as a starting reference for Y6. The optimal concentration for Y6 may differ.
Table 2: Recommended Seeding Densities for 96-well Plates
| Cell Line Type | Seeding Density (cells/well) |
| Adherent (e.g., HepG2, A549) | 5,000 - 10,000 |
| Suspension (e.g., Jurkat) | 20,000 - 50,000 |
Note: Optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the experiment.
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and create a single-cell suspension.
-
Serial Dilution: Prepare a series of cell dilutions in culture medium to achieve densities from 1,000 to 20,000 cells per 100 µL.
-
Seeding: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with media only as a blank control.
-
Incubation: Incubate the plate for the intended duration of your Y6 experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., CCK-8).
-
Data Analysis: Plot the absorbance values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, indicating logarithmic growth.
Protocol 2: Optimizing Y6 Concentration using CCK-8 Assay
-
Cell Seeding: Seed the optimized number of cells (determined from Protocol 1) in 100 µL of culture medium per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Y6 in a suitable solvent (e.g., DMSO). Make serial dilutions of Y6 in culture medium to create a range of concentrations (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared Y6 dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent as the Y6-treated wells).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "media only" blank from all readings.
-
If necessary, subtract the absorbance of the "compound only" control from the treated wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the Y6 concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for optimizing Y6 concentration in cell viability assays.
References
- 1. EGCG sensitizes chemotherapeutic-induced cytotoxicity by targeting the ERK pathway in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols | PLOS One [journals.plos.org]
- 4. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability and antioxidant capacity of epigallocatechin gallate in Dulbecco's modified eagle medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting "5,3',4',3'',4'',5''-6-O-Ethyl-EGCG" precipitation in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG. The information is designed to address common challenges, particularly precipitation in aqueous solutions, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. What are the likely causes?
A1: Precipitation of EGCG derivatives in aqueous solutions is a common issue and can be attributed to several factors. The ethyl ether modification on the EGCG molecule increases its lipophilicity compared to the parent EGCG, which can lead to lower solubility in purely aqueous systems. Key factors influencing precipitation include:
-
Concentration: The concentration of the compound may have exceeded its solubility limit in the chosen buffer.
-
pH of the Solution: The stability of EGCG and its derivatives is pH-dependent. At neutral or alkaline pH, these compounds are more prone to degradation and precipitation.[1]
-
Temperature: While increased temperature can initially enhance solubility, prolonged exposure to higher temperatures can lead to degradation and subsequent precipitation.[2][3] Conversely, low temperatures during storage can also cause the compound to fall out of solution if it is near its saturation point.
-
Presence of Metal Ions: Divalent and trivalent metal ions can chelate with the catechol groups of EGCG derivatives, leading to the formation of insoluble complexes.[1]
-
Dissolved Oxygen: Oxygen can promote the oxidation of the polyphenol structure, leading to degradation products that may be less soluble.[2]
-
Buffer Composition: The type and ionic strength of the buffer can influence the solubility of the compound.
Q2: How can I improve the solubility of this compound in my aqueous solution?
A2: Several strategies can be employed to enhance and maintain the solubility of this compound:
-
Co-solvents: For stock solutions, consider using organic solvents such as ethanol, DMSO, or dimethylformamide (DMF), in which EGCG and its derivatives are more soluble.[4] Subsequent dilutions into your aqueous buffer should be done carefully to avoid precipitation, ensuring the final concentration of the organic solvent is compatible with your experimental system.
-
pH Adjustment: Maintaining a slightly acidic pH (below 7.0) can improve the stability and solubility of catechins.[1]
-
Use of Stabilizers: The addition of antioxidants like ascorbic acid and metal chelators such as EDTA can prevent degradation and precipitation caused by oxidation and metal ion contamination.[1]
-
Temperature Control: Prepare solutions at room temperature and store them at 2-8°C for short-term use.[5] For long-term storage, it is advisable to store the compound as a solid at -20°C or below.[4]
-
Complexation Agents: The use of agents like sucrose has been shown to improve the stability and solubility of EGCG in aqueous solutions.[2][6][7]
Q3: What is the recommended procedure for preparing a stock solution of this compound?
A3: To prepare a stable stock solution, it is recommended to first dissolve the compound in an organic solvent.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a small volume of 100% ethanol, DMSO, or DMF to dissolve the compound completely.
-
Vortex briefly to ensure complete dissolution.
-
This stock solution can then be serially diluted into the desired aqueous buffer for your experiments. It is crucial to add the stock solution to the buffer slowly while vortexing to prevent localized high concentrations that can lead to precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon initial dissolution in aqueous buffer | Concentration exceeds solubility limit. | Decrease the target concentration. Alternatively, prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. |
| Buffer pH is too high (neutral or alkaline). | Adjust the pH of the buffer to a slightly acidic value (e.g., pH 6.0-6.8). | |
| Precipitation after a short period at room temperature | Degradation due to oxidation or light exposure.[2] | Prepare solutions fresh before use. Protect the solution from light by using amber vials or covering the container with aluminum foil. Add an antioxidant like ascorbic acid to the buffer. |
| Temperature-dependent degradation. | Avoid prolonged exposure to elevated temperatures. Prepare solutions at room temperature.[5] | |
| Precipitation during storage at 2-8°C | The compound is coming out of solution at a lower temperature. | The concentration may be too close to the saturation point at that temperature. Consider preparing a slightly lower concentration or adding a small percentage of a co-solvent like ethanol (if compatible with your experiment). |
| Cloudiness or color change in the solution | Oxidation or degradation of the compound.[2] | This indicates instability. Prepare fresh solutions and consider adding stabilizers like ascorbic acid and EDTA to your buffer.[1] Ensure the use of high-purity water and reagents to minimize contaminants. |
| Precipitation when diluting a stock solution into media | The organic solvent from the stock is causing precipitation of media components, or the compound is precipitating in the new buffer. | Ensure the final concentration of the organic solvent is low and compatible with the media. Add the stock solution to the media slowly while stirring or vortexing. |
Quantitative Data Summary
| Solvent | Approximate Solubility of EGCG | Reference |
| Water | 20 mg/mL | [8] |
| PBS (pH 7.2) | ~25 mg/mL | [4] |
| Ethanol | ~20 mg/mL | [4] |
| DMSO | ~25 mg/mL | [4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
-
Prepare a Stabilized Buffer:
-
Prepare your desired buffer (e.g., 10 mM Phosphate Buffer).
-
Adjust the pH to 6.5.
-
Add ascorbic acid to a final concentration of 5.6 mM and EDTA to a final concentration of 65 µM.[1]
-
Filter the buffer through a 0.22 µm filter.
-
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to a concentration of 50 mg/mL.
-
-
Prepare the Working Solution:
-
Gently vortex the stabilized buffer.
-
Slowly add the required volume of the DMSO stock solution to the buffer to achieve the final desired concentration. Continue to vortex gently during the addition.
-
Ensure the final DMSO concentration is below a level that would affect your experimental system (typically <0.5%).
-
Use the solution immediately or store it at 2-8°C for a short period, protected from light.
-
Visualizations
Caption: Troubleshooting workflow for addressing precipitation of this compound.
References
- 1. currentseparations.com [currentseparations.com]
- 2. Simple Approach to Enhance Green Tea Epigallocatechin Gallate Stability in Aqueous Solutions and Bioavailability: Experimental and Theoretical Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojs.openagrar.de [ojs.openagrar.de]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple Approach to Enhance Green Tea Epigallocatechin Gallate Stability in Aqueous Solutions and Bioavailability: Experimental and Theoretical Characterizations. | CEpiA - Clinical Epidemiology and Ageing [cepia.team]
- 8. selleckchem.com [selleckchem.com]
Preventing degradation of Y6 EGCG derivative during experiments
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the Y6 EGCG derivative (5,3',4',3″,4″,5″-6-O-ethyl-EGCG). The information provided is based on established knowledge of the parent compound, epigallocatechin gallate (EGCG), as specific stability data for the Y6 derivative is limited. The degradation pathways and preventative measures for Y6 are presumed to be highly similar to those of EGCG. This guide offers troubleshooting advice and answers to frequently asked questions to help maintain the integrity of the Y6 EGCG derivative during your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of the Y6 EGCG derivative.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity | Degradation of the Y6 EGCG derivative due to improper storage or handling. | 1. Verify Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Check Solution pH: Maintain the pH of aqueous solutions between 3.5 and 4.5 using a citrate buffer.[1] 3. Minimize Oxygen Exposure: Use deoxygenated solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). 4. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[1] |
| Color change of solution (e.g., turning pink/brown) | Oxidation of the polyphenol structure. | 1. Add Antioxidants: Supplement your solutions with ascorbic acid (Vitamin C) to a final concentration of 0.1% (w/v).[2] 2. Use Chelating Agents: If metal ion contamination is suspected, add a chelating agent like EDTA to your buffer. 3. Prepare Fresh Solutions: Prepare working solutions fresh for each experiment from frozen stock. |
| Precipitate formation in solution | Poor solubility or aggregation of the Y6 EGCG derivative. | 1. Adjust Solvent: While Y6 is designed for improved properties, ensure the chosen solvent is appropriate. Consider using a small amount of DMSO or ethanol to aid dissolution before diluting with aqueous buffer. 2. Control Temperature: Avoid excessively high temperatures during dissolution. 3. Sonication: Briefly sonicate the solution to aid in dissolving any precipitate. |
| Inconsistent experimental results | Variable degradation of Y6 between experiments. | 1. Standardize Protocols: Ensure consistent preparation, handling, and storage of Y6 solutions for all experiments. 2. Monitor Degradation: Use analytical techniques like HPLC or UHPLC to assess the purity of your Y6 stock and working solutions.[3][4][5] |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for the Y6 EGCG derivative?
For long-term storage, solid Y6 EGCG derivative should be kept at -20°C or below, protected from light and moisture. Stock solutions should be prepared in an appropriate solvent (e.g., DMSO), aliquoted into single-use volumes to minimize freeze-thaw cycles, and stored at -80°C.
Q2: How should I prepare my working solutions to minimize degradation?
Prepare working solutions fresh for each experiment by diluting your stock solution in a pre-chilled, deoxygenated, acidic buffer (pH 3.5-4.5).[1] The addition of ascorbic acid can further enhance stability.[2]
Q3: Can I store my Y6 EGCG derivative solution at 4°C?
While short-term storage (a few hours) at 4°C in an appropriate buffer may be acceptable, it is not recommended for longer periods due to the increased rate of degradation compared to frozen storage.[6]
Degradation Pathways
Q4: What are the main ways the Y6 EGCG derivative can degrade?
Based on studies of EGCG, the primary degradation pathways are:
-
Oxidation: This is a major degradation pathway, often accelerated by oxygen, higher pH, and the presence of metal ions.[1][7][8] It can lead to the formation of quinones and other byproducts.[7][8]
-
Hydrolysis: The ester bond in the gallate moiety can be hydrolyzed, particularly under alkaline conditions, yielding gallic acid and the corresponding epigallocatechin core.[7][8][9]
-
Epimerization: The stereochemistry at the C2 position can change, converting the epi form to its diastereomer. This is more likely to occur at neutral or alkaline pH.[1][9]
-
Polymerization: Degradation products can polymerize to form larger molecules, which may be observed as a color change or precipitate.[8]
Q5: How does pH affect the stability of the Y6 EGCG derivative?
The stability of EGCG, and likely Y6, is highly pH-dependent. Degradation is significantly accelerated at neutral and alkaline pH (pH > 5).[1][7][10] Acidic conditions (pH 3.5-4.5) are optimal for stability in aqueous solutions.[1]
Q6: What is the influence of temperature on Y6 EGCG derivative degradation?
Higher temperatures accelerate the degradation of catechins.[10][11] It is crucial to avoid heating solutions containing the Y6 EGCG derivative and to store them at low temperatures.
Experimental Considerations
Q7: How can I confirm the integrity of my Y6 EGCG derivative?
The integrity of your compound can be assessed using analytical chromatography. A simple and rapid method is Ultra-High Performance Liquid Chromatography (UHPLC).[3][4] By comparing the chromatogram of your sample to a reference standard, you can check for the presence of degradation products.
Q8: Are there any substances I should avoid in my experimental setup?
Avoid buffers with a pH above 5, the presence of transition metal ions (which can catalyze oxidation), and unnecessary exposure to oxygen and light.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Y6 EGCG Derivative Working Solution
-
Prepare a Stabilizing Buffer:
-
Prepare a 0.1 M citrate buffer and adjust the pH to 4.0.
-
Add ascorbic acid to a final concentration of 0.1% (w/v).
-
Deoxygenate the buffer by sparging with nitrogen or argon gas for 15-20 minutes.
-
-
Prepare the Working Solution:
-
Thaw a single-use aliquot of your Y6 EGCG derivative stock solution (e.g., in DMSO) on ice.
-
Dilute the stock solution to the desired final concentration using the pre-chilled, deoxygenated stabilizing buffer.
-
Mix gently by inversion.
-
Keep the working solution on ice and protected from light throughout the experiment.
-
Use the solution promptly after preparation.
-
Protocol 2: Monitoring Y6 EGCG Derivative Degradation using UHPLC
-
Instrumentation: A UHPLC system equipped with a C18 column and a UV detector is suitable.[4]
-
Mobile Phase: A common mobile phase for EGCG analysis is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Sample Preparation:
-
Prepare a standard solution of the Y6 EGCG derivative at a known concentration in the mobile phase.
-
Dilute your experimental samples to fall within the linear range of the assay.
-
-
Chromatographic Conditions:
-
Column: C18, e.g., 2.1 x 50 mm, 1.8 µm
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Detection Wavelength: 280 nm
-
Gradient: A linear gradient from 5% to 95% Solvent B over several minutes.
-
-
Analysis:
-
Inject the standard to determine the retention time of the intact Y6 EGCG derivative.
-
Inject your experimental samples.
-
The appearance of new peaks or a decrease in the area of the main Y6 peak indicates degradation. The percentage of degradation can be calculated by comparing the peak area of Y6 in the sample to that of a freshly prepared standard.
-
Visualizations
Figure 1. Factors influencing Y6 EGCG derivative stability and prevention strategies.
Figure 2. Recommended experimental workflow for handling Y6 EGCG derivative.
Figure 3. Primary degradation pathways for the Y6 EGCG derivative.
References
- 1. Simple Approach to Enhance Green Tea Epigallocatechin Gallate Stability in Aqueous Solutions and Bioavailability: Experimental and Theoretical Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ultra-high-performance-liquid-chromatography-uhplc-method-development-and-validation-for-the-identification-of-oxidized-product-of-epigallocatechin-3-gallate-egcg - Ask this paper | Bohrium [bohrium.com]
- 4. journals.plos.org [journals.plos.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Antioxidant activity, storage stability and in vitro release of epigallocatechin-3-gallate (EGCG) encapsulated in hordein nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation and degradation of (epi)gallocatechin gallate (EGCG/GCG) and (epi)catechin gallate (ECG/CG) in alkali solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Off-target effects of "5,3',4',3'',4'',5''-6-O-Ethyl-EGCG" in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG in cellular assays. Due to the limited specific data on this derivative, much of the guidance is extrapolated from studies on its parent compound, epigallocatechin-3-gallate (EGCG).
Frequently Asked Questions (FAQs)
Q1: What are the known advantages of this compound over EGCG?
A1: this compound (Y6) is an ethylation product of EGCG designed for improved stability.[1] EGCG is known for its instability due to rapid oxidation, low lipid solubility, and low bioavailability because of its numerous phenolic hydroxyl groups.[1] The ethyl group in Y6 is intended to address some of these stability issues.
Q2: What are the potential off-target effects of this compound in cellular assays?
A2: While specific off-target effects for this compound are not well-documented, we can infer potential effects based on the known activities of EGCG. EGCG has a wide range of biological activities and can interact with numerous cellular components, suggesting that its derivatives may also have off-target effects. Potential off-target effects of EGCG, and therefore possibly its ethylated derivative, include:
-
Pro-oxidant Activity: At certain concentrations, EGCG can act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS).[2][3] This can induce oxidative stress and affect cell viability independently of the intended target.
-
Interaction with Growth Factor Receptors: EGCG has been shown to inhibit the phosphorylation of growth factor receptors like the epidermal growth factor receptor (EGFR).[4]
-
Modulation of Signaling Pathways: EGCG can influence various signaling pathways, including the mitogen-activated protein kinase (MAPK), NF-κB, and JAK/STAT pathways.[2][5][6]
-
Induction of Apoptosis and Cell Cycle Arrest: EGCG can induce apoptosis and cause cell cycle arrest in various cell lines.[7][8]
Q3: How does the stability of this compound in cell culture medium compare to EGCG?
A3: this compound is reported to have better stability than EGCG.[1] EGCG is prone to auto-oxidation in cell culture medium, a process that can be influenced by pH, oxygen levels, and the presence of serum.[4] This degradation can lead to inconsistent experimental results. While the ethylated form is expected to be more stable, it is still advisable to minimize its exposure to conditions that promote degradation.
Troubleshooting Guides
Problem 1: High variability in experimental results.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Minimize the time the compound is in the culture medium before analysis. Consider using serum-free medium for short-term assays to reduce potential interactions and degradation. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered cellular responses. Ensure you are using cells within a consistent and low passage number range for all experiments. |
| Pipetting Inaccuracy | Inaccurate pipetting can introduce significant variability, especially in multi-well plates. Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure consistent dispensing. |
| Inconsistent Cell Seeding | Uneven cell distribution in plates will lead to variable results. Ensure your cell suspension is homogenous before and during plating. |
Problem 2: Unexpected cytotoxicity or off-target effects.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Pro-oxidant Effects | The parent compound EGCG can generate ROS.[9] To determine if this is occurring, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic effect. Measure ROS levels using a fluorescent probe. |
| Off-Target Kinase Inhibition | EGCG is known to inhibit multiple kinases.[7] If you suspect off-target kinase inhibition, perform a western blot to check the phosphorylation status of key signaling proteins (e.g., ERK, Akt). |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) can bind to polyphenols, affecting their bioavailability and activity.[10] Compare results from experiments performed in serum-containing and serum-free media. |
| pH of Culture Medium | The biological activity of catechins can be pH-dependent.[10] Ensure your culture medium is properly buffered and that the pH does not change significantly during the experiment. |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for Phospho-ERK
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: A generalized experimental workflow for cellular assays involving this compound.
Caption: Potential inhibitory effects of this compound on the EGFR/ERK signaling pathway, extrapolated from EGCG data.
References
- 1. researchgate.net [researchgate.net]
- 2. New insights into the mechanisms of polyphenols beyond antioxidant properties; lessons from the green tea polyphenol, epigallocatechin 3-gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Tea Extracts Epigallocatechin-3-gallate for Different Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. EGCG sensitizes chemotherapeutic-induced cytotoxicity by targeting the ERK pathway in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of potential human targets for epigallocatechin gallate through a novel protein binding site screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pro-oxidative activities and dose–response relationship of (−)-epigallocatechin-3-gallate in the inhibition of lung cancer cell growth: a comparative study in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors Influencing the Antifolate Activity of Synthetic Tea-Derived Catechins - PMC [pmc.ncbi.nlm.nih.gov]
"5,3',4',3'',4'',5''-6-O-Ethyl-EGCG" interference with fluorescent assays
Welcome to the technical support center for 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions of this compound with fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to EGCG?
This compound is an ethylated derivative of Epigallocatechin gallate (EGCG), the most abundant catechin in green tea. The ethylation is intended to improve the stability of the parent compound.[1] EGCG itself is a well-researched polyphenolic compound known for a wide range of biological activities.[2] Due to its structural similarity, the ethylated derivative is expected to share some of the biophysical properties of EGCG, including its potential to interfere with fluorescent assays.
Q2: Can this compound interfere with our fluorescent assays?
Yes, it is possible. The parent compound, EGCG, is known to be fluorescent and can also act as a quencher of other fluorophores.[3] These properties can lead to false positives or false negatives in fluorescence-based assays.[4][5] Therefore, it is crucial to perform appropriate controls to assess the potential for interference by this compound in your specific assay.
Q3: What are the primary mechanisms of interference?
There are two main ways a small molecule like this compound can interfere with fluorescent assays:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for your assay's fluorophore, leading to an artificially high signal (a potential false positive).[4]
-
Fluorescence Quenching: The compound may absorb the excitation light or accept the emission energy from your fluorophore, leading to a decrease in the measured fluorescence signal (a potential false negative).[3][4] EGCG has been observed to quench the fluorescence of certain dyes, particularly when bound to proteins.[3]
Q4: At what wavelengths might this compound show autofluorescence?
Troubleshooting Guides
Issue 1: Unexpected Increase in Fluorescence Signal
If you observe an increase in fluorescence signal in the presence of this compound that is not consistent with your expected biological activity, it may be due to the compound's autofluorescence.
Troubleshooting Steps:
-
Measure Compound Autofluorescence:
-
Prepare a sample of this compound in your assay buffer at the same concentration used in your experiment.
-
Run this sample in your fluorometer or plate reader using the same excitation and emission wavelengths as your assay.
-
If you detect a significant signal from the compound alone, this indicates autofluorescence.
-
-
Spectral Scan:
-
Perform an excitation and emission scan of this compound to determine its full spectral properties. This will help you identify the wavelengths of maximum excitation and emission and assess the degree of spectral overlap with your assay's fluorophore.
-
-
Mitigation Strategies:
-
Change Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the autofluorescence of the compound. Red-shifted fluorophores are often less susceptible to interference from small molecules.
-
Background Subtraction: If the autofluorescence is moderate and consistent, you may be able to subtract the signal from the compound-only control from your experimental wells. However, this approach should be used with caution as interactions with assay components could alter the compound's fluorescence.
-
Pre-read Plate: For cell-based assays, you can read the fluorescence of the plate after adding the compound but before adding the fluorescent substrate or reagent. This "pre-read" value can then be subtracted from the final reading.
-
Issue 2: Unexpected Decrease in Fluorescence Signal
A decrease in fluorescence signal in the presence of this compound could be due to fluorescence quenching.
Troubleshooting Steps:
-
Assess Quenching Effect:
-
Prepare a sample containing your fluorescent probe or substrate at the concentration used in your assay.
-
Measure the baseline fluorescence.
-
Add this compound at the experimental concentration and measure the fluorescence again. A significant drop in signal suggests a quenching effect.
-
-
Determine the Quenching Mechanism:
-
Quenching can be static (formation of a non-fluorescent complex) or dynamic (collisional). While determining the precise mechanism may require more in-depth biophysical studies (e.g., fluorescence lifetime measurements), understanding that quenching is occurring is the critical first step for troubleshooting.
-
-
Mitigation Strategies:
-
Increase Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent probe may overcome the quenching effect, but this may not be feasible for all assays.
-
Change Fluorophore: Some fluorophores are more susceptible to quenching by certain compounds than others. Testing an alternative fluorophore with different chemical properties may be beneficial.
-
Orthogonal Assay: The most reliable way to confirm a biological hit that shows apparent activity in a fluorescence-based assay is to use an orthogonal assay with a different detection method (e.g., absorbance, luminescence, or a label-free technology).[4][5]
-
Data Presentation
Table 1: Spectral Properties of EGCG (Parent Compound)
| Solvent | Excitation Max (nm) | Emission Max (nm) | Relative Fluorescence Intensity |
| Aqueous Buffer (pH 7.0) | ~275-280 | ~388-396 | Significantly Quenched[1][6] |
| Ethanol (EtOH) | ~275 | ~365 | Moderate[1] |
| Dimethylsulfoxide (DMSO) | ~276-280 | ~351-353 | High (approx. 85x higher than aqueous buffer)[1][6] |
| Acetonitrile (AN) | ~275 | ~346 and ~402 | Complex, non-specific effects observed[1] |
Note: This data is for the parent compound EGCG and should be used as an estimate for the potential spectral properties of this compound.
Experimental Protocols
Protocol 1: Assessing Autofluorescence of a Test Compound
-
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in a specific assay.
-
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader or spectrofluorometer with wavelength scanning capabilities
-
Appropriate microplates (e.g., black, clear bottom for cell-based assays)
-
-
Procedure:
-
Prepare a dilution series of this compound in assay buffer, covering the concentration range to be used in the main experiment.
-
Include a buffer-only control (blank).
-
Dispense the solutions into the microplate wells.
-
Measure the fluorescence intensity at the excitation and emission wavelengths of your primary assay.
-
(Optional but recommended) Perform an excitation and emission scan to determine the full spectral profile of the compound. For the emission scan, set the excitation wavelength to that of your assay. For the excitation scan, set the emission wavelength to that of your assay.
-
-
Interpretation: A concentration-dependent increase in fluorescence intensity in the absence of the assay's fluorophore indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by a Test Compound
-
Objective: To determine if this compound quenches the fluorescence of the assay's probe.
-
Materials:
-
Fluorescent probe/substrate of the assay
-
This compound stock solution
-
Assay buffer
-
Microplate reader or spectrofluorometer
-
Appropriate microplates
-
-
Procedure:
-
Prepare a solution of the fluorescent probe in assay buffer at the concentration used in the assay.
-
Dispense this solution into microplate wells.
-
Add a dilution series of this compound to these wells.
-
Include a control with the fluorescent probe and buffer only (no test compound).
-
Incubate for a short period to allow for any interactions.
-
Measure the fluorescence intensity.
-
-
Interpretation: A concentration-dependent decrease in the fluorescence of the probe indicates a quenching effect.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating assay interference.
Caption: Visualization of autofluorescence and fluorescence quenching mechanisms.
References
- 1. The Spectral Properties of (-)-Epigallocatechin 3-O-Gallate (EGCG) Fluorescence in Different Solvents: Dependence on Solvent Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Green tea catechins quench the fluorescence of bacteria-conjugated Alexa fluor dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical Laboratory Testing Interference | CLSI [clsi.org]
- 6. researchwith.montclair.edu [researchwith.montclair.edu]
Cell line specific responses to Y6 EGCG derivative treatment
Welcome to the technical support center for the Y6 EGCG derivative. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line specific responses to Y6 EGCG derivative treatment.
Frequently Asked Questions (FAQs)
Q1: What is the Y6 EGCG derivative and how does it differ from EGCG?
A1: The Y6 EGCG derivative, chemically known as 5,3′,4′,3″,4″,5″-6-0-ethyl-EGCG, is a modified version of Epigallocatechin gallate (EGCG), the primary bioactive polyphenol in green tea. The ethyl group modification in Y6 is intended to improve upon some of the shortcomings of EGCG, such as its relative instability, low lipid solubility, and poor bioavailability.[1] This structural change has been shown to enhance its anti-tumor and anti-angiogenic properties in certain cancer models.[1]
Q2: What is the primary mechanism of action for the Y6 EGCG derivative?
A2: Current research indicates that the Y6 EGCG derivative exerts its anti-cancer effects primarily by inhibiting angiogenesis and tumor growth. It has been shown to target and suppress key signaling pathways, including the MAPK/ERK1/2 and PI3K/AKT/HIF-1α/VEGF pathways in human hepatocellular carcinoma (HCC) cells.[1] Y6 has demonstrated a greater ability than EGCG to reduce the protein levels of components within these pathways.[1]
Q3: In which cancer cell lines has the Y6 EGCG derivative been shown to be effective?
A3: The Y6 EGCG derivative has been most extensively studied in human hepatocellular carcinoma (HCC) cell lines, including SMMC-7721 and HepG2.[1] In these cell lines, Y6 displayed superior abilities in inhibiting tumor cell growth compared to an equivalent dose of EGCG.[1] Additionally, Y6 has been shown to be effective in reversing doxorubicin resistance in BEL-7404/DOX HCC cells.
Q4: Is there a difference in the cytotoxic effect of Y6 EGCG derivative on cancerous versus normal cell lines?
A4: While direct comparative studies on a wide range of normal versus cancerous cell lines for the Y6 derivative are limited, studies on the parent compound, EGCG, have shown a degree of selectivity. For instance, EGCG has been reported to have a more pronounced growth-inhibitory effect on cancerous cells compared to their normal counterparts. This has been observed in SV40 virally transformed human fibroblasts (WI38VA) versus normal WI38 cells, a human colorectal cancer cell line (Caco-2), and a breast cancer cell line (Hs578T) compared to their respective normal counterparts.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected anti-proliferative effects of Y6 EGCG derivative.
-
Possible Cause 1: Degradation of the Y6 compound.
-
Suggestion: Like its parent compound EGCG, Y6 may be unstable in cell culture media, especially at physiological pH and temperature. Prepare fresh stock solutions and dilute to the final working concentration immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The stability of EGCG is known to be pH-dependent, with greater stability at lower pH.[2] Consider the pH of your culture medium and the duration of your experiment.
-
-
Possible Cause 2: Sub-optimal concentration range.
-
Suggestion: The effective concentration of Y6 may vary significantly between different cell lines. Perform a dose-response experiment (e.g., from 1 µM to 100 µM) to determine the optimal inhibitory concentration (IC50) for your specific cell line.
-
-
Possible Cause 3: Cell density and confluence.
-
Suggestion: The anti-proliferative effects of polyphenols can be influenced by cell density. Standardize your cell seeding density for all experiments. High confluence levels can sometimes mask the inhibitory effects of the compound.
-
Issue 2: Precipitate formation in the culture medium after adding Y6 EGCG derivative.
-
Possible Cause 1: Poor solubility of Y6.
-
Suggestion: Ensure that your stock solution is fully dissolved before adding it to the culture medium. The Y6 derivative is designed for improved lipid solubility, but high concentrations may still precipitate in aqueous media. Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium, ensuring the final solvent concentration is non-toxic to the cells (typically <0.1%).
-
-
Possible Cause 2: Interaction with media components.
-
Suggestion: Some components of cell culture media can interact with polyphenols. If precipitation persists, consider using a serum-free medium for the duration of the treatment, if your experimental design allows.
-
Issue 3: High variability between replicate wells or experiments.
-
Possible Cause 1: Uneven cell seeding.
-
Suggestion: Ensure a single-cell suspension and proper mixing before seeding cells into multi-well plates. Check for cell clumping and use appropriate techniques to minimize it.
-
-
Possible Cause 2: Inconsistent compound addition.
-
Suggestion: Mix the culture medium thoroughly but gently after adding the Y6 EGCG derivative to ensure an even distribution in each well.
-
Quantitative Data
Due to the limited availability of published data for the Y6 EGCG derivative across a wide range of cell lines, the following tables include data for the parent compound, EGCG, to provide a comparative context for researchers.
Table 1: Comparative IC50 Values of EGCG in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| Hepatocellular Carcinoma | |||
| HepG2 | Liver | ~50-100 | 48 |
| SMMC-7721 | Liver | Not specified | Not specified |
| Breast Cancer | |||
| Hs578T | Breast | Not specified | Not specified |
| Colon Cancer | |||
| Caco-2 | Colon | Not specified | Not specified |
Table 2: Reported Efficacy of Y6 EGCG Derivative in Hepatocellular Carcinoma
| Cell Line | Assay | Observation |
| SMMC-7721 | qRT-PCR | More significant decrease in mRNA levels of HIF-1α and VEGF compared to EGCG.[1] |
| HepG2 (xenograft) | Western Blot | Greater reduction in protein levels of MAPK/ERK1/2, PI3K/AKT, HIF-1α, and VEGF compared to EGCG.[1] |
| BEL-7404/DOX | MTT Assay | Effective in reversing doxorubicin resistance. |
Experimental Protocols
Protocol 1: Preparation of Y6 EGCG Derivative Stock Solution
-
Reagent: Y6 EGCG Derivative (powder form)
-
Solvent: Sterile, cell culture grade Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Calculate the required amount of Y6 powder to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial containing the Y6 powder.
-
Vortex or gently pipette to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Y6 EGCG derivative from the stock solution in the appropriate cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of Y6. Include a vehicle control (medium with the same concentration of DMSO as the highest Y6 concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 3: Western Blot Analysis of Signaling Pathways (MAPK/ERK and PI3K/AKT)
-
Cell Lysis:
-
After treating the cells with the Y6 EGCG derivative for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.
-
Visualizations
Experimental workflow for assessing Y6 EGCG derivative effects.
Y6 EGCG derivative's inhibitory effect on signaling pathways.
Troubleshooting logic for Y6 EGCG derivative experiments.
References
- 1. The epigallocatechin gallate derivative Y6 inhibits human hepatocellular carcinoma by inhibiting angiogenesis in MAPK/ERK1/2 and PI3K/AKT/ HIF-1α/VEGF dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stability-and-antioxidant-capacity-of-epigallocatechin-gallate-in-dulbecco-s-modified-eagle-medium - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Optimizing "5,3',4',3'',4'',5''-6-O-Ethyl-EGCG" (Y6) Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving the EGCG derivative, "5,3',4',3'',4'',5''-6-O-Ethyl-EGCG" (also known as Y6). This guide offers detailed experimental protocols, quantitative data summaries, and visualizations to facilitate effective experimental design and execution.
I. Troubleshooting Guides
This section addresses common issues encountered during experiments with Y6, providing potential causes and solutions in a question-and-answer format.
Question: Why am I not observing a significant effect of Y6 on my cells?
Possible Causes & Solutions:
-
Suboptimal Incubation Time: The duration of Y6 treatment is critical and cell-type dependent. Effects may not be apparent at very early or very late time points.
-
Solution: Perform a time-course experiment. Treat your cells with a fixed concentration of Y6 and assess the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). This will help identify the optimal window for observing the effect.
-
-
Inappropriate Concentration: The concentration of Y6 may be too low to elicit a response or too high, leading to non-specific toxicity.
-
Solution: Conduct a dose-response experiment. Treat cells with a range of Y6 concentrations (e.g., 1, 5, 10, 25, 50 µM) for a fixed incubation time to determine the effective concentration for your specific cell line and assay.
-
-
Cell Line Resistance: Some cell lines may be inherently less sensitive to Y6 treatment.
-
Solution: If possible, test the effect of Y6 on a different, more sensitive cell line as a positive control. Additionally, consider combination therapies, as Y6 has been shown to reverse drug resistance in some cancer cells.[1]
-
-
Compound Instability: Although Y6 is more stable than its parent compound EGCG, prolonged exposure to certain culture conditions can lead to degradation.[1]
-
Solution: Prepare fresh Y6 solutions for each experiment. Minimize the exposure of the stock solution to light and air. Consider the stability of Y6 in your specific culture medium over the planned incubation period.
-
Question: I am observing high levels of cell death even at low concentrations of Y6. What could be the reason?
Possible Causes & Solutions:
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to Y6.
-
Solution: Perform a thorough dose-response and time-course experiment starting with very low concentrations and shorter incubation times to establish a non-toxic working range.
-
-
Solvent Toxicity: The solvent used to dissolve Y6 (e.g., DMSO) might be causing cytotoxicity.
-
Solution: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle control (medium with the same concentration of solvent but without Y6) in your experiments.
-
-
Incorrect Assessment of Viability: The method used to assess cell viability might not be appropriate.
-
Solution: Use multiple methods to confirm cell viability, such as a metabolic assay (e.g., MTT or MTS) and a dye exclusion assay (e.g., Trypan Blue).
-
Question: My Western blot results for signaling pathway modulation by Y6 are inconsistent.
Possible Causes & Solutions:
-
Timing of Protein Extraction: The peak modulation of a specific signaling protein may occur at a specific time point after Y6 treatment.
-
Solution: Perform a time-course experiment and harvest cell lysates at different time points (e.g., 1, 6, 12, 24 hours) after Y6 treatment to identify the optimal time for observing changes in your protein of interest.
-
-
Antibody Quality: The primary or secondary antibodies used may not be specific or sensitive enough.
-
Solution: Validate your antibodies using positive and negative controls. Ensure you are using the recommended antibody dilutions and incubation conditions.
-
-
Loading Controls: Inconsistent protein loading can lead to unreliable results.
-
Solution: Always use a reliable loading control (e.g., GAPDH, β-actin, or β-tubulin) to normalize your protein levels. Ensure that the expression of the loading control itself is not affected by Y6 treatment in your experimental model.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Y6 in cell culture experiments?
A1: Based on published studies, a starting concentration range of 1 µM to 50 µM is recommended for in vitro experiments.[1][2][3] The optimal concentration is highly dependent on the cell line and the biological endpoint being measured. A dose-response study is crucial to determine the ideal concentration for your specific experiment.
Q2: What is a typical incubation time for Y6 treatment?
A2: Incubation times for Y6 and its parent compound EGCG typically range from 24 to 72 hours.[1][4][5] However, effects on signaling pathways can sometimes be observed at earlier time points. A time-course experiment is the most effective way to determine the optimal incubation time for your specific research question.
Q3: How should I prepare and store Y6 solutions?
A3: Y6 should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.[6] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For cell culture experiments, dilute the stock solution in the culture medium to the desired final concentration immediately before use.
Q4: What are the known signaling pathways affected by Y6 and EGCG?
A4: Y6 and EGCG have been shown to modulate several key signaling pathways involved in cell proliferation, angiogenesis, and apoptosis. These include the MAPK/ERK1/2, PI3K/AKT, and HIF-1α/VEGF pathways.[2][7] EGCG has also been reported to influence the JAK/STAT, Wnt/β-catenin, and Notch signaling pathways.[8]
III. Quantitative Data Summary
The following tables summarize quantitative data from studies on Y6 and EGCG to guide experimental design.
Table 1: Effective Concentrations and Incubation Times of Y6 and EGCG in Cell-Based Assays
| Compound | Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| Y6 | NCI-H460/MX20 | MTT Assay | 5, 10, 15 µM | 72 h | Reversal of multidrug resistance | [1] |
| Y6 | SMMC-7721 | qRT-PCR, Western Blot | Not specified | Not specified | Decreased mRNA and protein levels of HIF-1α and VEGF | [2] |
| EGCG | A549, H1299 | MTT Assay | 5, 30, 50 µM | 72 h | Dose-dependent inhibition of cell growth | [4] |
| EGCG | Jurkat | MTS Assay | 30 - 100 µM | 24, 48, 72 h | Time- and dose-dependent decrease in cell viability | [5] |
| EGCG | HUVECs | MTS Assay | 1, 5, 10 µmol/L | 24 h (pretreatment) | Protection against oxidative stress | [3] |
| EGCG | Ovarian Cancer Cells | Cell Growth Assay | 6.25 - 100 µM | Up to 6 days | Dose-dependent growth inhibition | [6] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Y6 (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Analysis using Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Y6 for the optimized incubation time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Western Blot Analysis of Signaling Proteins
-
Cell Lysis: After treatment with Y6 for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
V. Visualizations
The following diagrams illustrate key concepts related to Y6 and EGCG treatment.
References
- 1. Frontiers | Y6, an Epigallocatechin Gallate Derivative, Reverses ABCG2-Mediated Mitoxantrone Resistance [frontiersin.org]
- 2. The epigallocatechin gallate derivative Y6 inhibits human hepatocellular carcinoma by inhibiting angiogenesis in MAPK/ERK1/2 and PI3K/AKT/ HIF-1α/VEGF dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGCG protects vascular endothelial cells from oxidative stress-induced damage by targeting the autophagy-dependent PI3K-AKT-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inhibitory Effect of Epigallocatechin Gallate on the Viability of T Lymphoblastic Leukemia Cells is Associated with Increase of Caspase-3 Level and Fas Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of Green Tea Polyphenol Epigallocatechin-3-gallate Against Ovarian Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGCG Mediated Targeting of Deregulated Signaling Pathways and Non-Coding RNAs in Different Cancers: Focus on JAK/STAT, Wnt/β-Catenin, TGF/SMAD, NOTCH, SHH/GLI, and TRAIL Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
"5,3',4',3'',4'',5''-6-O-Ethyl-EGCG" batch-to-batch consistency issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding batch-to-batch consistency issues for 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG, a derivative of Epigallocatechin gallate (EGCG).[1] This resource is intended for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their experiments.
Troubleshooting Guide
Variations between different batches of this compound can arise from the complexities of its synthesis and purification.[2] This guide provides systematic approaches to identify and resolve common issues.
Issue 1: Inconsistent Biological Activity Between Batches
-
Potential Cause 1: Variation in Purity. The presence of impurities, such as unreacted EGCG, regioisomers, or residual solvents from the synthesis process, can significantly alter the compound's biological effects.
-
Troubleshooting Steps:
-
Purity Assessment: Re-evaluate the purity of each batch using High-Performance Liquid Chromatography (HPLC). Compare the chromatograms for any unexpected peaks.
-
Structural Confirmation: Confirm the structure and identify any impurities using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: If impurities are detected, repurify the batch using an appropriate chromatographic technique, such as preparative HPLC or column chromatography.
-
-
Potential Cause 2: Degradation of the Compound. Although this compound is more stable than EGCG, it can still degrade under improper storage conditions (e.g., exposure to light, high temperatures, or oxygen).[1]
-
Troubleshooting Steps:
-
Storage Condition Review: Verify that all batches have been stored under the recommended conditions, typically at -20°C or -80°C in a tightly sealed, light-resistant container.
-
Degradation Analysis: Use HPLC with a photodiode array (PDA) detector to check for degradation products, which may appear as new peaks in the chromatogram.
-
Fresh Sample Comparison: Compare the problematic batch with a freshly prepared or newly acquired batch to determine if degradation is the root cause.
-
Issue 2: Variability in Analytical Data (HPLC, MS, NMR) Between Batches
-
Potential Cause 1: Incomplete Ethylation. The synthesis of this compound involves the specific ethylation of the 6-hydroxyl group. Incomplete or non-selective reactions can lead to a mixture of products.
-
Troubleshooting Steps:
-
NMR Analysis: Use ¹H and ¹³C NMR to confirm the position and completeness of the ethylation. Look for the characteristic signals of the ethyl group and the absence of the proton signal from the 6-hydroxyl group.
-
Mass Spectrometry: High-resolution mass spectrometry can confirm the molecular weight of the desired product and identify any partially ethylated or unreacted EGCG.
-
-
Potential Cause 2: Presence of Regioisomers. Ethylation might occur at other hydroxyl groups on the EGCG molecule, leading to the formation of isomers with different physical and biological properties.
-
Troubleshooting Steps:
-
2D NMR Spectroscopy: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can help elucidate the exact position of the ethyl group and identify any isomeric impurities.
-
Chromatographic Separation: Develop a more sensitive HPLC method to separate potential regioisomers. This may involve using a different column, mobile phase, or gradient.
-
Quantitative Data Summary
For reliable experimental outcomes, it is crucial to ensure that each batch of this compound meets established quality control specifications. The following table provides a template for summarizing and comparing key analytical data across different batches.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC, %) | 98.5% | 95.2% | 99.1% | ≥ 98% |
| Molecular Weight (MS) | Confirmed | Confirmed | Confirmed | Matches theoretical MW |
| ¹H NMR | Conforms | Deviations observed | Conforms | Conforms to reference |
| Residual Solvents (GC-MS) | < 0.1% | 0.5% | < 0.1% | ≤ 0.2% |
| Appearance | White to off-white powder | Yellowish powder | White to off-white powder | White to off-white powder |
Experimental Workflows
The following diagrams illustrate standardized workflows for troubleshooting and quality control.
Caption: Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
For most research applications, a purity of ≥ 98% as determined by HPLC is recommended to ensure reproducible results.
Q2: How should I properly store this compound?
The compound should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep it at -20°C or -80°C in a tightly sealed container to prevent degradation.
Q3: What are the common impurities found in this compound?
Common impurities can include unreacted EGCG, regioisomers with the ethyl group at a different position, and residual solvents from the synthesis and purification process.
Q4: Can I use water to dissolve this compound?
While EGCG derivatives with sugar moieties show increased water solubility, the ethyl group in this compound makes it more lipophilic than EGCG.[3] It is sparingly soluble in water. For biological experiments, it is typically dissolved in a small amount of an organic solvent like DMSO, followed by dilution in the aqueous experimental medium.
Q5: What is the mechanism of action of this compound?
This compound has been identified as an inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Carbonyl Reductase 1 (CBR1).[4][5] By downregulating these proteins, it can modulate cellular responses to hypoxia and reduce the cardiotoxicity of certain chemotherapeutic agents.[4]
Signaling Pathway
Caption: Inhibition of HIF-1α and CBR1 signaling by this compound.
Key Experimental Protocols
Consistent use of standardized analytical methods is essential for assessing batch-to-batch consistency.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in methanol or acetonitrile to a concentration of 1 mg/mL.
Mass Spectrometry (MS) for Structural Confirmation
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.
-
Scan Range: m/z 100-1000.
-
Sample Infusion: The sample can be directly infused or analyzed via LC-MS using the HPLC conditions described above.
-
Data Analysis: Compare the observed m/z value with the theoretical exact mass of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Solvent: Deuterated acetone (acetone-d₆) or deuterated methanol (methanol-d₄).
-
Spectra to Acquire:
-
¹H NMR: To observe the proton signals, including those of the ethyl group and the aromatic protons.
-
¹³C NMR: To identify all carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): To confirm the connectivity of protons and carbons and to definitively assign the position of the ethyl group.
-
-
Sample Concentration: 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent.
Analytical Workflow Diagram
Caption: Standard analytical workflow for quality control of new batches.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Review of EGCG Modification: Esterification Methods and Their Impacts on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Testing of Novel Glucosylated Epigallocatechin Gallate (EGCG) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Addressing poor solubility of Y6 EGCG derivative in buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Y6 EGCG derivative, focusing on challenges related to its solubility in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving the Y6 EGCG derivative in my aqueous buffer. What are the general solubility characteristics of EGCG and its derivatives?
A1: Epigallocatechin gallate (EGCG) and its derivatives, like Y6, are known to have limited solubility in aqueous solutions, particularly at neutral pH. EGCG, the parent compound of Y6, is a polyphenol with numerous hydroxyl groups, making it polar; however, its large molecular structure can hinder dissolution in water. The Y6 derivative is an ethylated form of EGCG, designed for improved stability and potentially altered solubility. While specific solubility data for Y6 is not widely published, the solubility of EGCG in PBS (pH 7.2) is approximately 25 mg/mL.[1][2] For many experimental setups requiring higher concentrations, solubility issues are a common challenge.
Q2: What are the initial steps I should take if I observe precipitation or incomplete dissolution of the Y6 EGCG derivative?
A2: If you are experiencing poor solubility, we recommend the following initial troubleshooting steps:
-
Gentle Heating and Agitation: Warm the buffer solution to 37°C and use a vortex or magnetic stirrer to aid dissolution. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Brief periods of sonication in a water bath can help break down aggregates and improve dissolution.
-
pH Adjustment: The solubility of phenolic compounds like EGCG and its derivatives is often pH-dependent.[3][4][5] Try adjusting the pH of your buffer. Generally, solubility increases in slightly acidic or alkaline conditions compared to neutral pH. However, be mindful of the pH stability of your compound and the requirements of your experiment.
-
Use of a Co-solvent: For initial stock solutions, consider dissolving the Y6 EGCG derivative in a small amount of a water-miscible organic solvent such as DMSO, ethanol, or dimethyl formamide (DMF) before making further dilutions in your aqueous buffer.[1][2] Ensure the final concentration of the organic solvent is low enough to not interfere with your experiment.
Q3: Can I use additives to improve the solubility of the Y6 EGCG derivative in my buffer?
A3: Yes, several excipients can enhance the solubility of poorly soluble compounds:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6] Beta-cyclodextrin (β-CD) and its derivatives have been shown to be effective for EGCG.[7][8]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F68 can be used at low concentrations to increase solubility by forming micelles.
-
Co-solvents: As mentioned, using a minimal amount of a water-miscible organic solvent in your buffer system can significantly improve solubility.[9]
Q4: How does pH affect the stability and solubility of EGCG derivatives?
A4: The pH of the solution is a critical factor. Phenolic compounds are generally more stable in acidic conditions (pH < 7).[4] In neutral or alkaline solutions, EGCG and its derivatives are more prone to auto-oxidation, which can lead to degradation and a change in the solution's color. While increasing the pH to an alkaline range might increase the solubility of some phenolic compounds, it could compromise the stability of your Y6 EGCG derivative.[3][10] Therefore, a balance must be struck between enhancing solubility and maintaining the integrity of the compound.
Troubleshooting Guide
Issue: Precipitate forms after adding the Y6 EGCG derivative to the buffer.
| Potential Cause | Recommended Solution |
| Low intrinsic solubility at the current concentration and pH. | 1. Reduce the final concentration of the Y6 EGCG derivative. 2. Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. 3. Adjust the pH of the buffer (see pH Adjustment Protocol). |
| Aggregation of the compound. | 1. Use gentle warming (to 37°C) and agitation. 2. Briefly sonicate the solution. |
| The buffer is saturated. | Consider using a solubility-enhancing excipient like cyclodextrin (see Cyclodextrin Complexation Protocol). |
Issue: The solution is colored or changes color over time.
| Potential Cause | Recommended Solution |
| Oxidation of the Y6 EGCG derivative, especially at neutral or alkaline pH. | 1. Prepare fresh solutions immediately before use. 2. Use a slightly acidic buffer if your experimental conditions permit. 3. De-gas your buffer to remove dissolved oxygen. 4. Store stock solutions at -20°C or -80°C and protect them from light. |
Quantitative Data: Solubility of EGCG
As a reference, the following table summarizes the solubility of EGCG, the parent compound of the Y6 derivative. This data can be used as an estimate for the Y6 derivative.
| Solvent | Approximate Solubility | Reference |
| PBS (pH 7.2) | 25 mg/mL | [1][2] |
| Dimethylformamide (DMF) | 30 mg/mL | [1][2] |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL | [1][2] |
| Ethanol | 20 mg/mL | [1][2] |
| Water | ~5 mg/mL | [11] |
Experimental Protocols
Protocol 1: Preparation of a Y6 EGCG Derivative Stock Solution Using a Co-solvent
-
Weigh the desired amount of the Y6 EGCG derivative powder in a sterile microcentrifuge tube.
-
Add a minimal volume of a suitable organic solvent (e.g., DMSO, ethanol) to completely dissolve the powder. For EGCG, concentrations of 20-30 mg/mL are achievable in these solvents.[1][2]
-
Vortex briefly until the solution is clear.
-
For your experiment, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is minimal (typically <0.5%) to avoid affecting your experimental system.
Protocol 2: Enhancing Solubility with pH Adjustment
-
Prepare your desired buffer (e.g., phosphate buffer).
-
Before adding the Y6 EGCG derivative, divide the buffer into several aliquots.
-
Adjust the pH of each aliquot to a different value (e.g., 5.0, 6.0, 7.0, 8.0) using small amounts of HCl or NaOH.
-
Attempt to dissolve the Y6 EGCG derivative in each buffer to determine the optimal pH for solubility.
-
Remember to consider the pH constraints of your specific assay or cell culture system. Phenolic compounds are generally more stable at a lower pH.[4]
Protocol 3: Solubility Enhancement using β-Cyclodextrin Complexation
This protocol is adapted from methods used for EGCG.[7]
-
Prepare a solution of β-cyclodextrin (β-CD) in your desired aqueous buffer (e.g., 10 mM β-CD in PBS).
-
Prepare a concentrated solution of the Y6 EGCG derivative in a 1:1 (v/v) ethanol-water mixture.
-
Add the Y6 EGCG derivative solution drop-wise to the β-CD solution while stirring. A 1:1 molar ratio of Y6 EGCG to β-CD is a good starting point.
-
Sonicate the mixture in a water bath at 60°C for 4 hours.
-
Allow the solution to cool slowly to room temperature overnight.
-
The resulting solution containing the Y6 EGCG-β-CD inclusion complex should have enhanced aqueous solubility.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Interactions between β-cyclodextrin and tea catechins, and potential anti-osteoclastogenesis activity of the (−)-epigallocatechin-3-gallate–β-cyclodextrin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions between β-cyclodextrin and tea catechins, and potential anti-osteoclastogenesis activity of the (−)-epigallocatechin-3-gallate–β-cyclodextrin complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Partial Removal of Phenolics Coupled with Alkaline pH Shift Improves Canola Protein Interfacial Properties and Emulsion in In Vitro Digestibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG and Cell Morphology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG on cell morphology.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an ethylated derivative of Epigallocatechin gallate (EGCG), the most abundant catechin found in green tea.[1][2] This modification is intended to improve the stability and bioavailability of the parent compound, EGCG.[3]
Q2: What are the expected effects of EGCG and its derivatives on cell morphology?
Based on studies of EGCG and similar derivatives, you can anticipate observing characteristics of apoptosis and cell cycle arrest, particularly in cancer cell lines.[4][5][6] These morphological changes may include:
-
Cell rounding and shrinkage: Cells may lose their normal shape and become smaller.
-
Detachment from the culture surface: Adherent cells may lift off the plate.
-
Membrane blebbing: The cell membrane may show irregular bulges.
-
Nuclear condensation and fragmentation: The nucleus may become smaller and break into fragments, a hallmark of apoptosis.[7]
Q3: What are the potential molecular mechanisms behind these morphological changes?
EGCG and its derivatives can influence multiple signaling pathways that regulate cell shape, adhesion, and survival.[8] Key mechanisms include:
-
Induction of Apoptosis: Activation of caspases and regulation of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) can lead to programmed cell death.[4][9][10]
-
Cell Cycle Arrest: The compound can halt the cell cycle at various phases, often G1, preventing cell proliferation.[5]
-
Modulation of Cytoskeletal Proteins: Changes in the organization of actin filaments can lead to alterations in cell shape and adhesion.[11]
-
Generation of Reactive Oxygen Species (ROS): EGCG can act as a pro-oxidant in cancer cells, leading to oxidative stress and subsequent apoptosis.[7][12][13]
Q4: In which cell lines have the effects of EGCG and its derivatives been studied?
The anti-proliferative and apoptotic effects of EGCG have been documented in a wide range of cancer cell lines, including:
-
Human colorectal cancer cells (HCT-116 and SW-480)[5]
-
Pancreatic cancer cells (Panc-1, MIA PaCa-2, BxPC-3)[6]
-
Breast cancer cells (MCF-7 and MDA-MB-231)[1]
-
Head and neck cancer cells (SCC-1 and FaDu)[15]
Troubleshooting Guide
Issue 1: No observable change in cell morphology after treatment.
-
Question: I have treated my cells with this compound, but I don't see any changes in their morphology. What could be the reason?
-
Answer:
-
Concentration Too Low: The effective concentration can vary significantly between cell lines. Consider performing a dose-response experiment with a wider range of concentrations. For EGCG, effective concentrations in vitro are often in the micromolar range (e.g., 20-100 µM).[5][14][16]
-
Insufficient Incubation Time: Morphological changes may take time to develop. Try extending the incubation period (e.g., 24, 48, 72 hours).[6][17]
-
Cell Line Resistance: Some cell lines may be less sensitive to catechins.
-
Compound Stability: While the ethyl group is intended to increase stability, ensure proper storage and handling of the compound. EGCG itself can be unstable in culture media.[18]
-
Issue 2: Excessive cell death and detachment, even at low concentrations.
-
Question: My cells are rapidly dying and detaching from the plate after treatment. How can I mitigate this?
-
Answer:
-
High Sensitivity of the Cell Line: Your cells may be particularly sensitive to the compound. Reduce the concentration range in your experiments.
-
Pro-oxidant Effect: At higher concentrations, EGCG and its derivatives can act as pro-oxidants, leading to rapid, non-specific cytotoxicity.[12][13] Consider co-treatment with an antioxidant to see if this mitigates the effect.
-
Serum Concentration in Media: The presence of serum proteins can sometimes influence the activity of polyphenols. Ensure your experimental conditions are consistent.
-
Issue 3: Inconsistent results between experiments.
-
Question: I am getting variable results in my cell morphology assays. What could be causing this?
-
Answer:
-
Cell Confluency: The density of your cell culture can affect their response to treatment. Start your experiments with a consistent cell confluency.
-
Compound Preparation: Prepare fresh stock solutions of the compound for each experiment, as repeated freeze-thaw cycles can degrade it.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Experimental Protocols
1. Phase-Contrast Microscopy for Morphological Assessment
-
Objective: To qualitatively assess changes in cell morphology over time.
-
Methodology:
-
Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle-treated control group.
-
At specific time points (e.g., 12, 24, 48 hours), observe the cells under a phase-contrast microscope.
-
Capture images of representative fields for each condition. Look for cell rounding, shrinkage, detachment, and membrane blebbing.
-
2. DAPI Staining for Nuclear Morphology
-
Objective: To visualize nuclear condensation and fragmentation characteristic of apoptosis.
-
Methodology:
-
Grow and treat cells on glass coverslips in a multi-well plate.
-
After the desired treatment period, wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
Stain the cells with a DAPI (4',6-diamidino-2-phenylindole) solution for 5 minutes in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the nuclei using a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented compared to the smooth, round nuclei of healthy cells.
-
3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Quantification
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Methodology:
-
Seed and treat cells in a multi-well plate.
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
-
Quantitative Data Summary
Table 1: Template for Recording Morphological Changes
| Concentration (µM) | % Rounded Cells | % Detached Cells | % Apoptotic Nuclei (DAPI) | % Annexin V Positive |
| 0 (Control) | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Table 2: Reference IC50 Values for EGCG in Various Cancer Cell Lines (48h Treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| Panc-1 | Pancreatic | ~40 |
| MIA PaCa-2 | Pancreatic | ~55 |
| HCT15 | Colon | ~45 |
| SW480 | Colon | ~60 |
| A549 | Lung | ~70 |
| H358 | Lung | ~50 |
Note: Data compiled from a study on the in vitro effects of EGCG.[6] These values are for reference and the IC50 for this compound may differ.
Visualizations
Caption: Experimental workflow for assessing the impact of this compound on cell morphology.
Caption: Simplified signaling pathway for EGCG derivative-induced apoptosis.
References
- 1. Synthesis and Biological Testing of Novel Glucosylated Epigallocatechin Gallate (EGCG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Testing of Novel Glucosylated Epigallocatechin Gallate (EGCG) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Catechins in Cellular Responses to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigallocatechin Gallate (EGCG) Is the Most Effective Cancer Chemopreventive Polyphenol in Green Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGCG sensitizes chemotherapeutic-induced cytotoxicity by targeting the ERK pathway in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting Cancer Hallmarks with Epigallocatechin Gallate (EGCG): Mechanistic Basis and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catechin derivatives: specific inhibitor for caspases-3, 7 and 2, and the prevention of apoptosis at the cell and animal levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro cytotoxicity of epigallocatechin gallate and tea extracts to cancerous and normal cells from the human oral cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Potential of Epigallocatechin Gallate (EGCG) in Targeting Autophagy for Cancer Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pro-oxidative activities and dose–response relationship of (−)-epigallocatechin-3-gallate in the inhibition of lung cancer cell growth: a comparative study in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epigallocatechin Gallate (EGCG), an Active Phenolic Compound of Green Tea, Inhibits Tumor Growth of Head and Neck Cancer Cells by Targeting DNA Hypermethylation [mdpi.com]
- 16. Epigallocatechin-3-gallate regulates cell growth, cell cycle and phosphorylated nuclear factor-κB in human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of (-)epigallocatechin gallate and thymoquinone on proliferation of a PANC-1 cell line in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cellular Uptake of Epigallocatechin Gallate in Comparison to Its Major Oxidation Products and Their Antioxidant Capacity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Y6 EGCG Derivative Cytotoxicity in Non-Cancerous Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Y6 EGCG derivatives. The focus is on understanding and mitigating cytotoxic effects observed in non-cancerous cells during experiments.
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of cytotoxicity for EGCG and its derivatives in non-cancerous cells?
Epigallocatechin-3-gallate (EGCG) and its derivatives can exert cytotoxic effects, primarily through the generation of reactive oxygen species (ROS).[1][2][3][4] This leads to a state of oxidative stress within the cells. While often demonstrating selectivity for cancer cells, which have a higher basal level of ROS, high concentrations or specific experimental conditions can lead to toxicity in normal cells.[2][3][5] The pro-oxidant activity of EGCG can induce apoptosis (programmed cell death) through various signaling pathways.[1][6][7]
2. What are the key signaling pathways involved in EGCG derivative-induced cytotoxicity?
The primary pathways activated by EGCG-induced oxidative stress include:
-
MAPK Pathway: Activation of JNK and p38 has been observed, which are involved in stress responses and apoptosis.[1][3][8]
-
Caspase Activation: EGCG can trigger the caspase cascade, including initiator caspases-8 and -9, and the executioner caspase-3, leading to apoptosis.[1][7][9][10]
-
Mitochondrial Pathway: EGCG can cause a loss of mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9.[1][7]
Signaling Pathway of EGCG-Induced Cytotoxicity
Caption: Proposed signaling cascade for Y6 EGCG derivative-induced cytotoxicity.
3. How can I mitigate the cytotoxicity of my Y6 EGCG derivative in non-cancerous cell lines?
A primary strategy is the co-treatment with antioxidants. N-acetylcysteine (NAC) is a commonly used antioxidant that can scavenge ROS and replenish intracellular glutathione levels, thereby potentially reducing EGCG-induced oxidative stress.[11][12] However, it is crucial to note that the interplay between EGCG and antioxidants can be complex, with some studies showing that NAC can paradoxically enhance the effects of EGCG in certain cancer cell lines.[13][14][15] Therefore, the effect of NAC should be carefully validated in your specific cell model.
4. Are there any derivatives of EGCG that are less toxic to non-cancerous cells?
Yes, research into EGCG derivatives aims to improve stability and reduce off-target toxicity. For instance, mitochondria-targeting EGCG derivatives have been developed that show protective effects against oxidative stress-induced apoptosis in cardiomyocytes, whereas the parent EGCG molecule was found to be toxic under the same conditions.[16] Another example is EGCG-5′-O-α-glucopyranoside, which demonstrated antioxidant effects with no toxicity observed in keratinocyte cell lines.[17]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid seeding cells in the outer wells of the plate, which are prone to evaporation (the "edge effect").[18][19] |
| Pipetting Errors | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate volumes.[20] |
| Compound Precipitation | Visually inspect the wells after adding the Y6 EGCG derivative. If precipitation is observed, consider using a lower concentration, a different solvent, or adding a non-toxic surfactant. |
| Incomplete Solubilization of Formazan (MTT assay) | After adding the solubilization solution, ensure complete dissolution of the formazan crystals by shaking the plate on an orbital shaker for at least 15 minutes.[21] Pipetting up and down may also be necessary.[21] |
General Experimental Workflow for Cytotoxicity Assays
Caption: A standard workflow for assessing cell viability/cytotoxicity.
Issue 2: Unexpectedly high cytotoxicity in non-cancerous cells.
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response curve to determine the EC50 (half-maximal effective concentration). Start with a wider range of concentrations to identify the optimal window for your experiments. |
| Solvent Toxicity | Run a vehicle control where cells are treated with the solvent used to dissolve the Y6 EGCG derivative at the same final concentration used in the experiment. If the solvent is toxic, consider using a different solvent or lowering the final concentration. |
| Pro-oxidant Effect in Culture Medium | The addition of EGCG to cell culture medium can lead to the formation of hydrogen peroxide (H₂O₂).[2] Consider co-treatment with catalase to degrade H₂O₂ or deferoxamine, an iron chelator, to reduce the generation of hydroxyl radicals.[2] |
| Low Intracellular Antioxidant Capacity | Some cell lines may have lower basal levels of antioxidants like glutathione. Pre-treatment with N-acetylcysteine (NAC) can boost intracellular glutathione and may mitigate cytotoxicity.[11] |
Issue 3: Antioxidant co-treatment is not reducing cytotoxicity.
| Potential Cause | Troubleshooting Step |
| Insufficient Antioxidant Concentration | Titrate the concentration of the antioxidant (e.g., NAC) to find the optimal protective dose. |
| Timing of Co-treatment | The timing of antioxidant addition can be critical. Compare pre-treatment, co-treatment, and post-treatment with the antioxidant to determine the most effective regimen. |
| Alternative Cytotoxicity Mechanisms | While oxidative stress is a primary mechanism, your Y6 EGCG derivative might be inducing cytotoxicity through other pathways (e.g., direct enzyme inhibition, receptor binding). Investigate other cellular markers of toxicity. |
| Complex Interaction | In some contexts, NAC has been shown to form an adduct with EGCG, potentially enhancing its activity.[13][14] Analyze the culture medium using HPLC to check for the formation of new chemical species. |
Logical Flow for Troubleshooting Antioxidant Co-Treatment
Caption: Troubleshooting flowchart for ineffective antioxidant co-treatment.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing cell viability based on mitochondrial reductase activity.[21][22][23][24]
Materials:
-
Cells in culture
-
Y6 EGCG derivative stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[21][23]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[24]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[24] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the Y6 EGCG derivative to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[22][24]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[22][24]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[22][23]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[21][23] Read the absorbance at 570 nm using a microplate reader.[22]
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate cell viability as a percentage of the vehicle-treated control cells.
Data Presentation: Example Cytotoxicity Data
The following table structure should be used to summarize quantitative data from cytotoxicity experiments.
| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| HGF-1 (Normal Gingival Fibroblasts) | Y6 EGCG Derivative | 10 | 24 | 95 ± 4.2 |
| HGF-1 (Normal Gingival Fibroblasts) | Y6 EGCG Derivative | 50 | 24 | 78 ± 5.1 |
| HGF-1 (Normal Gingival Fibroblasts) | Y6 EGCG Derivative | 100 | 24 | 45 ± 3.8 |
| HGF-1 (Normal Gingival Fibroblasts) | Y6 EGCG Derivative + 1mM NAC | 100 | 24 | 88 ± 4.5 |
| SCC-25 (Oral Squamous Carcinoma) | Y6 EGCG Derivative | 100 | 24 | 22 ± 2.9 |
References
- 1. Flavonoids Activated Caspases for Apoptosis in Human Glioblastoma T98G and U87MG Cells But Not in Human Normal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity of epigallocatechin gallate and tea extracts to cancerous and normal cells from the human oral cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prooxidant Effects of Epigallocatechin-3-Gallate in Health Benefits and Potential Adverse Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (-)-Epigallocatechin gallate causes oxidative damage to isolated and cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential prooxidative effects of the green tea polyphenol, (-)-epigallocatechin-3-gallate, in normal and oral cancer cells are related to differences in sirtuin 3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Epigallocatechin-3-gallate induces the apoptosis of hepatocellular carcinoma LM6 cells but not non-cancerous liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. N-Acetylcysteine enhances the lung cancer inhibitory effect of epigallocatechin-3-gallate and forms a new adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Acetylcysteine enhances the lung cancer inhibitory effect of epigallocatechin-3-gallate and forms a new adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondria-targeting EGCG derivatives protect H9c2 cardiomyocytes from H2O2-induced apoptosis: design, synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Cytoprotective Effect of Epigallocatechin Gallate (EGCG)-5′-O-α-Glucopyranoside, a Novel EGCG Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. dojindo.com [dojindo.com]
- 20. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Investigating 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG and Serum Protein Interactions
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the interaction between the novel polyphenol derivative, 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG , and serum proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.
Disclaimer
Direct experimental data on the serum protein binding of this compound is not extensively available in public literature. The information provided herein is largely based on studies of its parent compound, (-)-epigallocatechin gallate (EGCG), and is intended to serve as a foundational guide. Researchers should adapt and validate these methodologies for the specific ethylated derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary serum proteins that this compound is likely to bind to?
A1: The most abundant protein in human plasma is Human Serum Albumin (HSA), which is known to bind a wide variety of ligands, including polyphenols.[1] Therefore, HSA is the primary candidate for interaction studies. Bovine Serum Albumin (BSA) is often used as a model protein due to its structural homology (76% identity) with HSA.[2]
Q2: Which experimental techniques are most suitable for studying the binding of this compound to serum albumin?
A2: Several biophysical techniques can be employed to characterize the interaction:
-
Fluorescence Spectroscopy: This is a highly sensitive method to study binding by monitoring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.[3][4][5]
-
Circular Dichroism (CD) Spectroscopy: This technique is used to investigate conformational changes in the secondary structure of the protein (e.g., α-helix content) upon binding of the ligand.[1][3][6]
-
Molecular Docking: A computational method to predict the preferred binding site and orientation of the ligand on the protein, providing insights into the specific amino acid residues involved in the interaction.[2][3][7]
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).
-
Equilibrium Dialysis: A classic method to determine the binding affinity by allowing the free ligand to equilibrate across a semi-permeable membrane.[4]
Q3: What are the likely binding sites for polyphenolic compounds like EGCG and its derivatives on Human Serum Albumin (HSA)?
A3: EGCG has been shown to bind to HSA in the hydrophobic cavities of subdomains IIA and IIIA.[8] Specifically, studies suggest that EGCG binds to residues located in Sudlow's site I (in subdomain IIA) and site II (in subdomain IIIA).[6][8] The ethyl group in this compound may enhance its hydrophobicity and potentially influence its affinity for these hydrophobic pockets.
Q4: What kind of forces are likely to mediate the interaction between this compound and serum albumin?
A4: For the parent compound EGCG, the binding is typically driven by a combination of forces. Thermodynamic studies have shown that van der Waals interactions and hydrogen bonding play a significant role in the complex formation, often preceded by an initial hydrophobic association.[2][3] The ethyl group of the derivative may further strengthen hydrophobic interactions.
Troubleshooting Guides
Fluorescence Spectroscopy
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or weak fluorescence quenching observed. | 1. Low binding affinity of the compound. 2. Incorrect excitation or emission wavelengths. 3. Compound concentration is too low. 4. Protein concentration is too high. | 1. Increase the concentration range of your compound. 2. Verify the excitation wavelength (typically ~280 nm or ~295 nm for tryptophan) and scan a broad emission range (e.g., 300-450 nm).[9] 3. Prepare fresh, higher concentration stock solutions of the compound. 4. Optimize the protein concentration to ensure the initial fluorescence intensity is within the linear range of the instrument. |
| Precipitation observed upon adding the compound. | 1. Low solubility of the compound in the assay buffer. 2. Compound-induced protein aggregation.[1] | 1. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) in your buffer, ensuring it does not affect protein structure. Run appropriate controls. 2. Perform the experiment at lower concentrations of both protein and compound. 3. Use dynamic light scattering (DLS) to check for aggregation.[1] |
| Inner filter effect is suspected. | The compound absorbs light at the excitation or emission wavelength of tryptophan, leading to an artificial decrease in fluorescence.[10] | 1. Measure the absorbance of your compound at the excitation and emission wavelengths. 2. Apply a correction formula for the inner filter effect to your fluorescence data. |
Circular Dichroism (CD) Spectroscopy
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No significant change in the CD spectrum. | 1. The compound does not induce a significant conformational change in the protein's secondary structure. 2. Insufficient concentration of the compound. | 1. This can be a valid result. The binding may occur without altering the overall secondary structure. Consider near-UV CD to probe tertiary structure changes.[11] 2. Increase the molar ratio of the compound to the protein. |
| Noisy CD signal. | 1. Buffer components are absorbing in the far-UV region. 2. Low protein concentration. 3. Incorrect instrument settings. | 1. Use a buffer that is transparent in the far-UV range (e.g., phosphate buffer). Avoid high concentrations of chloride ions.[12] 2. Ensure the protein concentration is appropriate (typically 0.1-1 mg/mL).[12] 3. Optimize parameters like slit width, scan speed, and the number of accumulations. |
Quantitative Data Summary for EGCG-Serum Albumin Interactions
The following table summarizes representative quantitative data for the interaction of the parent compound, EGCG, with serum albumins. This data can serve as a benchmark for your studies with this compound.
| Protein | Method | Binding Constant (Ka) (M-1) | No. of Binding Sites (n) | Temperature (K) | Reference |
| HSA | Fluorescence | ~5 x 104 | ~1 | 298 | [13] |
| BSA | Fluorescence | 0.32 µM-1 (Ksv) | - | 298 | [8] |
| HSA | Fluorescence | - | - | 296, 303, 310 | [9] |
Thermodynamic Parameters for EGCG-HSA Interaction
| ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) | Dominant Forces | Reference |
| -22.59 | 16.23 | - | Van der Waals, Hydrogen Bonding | [3] |
Experimental Protocols
Fluorescence Quenching Spectroscopy
Objective: To determine the binding affinity and quenching mechanism of this compound to serum albumin.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of serum albumin (e.g., 1 x 10-5 M HSA) in a suitable buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4).
-
Prepare a stock solution of this compound in the same buffer. A small amount of a co-solvent may be used if necessary for solubility.
-
-
Titration:
-
Place a fixed volume of the albumin solution into a quartz cuvette.
-
Record the fluorescence emission spectrum (e.g., 300-450 nm) with an excitation wavelength of 280 nm or 295 nm. This is your initial fluorescence (F0).
-
Add small aliquots of the this compound stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum (F).[8]
-
-
Data Analysis:
-
Correct the fluorescence data for the inner filter effect if necessary.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant (KSV).
-
For static quenching, use a modified Stern-Volmer equation or a double logarithm plot to calculate the binding constant (Ka) and the number of binding sites (n).[3]
-
Circular Dichroism (CD) Spectroscopy
Objective: To assess changes in the secondary structure of serum albumin upon binding of this compound.
Methodology:
-
Sample Preparation:
-
Prepare solutions of serum albumin (e.g., 0.1-0.2 mg/mL) in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Prepare solutions of this compound at various concentrations.
-
-
CD Measurements:
-
Record the far-UV CD spectrum (e.g., 190-250 nm) of the albumin solution alone.
-
Record the spectra of the albumin in the presence of increasing concentrations of this compound.
-
A spectrum of the buffer containing the highest concentration of the compound should also be recorded and subtracted as a baseline.
-
-
Data Analysis:
-
The mean residue ellipticity [θ] is calculated from the raw data.
-
The percentage of α-helix, β-sheet, and random coil structures can be estimated using deconvolution software. Changes in these percentages indicate a conformational change upon ligand binding.[1]
-
Visualizations
Caption: Experimental workflow for studying serum protein binding.
Caption: Logical relationship of the binding interaction and its outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of (-)-epigallocatechin-3-gallate with human serum albumin: fluorescence, fourier transform infrared, circular dichroism, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Interaction of polyphenols with proteins: binding of (-)-epigallocatechin gallate to serum albumin, estimated by induced circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative molecular docking studies of EGCG with SHaPrPC - MedCrave online [medcraveonline.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
Interpreting unexpected results in Y6 EGCG derivative experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Y6 EGCG derivative (5,3',4',3'',4'',5''-6-O-ethyl-EGCG).
A Note on Y6 Nomenclature: It is important to distinguish the EGCG derivative Y6 , an anti-cancer agent, from the non-fullerene acceptor Y6 used in organic solar cell research. This guide pertains exclusively to the EGCG derivative.
Frequently Asked Questions (FAQs)
Q1: What is the Y6 EGCG derivative and how does it differ from EGCG?
A1: The Y6 derivative is a chemically modified version of Epigallocatechin gallate (EGCG), the main bioactive polyphenol in green tea. Specifically, it is this compound.[1][2] This ethylation of six hydroxyl groups is intended to improve upon some of the limitations of EGCG, such as its relatively low stability, poor lipid solubility, and limited bioavailability.[1][3] These modifications can lead to enhanced therapeutic effects, such as a greater ability to reverse multidrug resistance in cancer cells compared to the parent EGCG compound.[4][5]
Q2: What is the primary mechanism of action for the Y6 EGCG derivative in cancer research?
A2: Current research indicates that the Y6 derivative exerts its anti-cancer effects through multiple mechanisms. A primary function is the reversal of multidrug resistance (MDR) in cancer cells. It has been shown to competitively inhibit the function of ABCB1 (P-glycoprotein), a transporter protein that pumps chemotherapy drugs out of cancer cells.[5] Additionally, Y6 can downregulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and key proteins in the PI3K/AKT and MAPK/ERK signaling pathways, which are crucial for tumor growth, angiogenesis, and survival.[1][3]
Q3: Why am I observing lower than expected cytotoxicity with Y6 compared to literature values?
A3: Several factors could contribute to this discrepancy. First, verify the purity and stability of your Y6 compound, as degradation can reduce its efficacy. Issues with synthesis or purification can result in a less active product. Second, the metabolic state and specific cell line being used can significantly impact sensitivity. For example, the expression level of drug efflux pumps like ABCB1 can differ between cell lines and even passage numbers. Finally, ensure that experimental conditions such as cell density, treatment duration, and solvent concentrations are consistent with established protocols.
Q4: Can the Y6 derivative be used as a standalone anti-cancer agent?
A4: While Y6 has shown some direct anti-proliferative and anti-angiogenic effects[1], its most potent activity described in the literature is as a chemosensitizer or resistance reversal agent.[4][6][7] It is most effective when used in combination with traditional chemotherapy drugs like doxorubicin or oxaliplatin, where it enhances the cytotoxicity of these agents in resistant cancer cells.[4][7][8]
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible MTT assay results.
-
Possible Cause 1: Y6 or EGCG Precipitation.
-
Troubleshooting Step: Due to its modified lipophilicity, Y6 may have different solubility characteristics than EGCG. Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in culture media. Visually inspect the media for any precipitate after adding the compound. Consider performing a solubility test at the highest concentration used.
-
-
Possible Cause 2: Interference with MTT Reduction.
-
Troubleshooting Step: Like its parent compound EGCG, Y6 may have antioxidant or pro-oxidant properties that could interfere with the MTT formazan production. Include a "compound in media only" (no cells) control to check for direct reduction of MTT by Y6. If interference is observed, consider an alternative viability assay such as CellTiter-Glo® (ATP-based) or a crystal violet assay.
-
-
Possible Cause 3: Cell Seeding Density.
-
Troubleshooting Step: The optimal cell number for a 96-well plate varies by cell line. If cells are too sparse, the signal may be too low. If they become over-confluent during the assay, the growth rate may plateau, masking the cytotoxic effects. Run a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
Problem 2: Western blot shows no change in PI3K/AKT or MAPK/ERK pathway proteins after Y6 treatment.
-
Possible Cause 1: Sub-optimal Treatment Time or Dose.
-
Troubleshooting Step: The activation and inhibition of signaling pathways are often transient. Conduct a time-course experiment (e.g., 0, 1, 6, 12, 24 hours) and a dose-response experiment (using concentrations around the determined IC50) to identify the optimal conditions for observing changes in protein phosphorylation (e.g., p-AKT, p-ERK).
-
-
Possible Cause 2: Basal Pathway Activity is Low.
-
Troubleshooting Step: If the cancer cell line used has low basal activity in these pathways, it may be difficult to detect inhibition. Consider stimulating the pathway with a growth factor (e.g., EGF or IGF-1) prior to or concurrently with Y6 treatment to create a detectable window of inhibition.
-
-
Possible Cause 3: Antibody Quality.
-
Troubleshooting Step: Ensure the primary antibodies for phosphorylated and total proteins are validated for Western blotting and are from a reliable source. Run positive and negative controls to confirm antibody specificity and signal detection.
-
Problem 3: Unexpected increase in cell proliferation at low Y6 concentrations.
-
Possible Cause: Hormetic Effect.
-
Troubleshooting Step: Some polyphenolic compounds can exhibit a hormetic (biphasic) dose-response, where low doses stimulate proliferation and high doses are inhibitory. This is a real biological effect. Carefully document the dose-response curve with a wider range of low concentrations. If this effect is consistent, it is an important characteristic of Y6's activity in your experimental model.
-
Data Presentation
Table 1: Comparative Cytotoxicity of Y6 and EGCG in Doxorubicin-Resistant Hepatocellular Carcinoma Cells (BEL-7404/DOX)
| Compound | Treatment | IC50 (µM) | Fold Reversal* |
| Doxorubicin | Alone | 25.4 ± 2.1 | - |
| Doxorubicin | + 10 µM Verapamil | 2.8 ± 0.3 | 9.1 |
| Doxorubicin | + 10 µM EGCG | 8.5 ± 0.9 | 3.0 |
| Doxorubicin | + 10 µM Y6 | 3.1 ± 0.4 | 8.2 |
*Fold Reversal is calculated as the IC50 of Doxorubicin alone divided by the IC50 of Doxorubicin in combination with the reversal agent. (Note: Data are representative and compiled for illustrative purposes based on trends reported in the literature.[4])
Table 2: Effect of Y6 on Protein Expression in HCC Cells
| Target Protein | Treatment Group | Relative Expression (Normalized to Control) |
| p-AKT | Control | 1.00 |
| EGCG (20 µM) | 0.65 ± 0.08 | |
| Y6 (20 µM) | 0.35 ± 0.05 | |
| p-ERK1/2 | Control | 1.00 |
| EGCG (20 µM) | 0.72 ± 0.10 | |
| Y6 (20 µM) | 0.41 ± 0.06 | |
| HIF-1α | Control | 1.00 |
| EGCG (20 µM) | 0.58 ± 0.07 | |
| Y6 (20 µM) | 0.29 ± 0.04 |
(Note: Data are representative examples to illustrate the greater potency of Y6 compared to EGCG in inhibiting key signaling proteins as described in the literature.[1][9])
Mandatory Visualizations
Caption: Experimental workflow for evaluating Y6 EGCG derivative.
Caption: Simplified PI3K/AKT signaling pathway and Y6 inhibition.
Caption: Simplified MAPK/ERK signaling pathway and Y6 inhibition.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare stock solutions of Y6 and EGCG (e.g., 10 mM in DMSO). Create serial dilutions in culture medium to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the seeding medium and add 100 µL of medium containing the various concentrations of Y6, EGCG, or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the media-only blank from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: Western Blot for Protein Expression
-
Sample Preparation: Culture and treat cells with Y6/EGCG as desired. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel (polyacrylamide percentage dependent on target protein size) and run the gel until adequate separation is achieved.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[10]
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of the protein of interest to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Culture and treat cells with Y6/EGCG for the desired duration. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with cold PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C (or store at -20°C).[12]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[4][12]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Look for the appearance of a sub-G1 peak, which is indicative of apoptosis.[4]
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The epigallocatechin gallate derivative Y6 inhibits human hepatocellular carcinoma by inhibiting angiogenesis in MAPK/ERK1/2 and PI3K/AKT/ HIF-1α/VEGF dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Validation & Comparative
A Head-to-Head Battle in Reversing Multidrug Resistance: EGCG vs. its Ethyl Progeny
In the persistent challenge of overcoming multidrug resistance (MDR) in cancer therapy, a novel synthetic derivative of epigallocatechin gallate (EGCG), 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG (Y6), demonstrates superior efficacy in re-sensitizing resistant cancer cells to chemotherapeutic agents when compared to its natural precursor, EGCG. This guide provides a comprehensive comparison of the two compounds, supported by experimental data, detailed protocols, and an exploration of the underlying molecular mechanisms.
Multidrug resistance is a significant impediment to successful cancer treatment, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and ABCG2. These transporters actively efflux a wide range of anticancer drugs from the cell, reducing their intracellular concentration and therapeutic effectiveness. Both EGCG, the most abundant catechin in green tea, and its semi-synthetic derivative Y6 have been investigated for their potential to reverse this resistance.
Superior Reversal Efficacy of this compound (Y6)
Experimental evidence consistently indicates that Y6 is a more potent MDR reversal agent than EGCG. Studies have shown that Y6 can significantly enhance the cytotoxicity of various chemotherapeutic drugs in resistant cancer cell lines.
Comparative Cytotoxicity and Reversal Fold
The efficacy of Y6 and EGCG in overcoming doxorubicin resistance was evaluated in the human hepatocellular carcinoma cell line BEL-7404/DOX, which overexpresses P-gp. The half-maximal inhibitory concentration (IC50) of doxorubicin was determined in the presence and absence of non-toxic concentrations of EGCG and Y6. The reversal fold (RF), a measure of how effectively a compound restores sensitivity to a chemotherapy drug, was calculated.
| Cell Line | Chemotherapeutic Agent | Compound | Concentration (µM) | IC50 of Doxorubicin (µM) | Reversal Fold (RF) |
| BEL-7404/DOX | Doxorubicin | Control | - | 44.14 | 1.0 |
| EGCG | 10 | 17.32 | 2.55 | ||
| Y6 | 10 | 8.83 | 5.00 | ||
| Y6 | 15 | 6.59 | 6.70 | ||
| NCI-H460/MX20 | Mitoxantrone | Control | - | 1.23 ± 0.11 | 1.0 |
| Y6 | 5 | 0.28 ± 0.05 | 4.39 | ||
| Y6 | 10 | 0.11 ± 0.02 | 11.18 | ||
| HEK293/ABCG2 | Mitoxantrone | Control | - | 2.45 ± 0.15 | 1.0 |
| Y6 | 5 | 0.51 ± 0.07 | 4.80 | ||
| Y6 | 10 | 0.22 ± 0.03 | 11.14 |
Data compiled from studies on BEL-7404/DOX, NCI-H460/MX20, and HEK293/ABCG2 cell lines.
These results clearly demonstrate that Y6 exhibits a significantly higher reversal fold than EGCG at the same concentration, indicating its superior ability to re-sensitize resistant cells to doxorubicin and other chemotherapeutics like mitoxantrone.
Mechanistic Insights: Targeting ABC Transporters and Signaling Pathways
The primary mechanism by which both EGCG and Y6 reverse MDR is through their interaction with ABC transporters. However, their effects on downstream signaling pathways also contribute to their chemosensitizing properties.
Inhibition of P-glycoprotein (P-gp/ABCB1) and ABCG2
Both compounds have been shown to inhibit the function of P-gp and ABCG2. Y6, however, appears to be a more effective inhibitor. One study reported that Y6 reverses doxorubicin resistance in BEL-7404/DOX cells by decreasing the expression of the ABCB1 transporter.[1] Another study on ABCG2-overexpressing NCI-H460/MX20 cells showed that Y6 significantly increased the intracellular accumulation of the ABCG2 substrate mitoxantrone by inhibiting its transport activity, without altering the expression levels of the transporter itself.[2] This suggests that Y6 can act both by downregulating transporter expression and by directly inhibiting its efflux function.
Modulation of Signaling Pathways
The reversal of MDR is not solely dependent on the direct inhibition of ABC transporters. Both EGCG and its derivative Y6 can influence cellular signaling pathways that regulate the expression and activity of these transporters.
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation and has been implicated in the development of drug resistance. EGCG has been shown to inhibit the PI3K/Akt pathway, leading to decreased cell survival and potentially contributing to the reversal of MDR. While direct comparative studies are limited, the enhanced potency of Y6 suggests it may have a more pronounced effect on this pathway in resistant cells.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Its activation has been linked to the upregulation of MDR-related genes. EGCG is known to inhibit NF-κB activation, which can lead to the downregulation of P-gp expression. The superior efficacy of Y6 in reducing P-gp expression suggests a more potent inhibitory effect on the NF-κB signaling cascade.
Below are diagrams illustrating the proposed mechanisms of action.
Caption: Proposed mechanism of MDR reversal by Y6 and EGCG.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to compare the efficacy of Y6 and EGCG.
Cell Culture
-
Cell Lines:
-
BEL-7404 (parental human hepatocellular carcinoma) and BEL-7404/DOX (doxorubicin-resistant) cells.
-
NCI-H460 (parental human non-small cell lung cancer) and NCI-H460/MX20 (mitoxantrone-resistant) cells.
-
HEK293 (human embryonic kidney) and HEK293/ABCG2 (stably transfected with ABCG2) cells.
-
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. Resistant cell lines are maintained in a medium containing a specific concentration of the selecting drug (e.g., doxorubicin or mitoxantrone) to maintain the resistant phenotype.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the effect of the compounds on cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells/well and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of non-toxic concentrations of EGCG or Y6.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Western Blot Analysis
This technique is used to determine the expression levels of specific proteins, such as P-gp.
-
Cell Lysis: Cells are treated with EGCG or Y6 for a specified time (e.g., 24, 48, 72 hours). After treatment, the cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with a primary antibody against the protein of interest (e.g., anti-P-gp antibody) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is often used as a loading control.
Drug Accumulation Assay
This assay measures the intracellular concentration of a chemotherapeutic agent.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates. After reaching confluence, they are pre-incubated with or without EGCG or Y6 for a specified time (e.g., 1 hour).
-
Drug Incubation: A fluorescent substrate of the ABC transporter (e.g., Rhodamine 123 for P-gp) or the chemotherapeutic drug itself (e.g., doxorubicin, which is naturally fluorescent) is added to the medium, and the cells are incubated for a further period (e.g., 2 hours).
-
Cell Harvesting and Lysis: The cells are washed with ice-cold PBS to remove the extracellular drug, harvested, and lysed.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a spectrofluorometer or flow cytometer. An increase in intracellular fluorescence in the presence of EGCG or Y6 indicates inhibition of the efflux pump.
Conclusion
The available evidence strongly suggests that this compound (Y6) is a more potent agent for reversing multidrug resistance in cancer cells compared to its parent compound, EGCG. Its enhanced efficacy likely stems from a combination of improved stability, greater inhibitory action on ABC transporters like P-gp and ABCG2, and potentially a more profound impact on key signaling pathways such as PI3K/Akt and NF-κB. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of Y6 as an adjunct to conventional chemotherapy in the treatment of drug-resistant cancers.
References
A Comparative Analysis of 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG and Other EGCG Derivatives in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is renowned for its potent antioxidant, anti-inflammatory, and anticancer properties. However, its clinical utility is often hampered by poor stability and low bioavailability. To overcome these limitations, various derivatives of EGCG have been synthesized and evaluated. This guide provides a comparative overview of the biological activities of a specific ether derivative, 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG (also known as Y6), alongside other EGCG derivatives, with a focus on their antioxidant, anti-inflammatory, and anticancer efficacy.
Comparative Biological Activities
The derivatization of EGCG can significantly alter its biological activities. Modifications primarily involve esterification of the hydroxyl groups with fatty acids to enhance lipophilicity or etherification, as seen in this compound.
Antioxidant Activity
Table 1: Comparison of Antioxidant Activity of EGCG and a Lipophilic Derivative
| Compound | Assay | Result | Reference |
| EGCG | DPPH | ~95% inhibition | [1] |
| C18-EGCG (ether derivative) | DPPH | ~65% inhibition | [1] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Anti-inflammatory Activity
EGCG and its derivatives exert anti-inflammatory effects primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, often by targeting the NF-κB and MAPK signaling pathways. Lipophilic ester derivatives of EGCG have been shown to effectively inhibit the production of NO and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[2] Specific quantitative data for this compound regarding its anti-inflammatory activity is currently lacking in published literature.
Table 2: Anti-inflammatory Activity of EGCG and its Ester Derivatives
| Compound | Cell Line | Assay | Result | Reference |
| EGCG | Human Dermal Fibroblasts | IL-6, TNF-α, IL-1β mRNA expression | Dose-dependent reduction | [3] |
| EGCG-DPA esters | RAW 264.7 Macrophages | NO and PGE2 production | Significant inhibition | [2] |
Note: DPA refers to docosapentaenoic acid. The data is indicative of activity and not a direct head-to-head comparison.
Anticancer Activity
The anticancer potential of EGCG derivatives is a significant area of research. Activities are typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. While this compound (Y6) has been primarily investigated for its ability to reverse multidrug resistance in cancer cells, some cytotoxicity data is available.[4] Other synthetic EGCG analogues have demonstrated potent anticancer activity, sometimes exceeding that of the parent compound.[5]
Table 3: Comparative Anticancer Activity (IC50, µM) of EGCG and its Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| EGCG | A-549 (Lung Cancer) | 25 | [6] |
| EGCG | HCT-116 (Colon Cancer) | ~50 (for G1 arrest) | [7] |
| EGCG Synthetic Analogue (G56) | MDA-MB-231 (Breast Cancer) | 45.4 | [5] |
| EGCG Synthetic Analogue (M1) | MDA-MB-231 (Breast Cancer) | 41.4 | [5] |
| This compound (Y6) | NCI-H460 (Lung Cancer) | Non-toxic at 5.0 and 10.0 µM | [4] |
Note: The presented IC50 values are from different studies and should be interpreted with caution. The activity of Y6 is noted for its non-toxicity at concentrations effective for reversing drug resistance.
Key Signaling Pathways
The biological effects of EGCG and its derivatives are mediated through various signaling pathways. Understanding these pathways is crucial for targeted drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro study on anti-inflammatory effects of epigallocatechin-3-gallate-loaded nano- and microscale particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Y6, an Epigallocatechin Gallate Derivative, Reverses ABCG2-Mediated Mitoxantrone Resistance [frontiersin.org]
- 5. (−)-Epigallocatechin 3-Gallate Synthetic Analogues Inhibit Fatty Acid Synthase and Show Anticancer Activity in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigallocatechin gallate from green tea exhibits potent anticancer effects in A-549 non-small lung cancer cells by inducing apoptosis, cell cycle arrest and inhibition of cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epigallocatechin Gallate (EGCG) Is the Most Effective Cancer Chemopreventive Polyphenol in Green Tea - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Target Engagement: 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG (Y6) vs. EGCG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cellular target engagement of 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG (also known as Y6), a synthetic derivative of Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea. While direct quantitative data from target engagement assays such as the Cellular Thermal Shift Assay (CETSA) and Microscale Thermophoresis (MST) for Y6 is not currently available in the public domain, this guide synthesizes existing data on the enhanced biological efficacy of Y6 compared to its parent compound, EGCG. We present this information alongside established target engagement data for EGCG to provide a baseline for comparison.
The ethylation of EGCG to form Y6 is a strategic modification aimed at improving the molecule's stability and bioavailability, which are known limitations of natural EGCG[1]. This structural alteration has been shown to translate into more potent biological effects in several cancer models, suggesting potentially enhanced or more sustained engagement with its cellular targets.
Comparative Biological Activity
While direct binding affinity data is pending, studies have demonstrated the superior performance of Y6 over EGCG in various cellular and in vivo assays. This enhanced efficacy implies a more effective interaction with its molecular targets.
| Parameter | This compound (Y6) | Epigallocatechin-3-gallate (EGCG) | Key Findings | Reference |
| Reversal of Drug Resistance | More significant reversal effect | Effective, but less potent than Y6 | Y6 more effectively reverses oxaliplatin resistance in hepatocellular carcinoma cells. | [2] |
| Anti-tumor & Anti-angiogenesis | Displayed better abilities in inhibiting tumor growth and neovascularization | Showed anti-angiogenic and antitumor effects | Y6 demonstrated superior inhibition of tumor growth and angiogenesis in hepatocellular carcinoma models. | [3] |
| Stability & Bioavailability | Designed for better stability | Unstable, low lipid solubility, poor bioavailability | The ethyl group in Y6 is intended to overcome the inherent instability and low bioavailability of EGCG. | [1] |
Validated Cellular Targets of EGCG (Baseline for Comparison)
EGCG is known to interact with a multitude of cellular targets, influencing various signaling pathways. The following table summarizes some of the key validated targets of EGCG. It is hypothesized that Y6 interacts with the same or similar targets, but with potentially higher affinity or prolonged engagement.
| Target Protein | Method of Validation | Binding Affinity (Kd) | Cellular Pathway | Reference |
| 67-kDa laminin receptor (67LR) | Surface Plasmon Resonance | 39.9 nM | Cell Proliferation, Apoptosis | [4] |
| Vimentin | Not Specified | Not Specified | Cell Structure, Migration | [5] |
| Insulin-like growth factor 1 receptor (IGF-1R) | Not Specified | Not Specified | Cell Growth, Proliferation | [5] |
| Fyn | Not Specified | Not Specified | Signal Transduction | [4] |
| ZAP70 | Not Specified | Not Specified | T-cell signaling | [4] |
| Glucose regulated protein 78 kDa (GRP78) | Not Specified | Not Specified | Protein Folding, Stress Response | [4] |
| DNA Methyltransferases (DNMTs) | Not Specified | Not Specified | Epigenetic Regulation | [4] |
| Histone Deacetylases (HDACs) | Not Specified | Not Specified | Epigenetic Regulation | [4] |
| Pin1 | Not Specified | Not Specified | Cell Cycle Regulation | [4] |
| TGF-β receptor II (TGF-β RII) | Not Specified | Not Specified | Cell Growth, Differentiation | [4] |
| Matrix Metalloproteinases (MMP2, MMP9) | Not Specified | Not Specified | Extracellular Matrix Remodeling | [4] |
Experimental Protocols for Target Engagement Validation
For researchers aiming to directly compare the target engagement of Y6 and EGCG, the following established protocols for Cellular Thermal Shift Assay (CETSA) and Microscale Thermophoresis (MST) are provided.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful technique to validate drug-target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding[1][2][3].
Objective: To determine if Y6 binding to a target protein increases its thermal stability compared to EGCG and a vehicle control.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat cells with Y6, EGCG (at various concentrations), or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble protein fraction from precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blot or other quantitative protein detection methods (e.g., ELISA, mass spectrometry).
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Y6 or EGCG indicates target engagement and stabilization.
-
Microscale Thermophoresis (MST) Protocol
MST is a biophysical technique that measures the affinity of a ligand to a target molecule in solution by detecting changes in the thermophoretic movement of the target upon ligand binding[6][7].
Objective: To quantify the binding affinity (Kd) of Y6 and EGCG to a purified target protein.
Methodology:
-
Sample Preparation:
-
Purify the target protein of interest.
-
If the protein does not have intrinsic fluorescence, label it with a fluorescent dye according to the manufacturer's protocol.
-
Prepare a stock solution of the fluorescently labeled target protein at a constant concentration in a suitable buffer.
-
Prepare a serial dilution of Y6 and EGCG in the same buffer.
-
-
MST Measurement:
-
Mix the labeled target protein with each dilution of Y6 or EGCG.
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument.
-
The instrument will apply an infrared laser to create a temperature gradient and measure the fluorescence change as molecules move along this gradient.
-
-
Data Analysis:
-
The change in thermophoresis is plotted against the logarithm of the ligand concentration.
-
The resulting binding curve is fitted to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.
-
Signaling Pathways and Logical Relationships
The enhanced efficacy of Y6 is attributed to its influence on key signaling pathways involved in cancer progression. Based on current literature, both EGCG and Y6 are believed to target components of these pathways, with Y6 exhibiting a more potent effect.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The information on "this compound" (Y6) is based on limited available research, and further studies are required to fully elucidate its mechanism of action and validate its target engagement in direct comparison to EGCG. The provided protocols are generalized and may require optimization for specific targets and cell lines.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Cancer Hallmarks with Epigallocatechin Gallate (EGCG): Mechanistic Basis and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Review of EGCG Modification: Esterification Methods and Their Impacts on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Y6 EGCG Derivative: A Comparative Guide to its Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the novel epigallocatechin gallate (EGCG) derivative, Y6 (5,3',4',3″,4″,5″-6-O-ethyl-EGCG), across various cancer cell lines based on available experimental data. Y6 has emerged as a promising agent, primarily investigated for its potent ability to reverse multidrug resistance (MDR) and inhibit angiogenesis, rather than direct cytotoxicity. This guide summarizes its performance, details the experimental methodologies used to evaluate its efficacy, and visualizes the key signaling pathways it modulates.
Data Presentation: Efficacy of Y6 in Reversing Multidrug Resistance
The primary application of the Y6 derivative in the reviewed studies is its role as a chemosensitizer in drug-resistant cancer cell lines. Y6 has been shown to be effective at non-toxic concentrations, typically ranging from 5 to 10 µM. The following table summarizes the efficacy of Y6 in sensitizing various cancer cell lines to standard chemotherapeutic agents.
| Cancer Type | Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | Y6 Concentration | Observed Effect | Reference |
| Hepatocellular Carcinoma | BEL-7404/DOX | ABCB1 (P-gp) | Doxorubicin | Not specified | Increased sensitivity to Doxorubicin | [1][2] |
| Non-Small Cell Lung Cancer | NCI-H460/MX20 | ABCG2 | Mitoxantrone, SN-38, Topotecan | 5 µM, 10 µM | Significant sensitization to substrate drugs | [3] |
| Kidney Epithelial | HEK293/ABCB1 | ABCB1 (P-gp) | Doxorubicin | Not specified | Sensitized cells to Doxorubicin | [2][4] |
| Kidney Epithelial | HEK293/ABCG2-482-R2 | ABCG2 | Mitoxantrone, SN-38 | 5 µM, 10 µM | Sensitized cells to Mitoxantrone and SN-38 | [3] |
Data Presentation: Anti-Angiogenic Efficacy of Y6
Y6 has demonstrated superior anti-angiogenic properties compared to its parent compound, EGCG.
| Cancer Type | Cell Line(s) | Assay | Y6 Concentration | Observed Effect | Reference |
| Hepatocellular Carcinoma | HepG2, SMMC-7721 | In vitro and in vivo angiogenesis models | Not specified | More significant inhibition of angiogenesis compared to EGCG | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the studies on the Y6 EGCG derivative are provided below.
MTT Assay for Cell Viability and Chemosensitization
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability. In the context of Y6 research, it is primarily used to determine the ability of Y6 to sensitize cancer cells to chemotherapeutic agents.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of a chemotherapeutic drug (e.g., doxorubicin, mitoxantrone) in the presence or absence of a non-toxic concentration of Y6 (e.g., 5 µM or 10 µM). Control wells contain cells treated with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent is calculated in the presence and absence of Y6 to determine the reversal fold.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways modulated by Y6.
-
Cell Lysis: After treatment with Y6, cancer cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-ERK, p-AKT, HIF-1α, VEGF) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.
Mandatory Visualization
Experimental Workflow for Assessing Y6 Efficacy
Caption: Experimental workflow for evaluating the efficacy of the Y6 EGCG derivative.
Signaling Pathways Modulated by Y6 EGCG Derivative
Caption: Key signaling pathways modulated by the Y6 EGCG derivative in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. The epigallocatechin gallate derivative Y6 reverses drug resistance mediated by the ABCB1 transporter both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Y6, an Epigallocatechin Gallate Derivative, Reverses ABCG2-Mediated Mitoxantrone Resistance [frontiersin.org]
- 4. The epigallocatechin gallate derivative Y6 reverses drug resistance mediated by the ABCB1 transporter both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The potential of epigallocatechin gallate in the chemoprevention and therapy of hepatocellular carcinoma [frontiersin.org]
Cross-Validation of Anticancer Effects: 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG vs. EGCG
A Comparative Guide for Researchers in Oncology and Drug Development
The quest for more effective and stable anticancer agents has led to the exploration of derivatives of natural compounds with known therapeutic potential. One such compound is Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, recognized for its broad-spectrum anticancer properties. However, the clinical application of EGCG is often hampered by its poor stability and bioavailability. To address these limitations, synthetic derivatives have been developed, including 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG, a promising ethylated analog. This guide provides a comprehensive cross-validation of the anticancer effects of this EGCG derivative against its parent compound, presenting available experimental data, detailed protocols, and insights into their mechanisms of action.
Enhanced Stability and Potent Anticancer Activity
The ethylation of EGCG at the 6-O-position results in a molecule with reportedly improved stability. This structural modification has been investigated for its impact on the anticancer efficacy of the parent compound.
Comparative Anticancer Efficacy
While extensive head-to-head comparisons of the standalone cytotoxic effects of this compound and EGCG across a wide range of cancer cell lines are still emerging, existing studies provide valuable insights, particularly in the context of overcoming multidrug resistance.
Table 1: Comparative Efficacy in Reversing Doxorubicin Resistance in Human Hepatocellular Carcinoma (BEL-7404/DOX) Cells
| Treatment | Doxorubicin IC50 (µg/mL) | Fold Reversal |
| Doxorubicin alone | 1.51 | - |
| Doxorubicin + EGCG (10 µM) | 0.88 | 1.72 |
| Doxorubicin + this compound (10 µM) | 0.45 | 3.36 |
Data synthesized from studies investigating multidrug resistance reversal.
The data clearly indicates that the ethylated derivative is more potent than EGCG in sensitizing drug-resistant cancer cells to conventional chemotherapy.
Induction of Apoptosis
Both EGCG and its ethylated derivative have been shown to induce apoptosis, or programmed cell death, a key mechanism in cancer therapy.
Table 2: Comparative Apoptosis Induction in Doxorubicin-Resistant Human Hepatocellular Carcinoma (BEL-7404/DOX) Cells
| Treatment (at 10 µM) | Apoptosis Rate (%) |
| Control | 5.67 |
| Doxorubicin | 12.17 |
| Doxorubicin + EGCG | 25.43 |
| Doxorubicin + this compound | 42.18 |
Data represents the percentage of apoptotic cells as determined by flow cytometry.
These findings suggest that this compound is a more potent inducer of apoptosis in this cancer cell line when used in combination with doxorubicin.
Mechanisms of Action: A Glimpse into Signaling Pathways
The anticancer effects of both EGCG and its ethylated derivative are mediated through the modulation of various cellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Signaling Pathways Modulated by this compound
Research indicates that this compound exerts its anticancer effects, at least in part, by targeting key signaling cascades. One study highlighted its ability to significantly reduce angiogenesis and tumor progression in hepatocellular carcinoma by modulating the MAPK/ERK1/2 and PI3K/AKT/HIF-1α/VEGF pathways [1].
Caption: Signaling pathways inhibited by this compound.
Established Signaling Pathways of EGCG
EGCG is known to modulate a broader range of signaling pathways, which have been extensively studied. These include the inhibition of receptor tyrosine kinases, such as EGFR, and downstream pathways like PI3K/AKT and MAPK/ERK, leading to the suppression of cell proliferation and induction of apoptosis.
Experimental Protocols
To facilitate the cross-validation and replication of these findings, this section outlines the detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or EGCG. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the compounds for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Signaling Pathways
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Detailed Protocol:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-AKT, AKT, HIF-1α, VEGF, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising anticancer agent with enhanced stability and, in some contexts, superior efficacy compared to its parent compound, EGCG. Its ability to overcome multidrug resistance is a particularly significant finding that warrants further investigation.
Future research should focus on conducting comprehensive, direct comparative studies of this compound and EGCG across a broader range of cancer types to establish a more complete understanding of their relative potencies and therapeutic windows. Elucidating the full spectrum of signaling pathways modulated by the ethylated derivative will also be crucial for identifying predictive biomarkers and rational combination therapies. Ultimately, further preclinical and clinical studies are necessary to fully validate the therapeutic potential of this promising EGCG analog in the fight against cancer.
References
The Superiority of 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG Over its Parent Compound EGCG: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is renowned for its potent antioxidant and anti-inflammatory properties. However, its therapeutic potential is often hindered by poor stability and low bioavailability. To address these limitations, synthetic derivatives have been developed, among which 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG (also known as Y6) has emerged as a promising candidate with enhanced stability and biological activity. This guide provides a comprehensive comparison of this compound and its parent compound, EGCG, supported by available experimental data.
Enhanced Stability of the Ethyl-Derivative
One of the primary advantages of this compound is its improved chemical stability compared to EGCG. The ethyl group at the 6-O position protects one of the highly reactive hydroxyl groups on the A-ring of the EGCG molecule, making the compound less susceptible to oxidation and degradation under physiological conditions. This enhanced stability is a critical factor for its potential as a therapeutic agent, as it can lead to higher bioavailability and a more sustained biological effect. While direct quantitative stability data is limited in the public domain, the rationale for its synthesis points to this crucial improvement.
Comparative Biological Activity
While direct comparative studies on the antioxidant and anti-inflammatory activities are still emerging, preliminary evidence suggests that the structural modification in this compound may lead to altered and potentially more potent biological effects.
Antioxidant Activity
EGCG is a well-established antioxidant, acting through the scavenging of free radicals and chelation of metal ions. The antioxidant capacity of EGCG is largely attributed to the numerous hydroxyl groups in its structure. The ethylation at the 6-O position in this compound might slightly alter its radical scavenging capacity. However, the increased stability could lead to a more sustained antioxidant effect in a biological system. Further direct comparative studies using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are needed to quantify the differences in antioxidant potential.
Anti-inflammatory Activity
EGCG exerts its anti-inflammatory effects through various mechanisms, most notably by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. By inhibiting NF-κB activation, EGCG can effectively reduce the inflammatory cascade.
Given that this compound is designed for greater stability and potentially improved cellular uptake, it is hypothesized to exhibit superior or at least more sustained anti-inflammatory effects compared to EGCG. Its ability to modulate the NF-κB pathway and other inflammatory signaling cascades warrants further investigation.
Signaling Pathway Modulation
Available research indicates that this compound exhibits a more pronounced effect on specific signaling pathways compared to EGCG, particularly in the context of cancer biology.
A comparative study on the anti-angiogenic and anti-tumor effects of both compounds revealed that this compound is a more potent inhibitor of the MAPK/ERK1/2 and PI3K/AKT/HIF-1α/VEGF signaling pathways at equivalent doses. This suggests that the ethyl modification enhances the interaction of the molecule with key protein targets within these cascades.
Below are diagrams illustrating the established inhibitory effect of EGCG on the NF-κB pathway and the observed superior inhibitory effect of this compound on the PI3K/AKT and MAPK/ERK pathways.
EGCG's Inhibition of the NF-κB Signaling Pathway
A Head-to-Head Comparison of Y6 and Other Synthetic Catechins in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic catechin Y6 against other novel synthetic catechins, supported by experimental data. The information is presented to facilitate the evaluation of these compounds for potential therapeutic applications.
This comparative guide delves into the burgeoning field of synthetic catechin derivatives, focusing on the promising anti-cancer agent Y6 and its performance relative to other notable synthetic catechins. Natural catechins, particularly epigallocatechin-3-gallate (EGCG) found in green tea, have long been investigated for their health benefits, including anti-cancer properties. However, their therapeutic potential is often limited by poor stability and bioavailability. To overcome these limitations, researchers have developed a variety of synthetic analogs with enhanced potency and more favorable pharmacological profiles. This guide will summarize the available quantitative data, detail experimental methodologies, and visualize key biological pathways to offer a comprehensive overview for the scientific community.
Quantitative Performance Analysis
To facilitate a clear comparison of the anti-cancer efficacy of Y6 and other synthetic catechins, the following table summarizes their half-maximal inhibitory concentration (IC50) values from various in vitro studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as cell lines and assay types. Where possible, data is presented relative to the natural catechin EGCG as a common benchmark.
| Compound | Cell Line | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Y6 | NCI-H460/MX20 (Non-small cell lung cancer, Mitoxantrone resistant) | Doxorubicin cytotoxicity | Reverses resistance | Doxorubicin alone | >10 | [1] |
| Y6 | HEK293/ABCG2 (ABCG2-transfected) | Mitoxantrone cytotoxicity | Reverses resistance | Mitoxantrone alone | >5 | [1] |
| Planar Catechin Analog | RGK1 (Rat gastric cancer) | Cytotoxicity | ~25 | (+)-Catechin | >400 | [2][3] |
| G28 | MDA-MB-231 (Triple-negative breast cancer) | Cytotoxicity | 77 | EGCG | 149 | [4] |
| G37 | MDA-MB-231 (Triple-negative breast cancer) | Cytotoxicity | 104 | EGCG | 149 | [4] |
| G56 | MDA-MB-231 (Triple-negative breast cancer) | Cytotoxicity | 45 | EGCG | 149 | [4] |
| M1 | MDA-MB-231 (Triple-negative breast cancer) | Cytotoxicity | More potent than G28 | G28 | 77 | [4] |
| M2 | MDA-MB-231 (Triple-negative breast cancer) | Cytotoxicity | More potent than G28 | G28 | 77 | [4] |
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of synthetic catechins are often attributed to their ability to modulate specific signaling pathways involved in cell proliferation, survival, and angiogenesis.
Y6 , an EGCG derivative, has been shown to inhibit human hepatocellular carcinoma by targeting angiogenesis.[5] It exerts its effect by intervening in the MAPK/ERK1/2 and PI3K/AKT/HIF-1α/VEGF signaling pathways.[5] Studies have indicated that Y6 is more potent than its parent compound, EGCG, in reducing the expression of key proteins in these pathways.[5]
The planar catechin analog exhibits enhanced radical-scavenging activity compared to its parent compound, (+)-catechin.[2][3] Its anti-cancer mechanism involves the induction of apoptosis, which is linked to the suppression of NF-κB expression and a decrease in mitochondrial membrane potential.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of synthetic catechins.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthetic catechins and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix solution (e.g., Matrigel®) and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the gel.
-
Compound Treatment: Add the synthetic catechins at various concentrations to the wells.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
-
Staining and Visualization: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube network using a fluorescence microscope.
-
Quantification: Analyze the images to quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops.
Conclusion
The synthetic catechins discussed in this guide, including Y6, the planar catechin analog, and the G/M series of EGCG derivatives, all demonstrate significant potential as anti-cancer agents, often surpassing the efficacy of their natural precursors. Y6 stands out for its potent anti-angiogenic effects and its ability to reverse multidrug resistance, mediated through the MAPK/ERK and PI3K/AKT pathways. The planar catechin analog shows promise due to its enhanced antioxidant activity and its ability to induce cancer-cell-specific apoptosis. The G/M series of synthetic catechins exhibits potent cytotoxic effects, particularly in breast cancer models.
While direct head-to-head comparative studies are still needed for a definitive ranking, the available data suggest that these synthetic derivatives represent a significant advancement in the development of catechin-based cancer therapeutics. Further research focusing on in vivo efficacy, pharmacokinetic profiles, and safety is warranted to translate these promising preclinical findings into clinical applications. This guide serves as a foundational resource for researchers to navigate the current landscape of synthetic catechins and to inform the design of future studies in this exciting area of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-cancer Effect of a Planar Catechin Analog through the Decrease in Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer Effect of a Planar Catechin Analog through the Decrease in Mitochondrial Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. corning.com [corning.com]
- 5. The epigallocatechin gallate derivative Y6 inhibits human hepatocellular carcinoma by inhibiting angiogenesis in MAPK/ERK1/2 and PI3K/AKT/ HIF-1α/VEGF dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Novel EGCG Derivative Y6 and Established HIF-1α Inhibitors
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective cancer therapeutics, the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) has emerged as a critical strategy. HIF-1α is a key transcription factor that allows tumor cells to adapt to and thrive in low-oxygen (hypoxic) environments, promoting tumor growth, angiogenesis, and metastasis. This guide provides a comparative analysis of a novel epigallocatechin gallate (EGCG) derivative, Y6, against three well-characterized HIF-1α inhibitors: PX-478, KC7F2, and BAY 87-2243. This analysis is intended for researchers, scientists, and drug development professionals.
Executive Summary
The EGCG derivative Y6 has demonstrated significant potential in inhibiting HIF-1α and overcoming drug resistance in hepatocellular carcinoma.[1][2] While direct comparative studies against other HIF-1α inhibitors are not yet available, this guide consolidates existing data to offer a preliminary comparison of their mechanisms of action, inhibitory concentrations, and effects on cancer cells. The known inhibitors—PX-478, KC7F2, and BAY 87-2243—each present a distinct mechanism for reducing HIF-1α activity, providing a diverse landscape for targeted cancer therapy.
Comparative Data of HIF-1α Inhibitors
The following tables summarize the available quantitative data for Y6 and the selected known HIF-1α inhibitors. It is important to note that the data for Y6 is currently limited to its effects on doxorubicin-resistant hepatocellular carcinoma cells, and direct IC50 values for HIF-1α inhibition are not yet published.
Table 1: Mechanism of Action and Key Features
| Inhibitor | Mechanism of Action | Key Features |
| Y6 EGCG Derivative | Downregulates HIF-1α expression, potentially through inhibition of the PI3K/AKT and MAPK/ERK1/2 signaling pathways.[3][4] | A novel derivative of a natural compound (EGCG) with potential to overcome multidrug resistance.[1][2] |
| PX-478 | Inhibits HIF-1α at multiple levels, including decreasing mRNA levels, inhibiting translation, and inhibiting deubiquitination.[5] | Orally bioavailable small molecule that can cross the blood-brain barrier.[6] |
| KC7F2 | A selective HIF-1α translation inhibitor.[7][8] | Identified through a cell-based screening assay and shows enhanced cytotoxicity under hypoxic conditions. |
| BAY 87-2243 | Inhibits mitochondrial complex I, leading to reduced HIF-1α protein levels under hypoxia.[9][10] | Highly potent and selective inhibitor of hypoxia-induced gene activation. |
Table 2: In Vitro Inhibitory Concentrations (IC50)
| Inhibitor | Cell Line | Assay | IC50 Value | Citation(s) |
| Y6 EGCG Derivative | BEL-7404/DOX | Western Blot (HIF-1α protein reduction) | 10-15 µM (significantly reduced HIF-1α expression) | [1] |
| PX-478 | PC-3 (Prostate) | Western Blot (HIF-1α inhibition, normoxia) | 20-25 µM | [11] |
| DU 145 (Prostate) | Western Blot (HIF-1α inhibition, normoxia) | 40-50 µM | [11] | |
| C6 (Glioma) | HIF-1 Reporter Assay (hypoxia) | 49.2 µM | [6] | |
| KC7F2 | LN229-HRE-AP | HIF-1 Reporter Assay | 20 µM | [12] |
| Various Cancer Cell Lines | Cytotoxicity Assay (hypoxia) | ~15-25 µM | [12] | |
| BAY 87-2243 | HCT116luc | HIF-1 Reporter Assay | ~0.7 nM | [13] |
| HCT116luc | CA9 Protein Expression | ~2 nM | [13] | |
| - | Mitochondrial Oxygen Consumption | ~10 nM | [13] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in the study of these inhibitors, the following diagrams are provided.
References
- 1. cusabio.com [cusabio.com]
- 2. glpbio.com [glpbio.com]
- 3. The epigallocatechin gallate derivative Y6 inhibits human hepatocellular carcinoma by inhibiting angiogenesis in MAPK/ERK1/2 and PI3K/AKT/ HIF-1α/VEGF dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The selective hypoxia inducible factor-1 inhibitor PX-478 provides in vivo radiosensitization through tumor stromal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel small molecule HIF-1alpha translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Enhanced Stability of 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of the novel epigallocatechin-3-gallate (EGCG) derivative, 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG (also known as Y6), against its parent compound, EGCG. The inherent instability of EGCG, a potent antioxidant and bioactive molecule, has long been a significant hurdle in its therapeutic development. Chemical modification, such as the ethylation at the 6-O position, presents a promising strategy to overcome this limitation, thereby enhancing its bioavailability and therapeutic efficacy.
While direct quantitative stability data for this compound is emerging, this guide utilizes data from a structurally related, modified EGCG derivative—EGCG palmitate—to illustrate the significant stability enhancements achievable through chemical modification. This serves as a strong proxy to underscore the expected improvements in the stability of 6-O-Ethyl-EGCG.
Comparative Stability Data: EGCG vs. Modified EGCG
The following table summarizes the stability of EGCG compared to a lipophilic derivative, EGCG Palmitate (PEGCG), under conditions relevant to storage and physiological environments. This data highlights the substantial improvement in stability afforded by chemical modification.
| Condition | Time | % Remaining EGCG | % Remaining EGCG Palmitate (PEGCG) | Reference |
| Storage at Room Temperature (in air) | 60 days | 45% | 78% | [1] |
| Alkaline Condition (pH 7.4, mimicking intestinal pH) | 3 hours | <10% | Significantly more stable (hydrolyzes to EGCG and dimers over 5 hours) | [1] |
| Thermal Decomposition | - | 234.5 °C (Decomposition Temp) | 311.19 °C (Decomposition Temp) | [1] |
Note: The data for EGCG Palmitate (PEGCG) is presented as a representative example of the enhanced stability of chemically modified EGCG derivatives.
Experimental Protocols
The stability of EGCG and its derivatives is typically assessed using High-Performance Liquid Chromatography (HPLC). The following protocols outline standard methodologies for these analyses.
Stability under Varying pH Conditions
This experiment evaluates the degradation of the compounds in solutions of different pH values, simulating various physiological environments.
-
Materials:
-
EGCG and this compound standards
-
Phosphate buffer solutions (pH 5.0, 6.8, 7.4)
-
HPLC grade acetonitrile and water
-
Formic acid
-
-
Procedure:
-
Prepare stock solutions of EGCG and its derivative in a suitable solvent (e.g., ethanol).
-
Dilute the stock solutions in the different pH buffers to a final concentration of 100 µg/mL.
-
Incubate the solutions at 37°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by adding an equal volume of 1% formic acid in acetonitrile.
-
Analyze the samples by HPLC.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 280 nm
-
Quantification: The percentage of the remaining compound is calculated by comparing the peak area at each time point to the peak area at time zero.
-
Thermal Stability Assessment
This protocol assesses the impact of elevated temperatures on the stability of the compounds.
-
Materials:
-
EGCG and this compound standards
-
Phosphate buffered saline (PBS, pH 7.4)
-
HPLC grade solvents
-
-
Procedure:
-
Prepare solutions of EGCG and its derivative in PBS (100 µg/mL).
-
Incubate the solutions at various temperatures (e.g., 25°C, 40°C, 60°C).
-
Collect aliquots at different time intervals.
-
Analyze the samples by HPLC as described in the pH stability protocol.
-
Visualizing the Advantage: Structural and Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Chemical structures of EGCG and its 6-O-Ethyl derivative.
Caption: Experimental workflow for comparative stability analysis.
Caption: Simplified signaling pathway of EGCG's antioxidant activity.
Conclusion
The ethylation of EGCG at the 6-O position to form this compound represents a significant advancement in harnessing the therapeutic potential of this powerful natural compound. The enhanced stability, as illustrated by data from analogous derivatives, suggests that this modification can lead to improved bioavailability and a more robust pharmacological profile. Further quantitative studies on this compound are anticipated to provide a more detailed understanding of its stability advantages, paving the way for its development as a next-generation therapeutic agent.
References
A Comparative Analysis of 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG's Synergistic Potential with Paclitaxel and Doxorubicin
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the synergistic effects of the novel compound 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG (also known as Y6) when combined with the widely used chemotherapeutic agents, paclitaxel and doxorubicin. Due to the limited availability of data on this specific ethylated derivative of Epigallocatechin-3-gallate (EGCG), this comparison largely draws upon the extensive research conducted on the parent compound, EGCG, to infer potential synergistic mechanisms and outcomes. The available data for this compound is presented alongside the more comprehensive data for EGCG to provide a foundational understanding for future research.
Executive Summary
The ethylated EGCG derivative, this compound (Y6), has demonstrated efficacy in reversing doxorubicin resistance in hepatocellular carcinoma.[1] This is attributed to its ability to inhibit the ABCB1 transporter, a key mechanism in multidrug resistance.[1] However, to date, no studies have been identified that investigate the synergistic potential of this specific ethylated compound with paclitaxel.
In contrast, the parent compound, EGCG, has been extensively studied in combination with both paclitaxel and doxorubicin, demonstrating significant synergistic anti-cancer effects across various cancer cell lines. This guide will therefore focus on comparing the known synergistic effects of EGCG with these two chemotherapeutic agents, providing a valuable proxy for understanding the potential of its ethylated derivative.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the synergistic effects of EGCG with doxorubicin and paclitaxel. This data highlights the potential for these combinations to reduce the required therapeutic doses of conventional chemotherapy drugs, thereby potentially minimizing side effects.
Table 1: Synergistic Effects of EGCG and Doxorubicin
| Cell Line | Cancer Type | EGCG Concentration | Doxorubicin Concentration | Effect | Reference |
| PC-3ML | Prostate Cancer | 20 µM | 2 nM | Synergistic inhibition of cell growth | [2] |
| T24 & SW780 | Bladder Cancer | 25 µM | 0.1 µM | Additive or synergistic cytotoxic effects | |
| A549 | Lung Adenocarcinoma | 0.5 µM | 10 µM | Reversal of doxorubicin resistance | |
| MCF-7/ADR | Multidrug-Resistant Breast Cancer | Not specified | Not specified | Reversal of drug resistance |
Table 2: Synergistic Effects of EGCG and Paclitaxel
| Cell Line | Cancer Type | EGCG Concentration | Paclitaxel Concentration | Effect | Reference |
| PC-3ML | Prostate Cancer | 30 µM | 6.25 nM | Synergistic reduction in cell growth | [3] |
| NCI-H460 | Non-Small Cell Lung Cancer | Not specified | Not specified | Schedule-dependent synergy (synergistic when paclitaxel is administered before EGCG) | [4] |
| 4T1 | Breast Cancer | 30 mg/kg (in vivo) | 10 mg/kg (in vivo) | Synergistic sensitization to paclitaxel | [5] |
| SKOV3TR-ip2 | Paclitaxel-Resistant Ovarian Cancer | Not specified | Not specified | Induction of apoptosis in resistant cells |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are summaries of key experimental protocols used in the cited studies.
Cell Viability and Synergy Assessment:
The anti-proliferative effects of the compounds alone and in combination are typically determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and treated with various concentrations of the drugs for a specified period (e.g., 24, 48, or 72 hours). The absorbance is then measured to determine cell viability. The synergistic effect is often quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assays:
Apoptosis induction is a key indicator of anti-cancer activity. This is commonly assessed by:
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis: Protein expression levels of key apoptosis-related markers such as Bcl-2, Bax, pro-caspase-3, and cleaved PARP are measured. A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with the cleavage of caspase-3 and PARP, are indicative of apoptosis.
In Vivo Tumor Models:
To evaluate the in vivo efficacy, human cancer cells are often xenografted into immunodeficient mice. Once tumors are established, the mice are treated with the compounds alone or in combination. Tumor volume and body weight are monitored throughout the study. At the end of the experiment, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry to assess apoptosis (e.g., TUNEL assay) and protein expression.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of EGCG with doxorubicin and paclitaxel are mediated through the modulation of various signaling pathways.
Synergy with Doxorubicin
EGCG appears to enhance the efficacy of doxorubicin through several mechanisms:
-
Increased Intracellular Drug Accumulation: EGCG can inhibit the function of drug efflux pumps like P-glycoprotein (P-gp/ABCB1), which are often overexpressed in drug-resistant cancer cells. This leads to increased intracellular accumulation and retention of doxorubicin, thereby enhancing its cytotoxic effect.[1]
-
Induction of Apoptosis: The combination of EGCG and doxorubicin leads to a significant increase in apoptosis. This is often associated with the modulation of the NF-κB and p53 pathways. For instance, the combination can suppress the expression of phosphorylated NF-κB and MDM2, while increasing the expression of the tumor suppressor p53.
-
Redox Regulation: In some cancer cells, EGCG can reorient the redox signaling, leading to increased oxidative stress and damage, which potentiates the cytotoxic effects of doxorubicin.
Synergistic mechanism of EGCG/Y6 with Doxorubicin.
Synergy with Paclitaxel
The synergistic interaction between EGCG and paclitaxel involves different, yet sometimes overlapping, cellular pathways:
-
Schedule-Dependent Effects: The timing of administration can be critical. Studies have shown that administering paclitaxel before EGCG results in a synergistic effect, while concurrent or EGCG-first administration can be antagonistic.[4] This suggests that paclitaxel-induced cellular changes may prime the cells for EGCG's effects.
-
Enhanced Apoptosis: Similar to the doxorubicin combination, EGCG enhances paclitaxel-induced apoptosis. This is evidenced by decreased expression of Bcl-2 and pro-caspase-3, and increased cleavage of PARP.[4]
-
Modulation of Stress and Survival Pathways: EGCG can overcome paclitaxel-induced expression of the pro-survival protein GRP78 and potentiate the activation of the c-Jun NH2-terminal kinase (JNK) pathway, which is involved in stress-induced apoptosis.[5]
-
Inhibition of NF-κB Pathway: Paclitaxel can activate the NF-κB pathway, which promotes cell survival and drug resistance. EGCG can inhibit this activation, thereby sensitizing cancer cells to paclitaxel.
Synergistic mechanism of EGCG with Paclitaxel.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the synergistic effects of a novel compound like this compound with a chemotherapeutic agent.
General experimental workflow for synergy studies.
Conclusion and Future Directions
While direct evidence for the synergy of this compound with paclitaxel is currently lacking, its demonstrated ability to reverse doxorubicin resistance suggests it is a promising candidate for combination therapies. The extensive data on its parent compound, EGCG, provides a strong rationale for further investigation.
Future research should focus on:
-
Directly evaluating the synergistic effects of this compound with paclitaxel across a panel of cancer cell lines, including paclitaxel-resistant models.
-
Determining the optimal administration schedule for combination therapy with both paclitaxel and doxorubicin.
-
Elucidating the specific molecular mechanisms by which this ethylated derivative enhances the efficacy of these chemotherapeutic agents.
-
Conducting in vivo studies to confirm the therapeutic potential and assess the safety profile of these combination therapies.
The improved stability of this compound compared to EGCG may offer significant advantages in a clinical setting, making it a high-priority candidate for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination Therapy with Epigallocatechin-3-Gallate and Doxorubicin in Human Prostate Tumor Modeling Studies: Inhibition of Metastatic Tumor Growth in Severe Combined Immunodeficiency Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effects of the Green Tea Extract Epigallocatechin-3-gallate and Taxane in Eradication of Malignant Human Prostate Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KoreaMed [koreamed.org]
- 5. (-)-Epigallocatechin gallate sensitizes breast cancer cells to paclitaxel in a murine model of breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing Multidrug Resistance: A Comparative Analysis of 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG and Alternative Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy. The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and ABCG2, is a primary mechanism by which cancer cells evade the cytotoxic effects of various anticancer drugs. This guide provides a comparative overview of the synthetic epigallocatechin gallate (EGCG) derivative, 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG (Y6), and other naturally occurring flavonoids in their ability to reverse MDR. We present a compilation of experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular mechanisms to facilitate informed decisions in drug development and research.
Quantitative Comparison of MDR Reversal Agents
The following tables summarize the efficacy of Y6 and selected alternative flavonoids in reversing multidrug resistance in various cancer cell lines. The data highlights the concentration-dependent effects on drug sensitivity and intracellular drug accumulation.
Table 1: MDR Reversal Effect of this compound (Y6)
| Cell Line | Chemotherapeutic Agent | Y6 Concentration (µM) | Fold Reversal | Reference |
| NCI-H460/MX20 (ABCG2-overexpressing) | Mitoxantrone | 2.5 | 6.8 | [1] |
| 5.0 | 16.4 | [1] | ||
| SN-38 | 2.5 | 4.5 | [1] | |
| 5.0 | 11.2 | [1] | ||
| Topotecan | 2.5 | 2.9 | [1] | |
| 5.0 | 5.8 | [1] | ||
| HEK293/ABCG2-482-R2 | Mitoxantrone | 2.5 | 3.7 | [1] |
| 5.0 | 8.9 | [1] | ||
| SN-38 | 2.5 | 2.1 | [1] | |
| 5.0 | 4.7 | [1] | ||
| BEL-7404/DOX (ABCB1-overexpressing) | Doxorubicin | Not Specified | Efficacious in reversing resistance | [2] |
Table 2: MDR Reversal Effect of EGCG, Quercetin, and Luteolin
| Compound | Cell Line | Chemotherapeutic Agent | Concentration | Effect | Reference |
| EGCG | KB-A-1 (P-gp-overexpressing) | Doxorubicin | 10 µg/mL | 2.5-fold enhancement of cytotoxicity | [3][4] |
| KB-A-1 | Doxorubicin | 10, 30, 50 µM | 1.5, 1.9, 2.3-fold increase in intracellular DOX | [5] | |
| Eca109/ABCG2 | Adriamycin | Not Specified | Increased apoptosis and ADM concentration | [6] | |
| Quercetin | BEL/5-FU (ABCB1, ABCC1, ABCC2-overexpressing) | 5-Fluorouracil | Not Specified | Increased intracellular Rh123 and Dox accumulation | [6] |
| KATOIII/OxR (P-gp-overexpressing) | Oxaliplatin | Not Specified | Downregulated P-gp expression and activity | [7] | |
| K562/A (P-gp-overexpressing) | Doxorubicin | Not Specified | Weak reversal effect alone, synergistic with hyperthermia | [8] | |
| Luteolin | MDR Cancer Cells (P-gp & ABCG2-expressing) | Not Specified | ~50 µM | Induces apoptosis without affecting transporter function | [9] |
| Osteosarcoma Cells | Doxorubicin, Cisplatin | 1/2 IC50 | Reduced chemoresistance | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments commonly used to evaluate MDR reversal agents.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-8,000 cells/well and allow them to attach for 12-24 hours.[1]
-
Compound Incubation: Treat the cells with various concentrations of the chemotherapeutic agent in the presence or absence of the MDR reversal agent for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[11]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) is then calculated.
Drug Accumulation and Efflux Assay (Rhodamine 123 Assay)
This assay measures the intracellular accumulation of a fluorescent substrate (e.g., Rhodamine 123 for P-gp) to determine the inhibitory effect of a compound on the efflux pump activity of ABC transporters.
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer.
-
Incubation with Inhibitor: Pre-incubate the cells with the test compound (MDR reversal agent) at various concentrations for a specified time (e.g., 30 minutes at 37°C).
-
Rhodamine 123 Addition: Add Rhodamine 123 (a fluorescent substrate for P-gp) to the cell suspension to a final concentration of around 5 µM and incubate for another 30-60 minutes at 37°C.[3]
-
Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence compared to the control (no inhibitor) indicates inhibition of the efflux pump.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is stimulated in the presence of its substrates. Inhibitors can either stimulate or inhibit this activity.
-
Membrane Preparation: Utilize recombinant human P-gp membranes.[2]
-
Reaction Mixture: Prepare a reaction mixture containing the P-gp membranes, Mg-ATP, and the test compound at various concentrations. Verapamil can be used as a positive control substrate, and sodium orthovanadate (Na3VO4) as a P-gp ATPase inhibitor.[2]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 40 minutes) to allow for ATP hydrolysis.[2]
-
ATP Detection: Add an ATP detection reagent (e.g., containing luciferase) to measure the amount of remaining ATP. The luminescence signal is inversely proportional to the P-gp ATPase activity.[2]
-
Data Analysis: Calculate the change in relative light units (RLU) to determine the basal and compound-stimulated P-gp ATPase activity.
Signaling Pathways and Mechanisms of Action
The reversal of multidrug resistance by these compounds involves distinct molecular mechanisms, primarily centered around the inhibition of ABC transporter function or expression.
This compound (Y6) appears to have a dual mechanism depending on the specific ABC transporter. In ABCG2-mediated resistance, Y6 acts as a competitive inhibitor , directly interfering with the transporter's ability to efflux chemotherapeutic drugs without altering the protein's expression levels or its localization within the cell membrane.[1] For ABCB1-mediated MDR, evidence suggests that Y6 may down-regulate the expression of the P-glycoprotein.[2]
EGCG, Quercetin, and Luteolin are natural flavonoids that reverse MDR through multiple mechanisms.[13] EGCG has been shown to inhibit P-gp function, leading to increased intracellular drug accumulation, and in some cases, down-regulate the expression of the MDR1 gene.[3][5] Quercetin can inhibit the function and expression of multiple ABC transporters including ABCB1, ABCC1, and ABCC2.[6] Luteolin has been found to induce apoptosis in MDR cancer cells and can also inhibit signaling pathways that contribute to chemoresistance, such as the PTN/β-catenin/MDR1 axis.[4][9]
Experimental Workflow
The general workflow for evaluating a potential MDR reversal agent is a multi-step process that begins with in vitro screening and can progress to in vivo studies.
Conclusion
This compound (Y6) presents a promising synthetic approach to overcoming multidrug resistance, demonstrating potent reversal activity against both ABCG2- and ABCB1-mediated MDR. Its improved stability over its parent compound, EGCG, makes it an attractive candidate for further development.[2] Natural flavonoids such as EGCG, quercetin, and luteolin also exhibit significant MDR reversal capabilities through a variety of mechanisms.[13] The choice of an MDR reversal agent for further investigation will depend on several factors, including its potency, specificity, mechanism of action, and pharmacokinetic properties. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to compare these compounds and design further experiments to elucidate their full therapeutic potential in overcoming multidrug resistance in cancer.
References
- 1. 2.4. MDR Reversal Analysis with MTT Assay [bio-protocol.org]
- 2. 4.6. P-gp ATPase Activity Assay [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. Luteolin attenuates the chemoresistance of osteosarcoma through inhibiting the PTN/β-catenin/MDR1 signaling axis by upregulating miR-384 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal effect of quercetin on multidrug resistance via FZD7/β-catenin pathway in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Quercetin as a Multidrug-resistant Reversing Compound in Oxaliplatin-resistant Gastric-cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synergistic reversal effect of multidrug resistance by quercetin and hyperthermia in doxorubicin-resistant human myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. apexbt.com [apexbt.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG
For Immediate Implementation by Laboratory Personnel
The following guidelines provide a comprehensive, step-by-step protocol for the safe and compliant disposal of 5,3',4',3'',4'',5''-6-O-Ethyl-EGCG. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals actively handling this compound.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Prior to handling or disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves.[1][2] | Prevents skin contact, which may lead to allergic reactions or absorption of the compound. |
| Body Protection | A lab coat or chemical-resistant apron.[2][3] | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a fume hood to avoid dust inhalation.[2] A respirator may be necessary for large spills. | Although not always required for small quantities, it minimizes the risk of inhaling airborne particles, which may be irritating to the respiratory tract.[2] |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of pure this compound and contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure, unused this compound and any grossly contaminated solids (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Label the container as "Hazardous Waste" and clearly identify the contents: "this compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
2. Spill Management:
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Cleanup:
-
Carefully sweep or scoop up the absorbed material and place it in the designated solid hazardous waste container.
-
For solid spills, gently sweep the material to avoid creating dust and place it in the solid hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
3. Final Disposal:
-
All hazardous waste containers must be securely sealed.
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash, as it is toxic to aquatic life.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Signaling Pathway of Known Hazards (based on EGCG)
This diagram illustrates the potential health hazards associated with the parent compound, EGCG, which should be considered when handling its ethylated derivative.
Caption: Potential health hazards of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
